molecular formula C7H14O B1605476 cis-3-Methylcyclohexanol CAS No. 5454-79-5

cis-3-Methylcyclohexanol

Cat. No.: B1605476
CAS No.: 5454-79-5
M. Wt: 114.19 g/mol
InChI Key: HTSABYAWKQAHBT-NKWVEPMBSA-N
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Description

Cis-3-Methylcyclohexanol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S)-3-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSABYAWKQAHBT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031658
Record name cis-3-Methylcyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-79-5
Record name cis-3-Methylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-3-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-3-Methylcyclohexanol. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key analytical techniques are also provided.

Core Chemical and Physical Properties

This compound is a cyclic alcohol with the chemical formula C₇H₁₄O.[1][2] It is an important intermediate in organic synthesis. The physical and chemical properties of this compound are summarized in the tables below.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight114.19 g/mol [1]
Melting Point-5.5 °C[3]
Boiling Point162.00 to 164.00 °C @ 760.00 mm Hg[3][4]
Density0.92 g/cm³ (at 20 °C)[3]
Vapor Pressure0.475 mmHg @ 25 °C (estimated)[4]
Flash Point63.00 °C (Closed Cup)[4]
Refractive Index1.4641[5]
SolubilitySoluble in alcohol; Water solubility: 5990 mg/L @ 25 °C (estimated)[4]
Chemical Properties and Safety Information

Table 2 outlines the key chemical identifiers and safety-related properties of this compound.

PropertyValueReference
IUPAC Namecis-3-methylcyclohexan-1-ol[1]
CAS Number5454-79-5[1][2]
InChIInChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1[2]
InChIKeyHTSABYAWKQAHBT-NKWVEPMBSA-N[2]
Canonical SMILESCC1CCCC(C1)O[1]
Autoignition Temperature295 °C[3]
logP (o/w)1.818 (estimated)[4]
HazardsCombustible. Above 62 °C explosive vapour/air mixtures may be formed.[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for spectroscopic analysis are provided below. It is important to note that these are general experimental protocols and may need to be adapted based on the specific instrumentation and laboratory conditions.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

Procedure:

  • A small, dry sample of the crystalline solid is finely powdered.

  • A capillary tube is sealed at one end.

  • The powdered sample is packed into the sealed end of the capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6]

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or by a micro method.

Procedure (Micro Method):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end below the surface of the liquid.

  • The test tube is attached to a thermometer and heated in a suitable bath (e.g., an oil bath).

  • The bath is heated until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Sample Preparation for ¹H and ¹³C NMR:

  • For a ¹H NMR spectrum, dissolve 1-10 mg of the sample in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required.[8]

  • If the solution contains any solid particles, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The height of the solution in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a tissue dampened with acetone (B3395972) or isopropanol before inserting it into the spectrometer.[7]

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.

General Procedure:

  • A small amount of the sample is dissolved in a volatile solvent.

  • A microliter volume of the solution is injected into the gas chromatograph.

  • The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer detects the mass-to-charge ratio of the ions and fragments, allowing for the identification of the compounds.[9][10]

Synthesis of this compound

A common method for the synthesis of this compound is the stereoselective reduction of 3-methylcyclohexanone. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Synthesis_of_cis_3_Methylcyclohexanol ketone 3-Methylcyclohexanone product This compound ketone->product Reduction reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) reagent->product

Caption: Synthesis of this compound via reduction of 3-methylcyclohexanone.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of cis-3-Methylcyclohexanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in organic synthesis. The information presented is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical Properties

This compound is a cyclic alcohol with the molecular formula C₇H₁₄O.[1] It exists as a clear, colorless liquid at room temperature.[2] Its physical characteristics are crucial for its application in the synthesis of fragrances, flavors, and pharmaceuticals.[1][3]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. The data has been compiled from various sources to provide a comparative overview.

PropertyValueTemperature (°C)PressureReference
Molecular Formula C₇H₁₄O--[1][3]
Molecular Weight 114.19 g/mol --[1][3]
Appearance Clear colorless liquidRoom Temperature-[2]
Melting Point -41 °C--[1]
-6 °C--[4]
-5.5 °C--[5]
Boiling Point 171 - 173 °C-760 mmHg[1]
170.3 °C-760 mmHg[3]
174 °C-760 mmHg[4]
Density 0.92 g/cm³20-[1]
0.925 g/cm³--[3]
0.915 g/mL--[4]
Refractive Index 1.4540 - 1.460020-[2]
1.462--[3]
1.465--[4]
Solubility Practically insoluble in water; Soluble in ethanol (B145695) and etherRoom Temperature-[1][6][7]
Vapor Pressure 1.7 hPa25-[1]
0.475 mmHg25-[3]
Flash Point 70 °C--[1]
62.8 °C--[3]
73 °C--[7]
Autoignition Temp. 295 °C--[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common method is simple distillation.[8][9]

Methodology:

  • Apparatus Setup: A distillation flask is filled with the liquid sample (e.g., this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is placed such that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is distilling.[8]

  • Heating: The flask is heated gently.

  • Data Collection: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser. The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[8]

G A Place sample in distillation flask B Add boiling chips A->B C Assemble distillation apparatus with thermometer B->C D Heat the flask gently C->D E Record temperature when vapor temperature stabilizes D->E F Constant temperature is the boiling point E->F

Boiling Point Determination Workflow
Determination of Melting Point (Capillary Method)

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While this compound is a liquid, this protocol is standard for many organic compounds. The capillary method is widely used for its simplicity and small sample requirement.[10][11]

Methodology:

  • Sample Preparation: A small amount of the powdered solid sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[12]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern melting point apparatus.[12]

  • Heating and Observation: The apparatus is heated slowly and steadily (approximately 1-2 °C per minute).

  • Data Collection: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.

G A Pack sample into capillary tube B Place tube in melting point apparatus A->B C Heat apparatus slowly (1-2 °C/min) B->C D Observe sample C->D E Record temperature at first liquid formation D->E Starts melting F Record temperature when sample is fully liquid D->F Fully melted G The recorded range is the melting point E->G F->G

Melting Point Determination Workflow
Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[13]

Methodology:

  • Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer (density bottle) is measured using an analytical balance.[13][14]

  • Volume Measurement: A specific volume of this compound is added to the graduated cylinder, or the pycnometer is filled to its calibrated volume. The volume is read carefully, accounting for the meniscus.[13][14]

  • Mass Measurement of Filled Container: The mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is found by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[13]

G A Measure mass of empty graduated cylinder (m1) B Add a known volume of liquid (V) A->B C Measure mass of cylinder + liquid (m2) B->C D Calculate mass of liquid (m = m2 - m1) C->D E Calculate density (ρ = m / V) D->E

Density Determination Workflow
Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance. An Abbe refractometer is commonly used for this measurement.

Methodology:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and falls on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

G A Calibrate refractometer with a standard B Place a few drops of sample on the prism A->B C Close the prism and illuminate B->C D Adjust focus until the light/dark boundary is sharp C->D E Align boundary with the crosshairs D->E F Read refractive index from the scale E->F G Record the temperature F->G

Refractive Index Determination Workflow

References

cis-3-Methylcyclohexanol molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of cis-3-Methylcyclohexanol

Introduction

This compound is a cycloaliphatic organic compound belonging to the class of secondary alcohols.[1] Its structure, characterized by a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) and a methyl (-CH₃) group in a cis relative configuration, makes it a valuable model for stereochemical and conformational analysis.[1] With the molecular formula C₇H₁₄O, this compound and its stereoisomers are utilized as intermediates in organic synthesis and as substrates in studies of stereoselective reactions, including enzymatic biocatalysis and asymmetric synthesis.[1] This guide provides a comprehensive overview of its molecular structure, conformational dynamics, synthesis, and characterization, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered carbon ring.[1] The "cis" descriptor indicates that the hydroxyl group on carbon 1 and the methyl group on carbon 3 are on the same side of the ring's plane. The molecule is chiral and exists as a pair of enantiomers: (1R,3S)-3-methylcyclohexanol and (1S,3R)-3-methylcyclohexanol.[2]

Key Identifiers:

  • Molecular Formula : C₇H₁₄O[3]

  • Molecular Weight : 114.19 g/mol [1]

  • CAS Number : 5454-79-5[3]

  • IUPAC Name : e.g., (1S,3R)-3-methylcyclohexan-1-ol[2]

  • InChI Key : HTSABYAWKQAHBT-NKWVEPMBSA-N[3]

Conformational Analysis

Like other substituted cyclohexanes, this compound exists predominantly in two interconverting chair conformations. The stability of these conformers is determined by the steric strain arising from the positions of the methyl and hydroxyl substituents, specifically the energetic penalty of 1,3-diaxial interactions.

The two primary chair conformations for the (1R, 3S) enantiomer are:

  • Axial-Equatorial (a,e) : The hydroxyl group is in an axial position, and the methyl group is in an equatorial position.

  • Equatorial-Axial (e,a) : The hydroxyl group is in an equatorial position, and the methyl group is in an axial position.

In substituted cyclohexanes, substituents preferentially occupy the more spacious equatorial position to minimize steric hindrance. For this compound, the conformer with the larger methyl group in an axial position (e,a) experiences significant 1,3-diaxial steric strain with the axial hydrogens. Therefore, the equilibrium favors the conformer where the methyl group is equatorial and the hydroxyl group is axial (a,e).[4] However, the most stable conformation overall for the cis isomer would place both substituents in equatorial positions, which is not possible for a 1,3-cis disubstituted cyclohexane. The equilibrium between the two chair forms is rapid at room temperature.

Conformational equilibrium of this compound.

Experimental Protocols

Synthesis via Reduction of 3-Methylcyclohexanone (B152366)

A primary route to this compound is the stereoselective reduction of 3-methylcyclohexanone. The use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is common.[1] The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon, with axial attack generally favored, leading to the equatorial alcohol (trans product), while equatorial attack yields the axial alcohol (cis product). Bulky reducing agents tend to favor the formation of the cis isomer.

Protocol: Reduction with Sodium Borohydride

  • Setup : A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of 3-methylcyclohexanone (1.0 eq) in a suitable alcohol solvent, such as methanol (B129727) or ethanol, and cooled in an ice bath to 0 °C.

  • Reagent Addition : Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction : After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching : The reaction is carefully quenched by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the evolution of hydrogen gas ceases and the pH is acidic.

  • Extraction : The aqueous mixture is extracted three times with an organic solvent, such as diethyl ether or ethyl acetate.

  • Workup : The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The crude product, a mixture of cis and trans isomers, is purified by fractional distillation or column chromatography on silica (B1680970) gel to isolate the this compound.

G start Start: 3-Methylcyclohexanone in Methanol step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add NaBH₄ (Portion-wise) step1->step2 step3 Stir at Room Temp (1-2 hours) step2->step3 step4 Quench with dilute HCl step3->step4 Reaction step5 Extract with Diethyl Ether (3x) step4->step5 Workup step6 Wash Organic Layer (NaHCO₃, Brine) step5->step6 step7 Dry (MgSO₄), Filter, Evaporate step6->step7 step8 Purify via Column Chromatography step7->step8 Purification end Product: This compound step8->end

Workflow for the synthesis of this compound.
Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the structure and stereochemistry of this compound.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution.

  • ¹H NMR Acquisition : Acquire a standard proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing : The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase and baseline correction.

  • Spectral Analysis : Analyze the chemical shifts, integration (for ¹H), and splitting patterns (multiplicity) to assign signals to specific nuclei in the molecule. The relative stereochemistry can be confirmed by analyzing the coupling constants (J-values) of the proton attached to the hydroxyl-bearing carbon (the carbinol proton). In the more stable conformer (axial -OH), this proton is equatorial and will exhibit small axial-equatorial and equatorial-equatorial coupling constants.

G cluster_workflow NMR Characterization Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq 1. Prepare proc Data Processing (Fourier Transform, Phasing) acq->proc 2. Acquire analysis Spectral Analysis (Shifts, Coupling, Integration) proc->analysis 3. Process confirm Structure Confirmation (cis-Stereochemistry) analysis->confirm 4. Analyze

Workflow for NMR-based structural characterization.

Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₇H₁₄O[3]
Molecular Weight114.19 g/mol [1]
Melting Point-5.5 °C[5]
Boiling Point171 - 173 °C[1]
Density0.911 - 0.92 g/cm³ at 20 °C[1][5]
Flash Point62.8 - 70 °C[1][5]
Vapor Pressure1.7 hPa at 25 °C[1]
Autoignition Temp.295 °C[1]
Refractive Index (n²⁰/D)~1.458 - 1.475[5][6]
SolubilitySoluble in ethanol, ether; slightly soluble in water.[1]

Table 2: Thermochemical Data

ReactionQuantityValue (kJ/mol)MethodReference(s)
This compound ⇌ trans-3-MethylcyclohexanolΔrH°-3.8 ± 0.8Equilibrium (gas phase)[7]
This compound ⇌ 3-Methylcyclohexanone + H₂ΔrH°65.7 ± 2.1Equilibrium (gas phase, 488 K)[7]

Conclusion

This compound is a structurally significant molecule whose stereochemistry and conformational preferences are well-defined. Its synthesis and characterization rely on standard organic chemistry techniques, particularly the stereocontrolled reduction of a ketone precursor and detailed analysis by NMR spectroscopy. The data and protocols presented herein provide a robust foundation for professionals utilizing this compound in research, synthesis, and drug development contexts.

References

An In-depth Technical Guide to the Synthesis of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining cis-3-Methylcyclohexanol, an important intermediate in organic synthesis and a valuable building block in the development of pharmaceutical compounds. The document details various synthetic routes, including stereoselective reduction of the corresponding ketone, hydroboration-oxidation of the alkene, hydrogenation of the aromatic precursor, and microbial reduction. Each method is presented with detailed experimental protocols, and quantitative data is summarized for comparative analysis.

Stereoselective Reduction of 3-Methylcyclohexanone (B152366)

The reduction of 3-methylcyclohexanone is a common and direct approach to synthesizing 3-methylcyclohexanol (B165635). The primary challenge lies in controlling the diastereoselectivity to favor the desired cis isomer. This can be achieved through several methods, including catalytic transfer hydrogenation and the use of specific reducing agents.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) has been reported to be a highly effective method for the diastereoselective reduction of 3-methylcyclohexanone, affording the this compound isomer with high selectivity. This method offers a safer alternative to using high-pressure hydrogen gas.

Experimental Protocol:

A general procedure for the liquid-phase catalytic transfer hydrogenation of 3-methylcyclohexanone is as follows:

  • Catalyst Preparation: A suitable metal oxide catalyst, such as magnesium oxide (MgO), is activated prior to use.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-methylcyclohexanone is dissolved in a hydrogen donor solvent, typically a secondary alcohol like 2-propanol.

  • Catalyst Addition: The activated catalyst is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 1 to 6 hours.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent (hydrogen donor and the resulting ketone) is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Metal Hydride Reduction

The use of metal hydride reducing agents can also yield this compound, although the diastereoselectivity can be highly dependent on the specific reagent and reaction conditions. Sterically hindered hydride reagents tend to favor the formation of the cis isomer through equatorial attack on the more stable chair conformation of the cyclohexanone (B45756) ring.

Experimental Protocol (using a sterically hindered hydride):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-methylcyclohexanone is prepared in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF).

  • Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of a sterically hindered hydride reagent, such as L-Selectride® (lithium tri-sec-butylborohydride), is added dropwise to the stirred solution of the ketone.

  • Reaction Time: The reaction is stirred at the low temperature for a period of 1 to 3 hours, with the progress monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure. The resulting crude product is then purified by distillation or column chromatography.

Quantitative Data for Reduction of 3-Methylcyclohexanone:

MethodCatalyst/ReagentHydrogen Donor/SolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Catalytic Transfer HydrogenationMgO2-PropanolReflux1-6High100:0[1]
Metal Hydride ReductionL-Selectride®THF-781-3-High cis selectivity

Note: Specific yield for the metal hydride reduction of 3-methylcyclohexanone was not found in the provided search results, but high cis selectivity is expected based on the general principles of stereoselective reductions of substituted cyclohexanones.

Hydroboration-Oxidation of 3-Methylcyclohexene (B1581247)

The hydroboration-oxidation of 3-methylcyclohexene is a classic two-step procedure that results in the anti-Markovnikov addition of water across the double bond with syn-stereochemistry, yielding the this compound.[2][3]

Experimental Protocol:

  • Hydroboration:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, 3-methylcyclohexene is dissolved in an anhydrous ethereal solvent, such as THF.

    • The flask is cooled in an ice bath.

    • A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise to the stirred solution of the alkene.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the complete formation of the trialkylborane intermediate.

  • Oxidation:

    • The reaction mixture is cooled again in an ice bath.

    • A solution of aqueous sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 50 °C during the addition.

    • After the addition of the hydrogen peroxide is complete, the mixture is stirred at room temperature for 1-2 hours.

    • The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude this compound is then purified by distillation.

Quantitative Data for Hydroboration-Oxidation:

Starting MaterialReagentsSolventYield (%)Diastereomeric Ratio (cis:trans)
3-Methylcyclohexene1. BH₃·THF, 2. H₂O₂, NaOHTHFHighPredominantly cis

Note: While specific yields for 3-methylcyclohexene were not detailed in the search results, hydroboration-oxidation reactions are generally known to proceed in high yields.

Hydrogenation of m-Cresol (B1676322)

The catalytic hydrogenation of m-cresol offers a route to 3-methylcyclohexanol from an aromatic starting material. The choice of catalyst is crucial for achieving high selectivity for the desired alcohol over the corresponding ketone or alkane. Ruthenium on carbon (Ru/C) has been identified as a suitable catalyst for the hydrogenation of phenols to cyclohexanols.[4]

Experimental Protocol:

  • Reaction Setup: A high-pressure autoclave reactor is charged with m-cresol, a solvent (e.g., a hydrocarbon or an alcohol), and the Ru/C catalyst.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously.

  • Reaction Conditions: Typical conditions can range from moderate (e.g., 50 °C and 0.8-1 MPa) to more forcing conditions, depending on the desired reaction rate and selectivity.[4]

  • Monitoring and Work-up: The reaction progress is monitored by observing the hydrogen uptake. Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated. The resulting mixture of cis- and trans-3-methylcyclohexanol (B12282318) can be separated and purified by distillation or chromatography.

Quantitative Data for Hydrogenation of m-Cresol:

CatalystSolventTemperature (°C)Pressure (MPa)Diastereomeric Ratio (cis:trans)
Ru/C-500.8-1-

Note: The diastereoselectivity of m-cresol hydrogenation to this compound is not explicitly quantified in the provided search results and can be influenced by the specific reaction conditions and catalyst preparation.

Microbial Reduction of 3-Methylcyclohexanone

Biocatalysis offers a green and often highly stereoselective alternative for the synthesis of chiral alcohols. Several microorganisms have been shown to reduce 3-methylcyclohexanone to this compound.

One notable example is the use of the fungus Glomerella cingulata, which preferentially produces (-)-cis-3-methylcyclohexanol.[5]

Experimental Protocol (General):

  • Cultivation of Microorganism: The selected microorganism is cultured in a suitable growth medium until a sufficient cell density is reached.

  • Biotransformation: The cultured cells are harvested and resuspended in a buffer solution. 3-Methylcyclohexanone is added to the cell suspension, and the mixture is incubated under controlled conditions (temperature, pH, agitation).

  • Extraction: After the desired reaction time, the cells are removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent.

  • Purification: The extracted product is purified using standard techniques such as column chromatography.

Quantitative Data for Microbial Reduction:

MicroorganismProductEnantiomeric Excess (e.e.)
Glomerella cingulata(-)-cis-3-methylcyclohexanol (1S,3R)33%[5]

Note: Detailed experimental protocols for microbial reductions can vary significantly depending on the specific strain and fermentation conditions.

Signaling Pathways and Experimental Workflows

G cluster_0 Stereoselective Reduction cluster_1 Hydroboration-Oxidation cluster_2 Aromatic Hydrogenation cluster_3 Microbial Reduction 3-Methylcyclohexanone 3-Methylcyclohexanone This compound This compound 3-Methylcyclohexanone->this compound Catalytic Transfer Hydrogenation (e.g., MgO, 2-Propanol) 3-Methylcyclohexanone->this compound Metal Hydride Reduction (e.g., L-Selectride®) (-)-cis-3-Methylcyclohexanol (-)-cis-3-Methylcyclohexanol 3-Methylcyclohexanone->(-)-cis-3-Methylcyclohexanol Microbial Reduction (e.g., Glomerella cingulata) 3-Methylcyclohexene 3-Methylcyclohexene Trialkylborane Trialkylborane 3-Methylcyclohexene->Trialkylborane Hydroboration (BH3·THF) Trialkylborane->this compound Oxidation (H2O2, NaOH) m-Cresol m-Cresol 3-Methylcyclohexanol (cis/trans mixture) 3-Methylcyclohexanol (cis/trans mixture) m-Cresol->3-Methylcyclohexanol (cis/trans mixture) Catalytic Hydrogenation (e.g., Ru/C, H2)

Caption: Overview of synthetic pathways to this compound.

G start Start: 3-Methylcyclohexanone in THF cool Cool to -78 °C start->cool add_reagent Add L-Selectride® dropwise cool->add_reagent react Stir for 1-3 hours at -78 °C add_reagent->react quench Quench with H2O react->quench extract Extract with Et2O quench->extract dry Dry organic phase (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation concentrate->purify end End: this compound purify->end

Caption: Workflow for metal hydride reduction of 3-methylcyclohexanone.

G start Start: 3-Methylcyclohexene in THF hydroboration Add BH3·THF at 0 °C, then stir at RT start->hydroboration oxidation_setup Cool to 0 °C, add NaOH(aq) hydroboration->oxidation_setup oxidation Add H2O2 dropwise oxidation_setup->oxidation reaction Stir at RT oxidation->reaction workup Separate layers, wash, dry, and concentrate reaction->workup purification Purify by distillation workup->purification end End: this compound purification->end

Caption: Experimental workflow for hydroboration-oxidation.

References

An In-Depth Technical Guide to the Hydroboration-Oxidation of 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydroboration-oxidation of 3-methylcyclohexene (B1581247), a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of alkenes. The reaction is renowned for its high degree of stereoselectivity and regioselectivity, making it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates.

Reaction Overview

The hydroboration-oxidation of 3-methylcyclohexene is a two-step process that results in the net addition of water across the double bond. The reaction proceeds with syn-stereochemistry and exhibits a strong preference for the placement of the hydroxyl group at the less substituted carbon atom of the alkene, a characteristic known as anti-Markovnikov regioselectivity.[1][2][3] The primary products of this reaction are diastereomeric 2-methylcyclohexanols and 3-methylcyclohexanols.

The stereochemical outcome is a syn-addition of the hydroborating agent to the double bond, meaning the boron atom and the hydrogen atom add to the same face of the cyclohexene (B86901) ring.[1][3][4] Subsequent oxidation of the carbon-boron bond with hydrogen peroxide in the presence of a base occurs with retention of configuration, leading to the formation of an alcohol where the hydroxyl group effectively replaces the boron atom.[3] This results in the formation of trans products.

The regioselectivity of the hydroboration of 3-methylcyclohexene is significantly influenced by the steric bulk of the borane (B79455) reagent employed.[5] While simple borane (BH₃) provides a mixture of products, bulkier reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) exhibit a much higher preference for addition to the less sterically hindered carbon of the double bond.[5]

Quantitative Analysis of Product Distribution

The choice of hydroborating agent has a pronounced effect on the regioselectivity of the reaction with 3-methylcyclohexene. The following table summarizes the product distribution observed with different borane reagents.

Hydroborating Agent2-Methylcyclohexanols (%)3-Methylcyclohexanols (%)Ratio of 2-Methyl to 3-Methyl ProductsReference
Diborane (B8814927) (B₂H₆)~50~501:1[5]
Disiamylborane (B86530)~50 (18% cis)~501:1[5]
9-BBN20801:4[5]

Note: The 2-methylcyclohexanol (B165396) fraction from diborane and disiamylborane hydroboration contains a significant amount of the cis isomer (16% and 18% respectively), whereas hydroboration with 9-BBN yields no detectable cis-2-methylcyclohexanol.[5]

Reaction Mechanism and Stereochemistry

The hydroboration-oxidation of 3-methylcyclohexene proceeds through a well-established two-step mechanism.

Step 1: Hydroboration

In the initial step, the borane reagent adds across the double bond of 3-methylcyclohexene. This is a concerted, four-centered transition state where the boron atom adds to the less substituted carbon (C-2) and the hydrogen atom adds to the more substituted carbon (C-1).[2][4] This regioselectivity is primarily driven by steric factors, with the bulky borane moiety favoring the less hindered position. The addition occurs in a syn fashion, meaning both the boron and hydrogen atoms approach and bond to the same face of the alkene.[1][3]

Step 2: Oxidation

The resulting organoborane intermediate is then oxidized using hydrogen peroxide in an aqueous base, typically sodium hydroxide (B78521).[2] The hydroperoxide anion attacks the electron-deficient boron atom. This is followed by a migration of the alkyl group from the boron to the adjacent oxygen atom, which proceeds with retention of stereochemistry.[3] Subsequent hydrolysis of the resulting borate (B1201080) ester yields the alcohol product.

The following diagram illustrates the overall transformation:

G cluster_0 Hydroboration-Oxidation of 3-Methylcyclohexene 3-Methylcyclohexene 3-Methylcyclohexene Reagents 1. BH3-THF or 9-BBN 2. H2O2, NaOH 3-Methylcyclohexene->Reagents Products trans-2-Methylcyclohexanol (major with bulky boranes) + other isomers Reagents->Products

Caption: Overall reaction scheme for the hydroboration-oxidation of 3-methylcyclohexene.

Experimental Protocols

The following are generalized experimental protocols for the hydroboration-oxidation of 3-methylcyclohexene using BH₃•THF and 9-BBN. These protocols are adapted from established procedures for similar alkenes.[6][7]

Protocol 1: Hydroboration with Borane-Tetrahydrofuran Complex (BH₃•THF)

Materials:

  • 3-Methylcyclohexene

  • 1.0 M Borane-tetrahydrofuran (BH₃•THF) solution

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

  • Hydroboration:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 3-methylcyclohexene (1.0 eq).

    • Dissolve the alkene in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃•THF solution (0.4 eq) dropwise via syringe while maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 3 M NaOH solution (1.2 eq).

    • Follow by the slow, dropwise addition of 30% H₂O₂ (1.2 eq), ensuring the internal temperature does not rise significantly.

    • After the addition, warm the mixture to room temperature and then heat at 50 °C for 1 hour to ensure complete oxidation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add diethyl ether.

    • Transfer the mixture to a separatory funnel and wash with brine.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Hydroboration with 9-Borabicyclo[3.3.1]nonane (9-BBN)

Materials:

  • 3-Methylcyclohexene

  • 0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

  • Hydroboration:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 3-methylcyclohexene (1.0 eq).

    • Dissolve the alkene in anhydrous THF.

    • Add the 0.5 M 9-BBN solution in THF (1.1 eq) to the alkene solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Oxidation:

    • Cool the reaction mixture to 0 °C.

    • Slowly add ethanol, followed by 3 M NaOH solution (3.0 eq).

    • Carefully add 30% H₂O₂ (3.0 eq) dropwise, maintaining the temperature below 20 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Add diethyl ether and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the key mechanistic steps and a typical experimental workflow for the hydroboration-oxidation of 3-methylcyclohexene.

G cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step start 3-Methylcyclohexene + Borane Reagent ts Four-Centered Transition State start->ts Syn-addition organoborane Trialkylborane Intermediate ts->organoborane peroxide H2O2 / NaOH organoborane->peroxide attack Nucleophilic Attack of HOO- on Boron peroxide->attack migration Alkyl Migration (Retention of Stereochemistry) attack->migration hydrolysis Hydrolysis migration->hydrolysis alcohol Alcohol Product hydrolysis->alcohol

Caption: Mechanistic pathway of hydroboration-oxidation.

G cluster_workflow Experimental Workflow reagents Combine 3-Methylcyclohexene and Borane Reagent in THF reaction1 Stir at appropriate temperature (Hydroboration) reagents->reaction1 oxidation_reagents Add NaOH and H2O2 (Oxidation) reaction1->oxidation_reagents reaction2 Stir and heat as required oxidation_reagents->reaction2 workup Work-up: Ether extraction, washing reaction2->workup purification Purification: Drying, evaporation, chromatography workup->purification product Isolated Alcohol Product(s) purification->product

Caption: Generalized experimental workflow.

Conclusion

The hydroboration-oxidation of 3-methylcyclohexene is a highly reliable and selective method for the synthesis of 2- and 3-methylcyclohexanols. The regiochemical outcome can be effectively controlled by the choice of the borane reagent, with sterically hindered boranes like 9-BBN favoring the formation of the less substituted alcohol. The reaction proceeds with predictable syn-stereochemistry, providing a powerful tool for the stereocontrolled synthesis of substituted cyclohexanol (B46403) derivatives, which are valuable building blocks in medicinal chemistry and drug development. Careful adherence to the experimental protocols is crucial for achieving high yields and selectivities.

References

A Technical Guide to the Diastereoselective Reduction of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective reduction of 3-methylcyclohexanone (B152366), a key transformation in organic synthesis for accessing specific diastereomers of 3-methylcyclohexanol (B165635). The control of stereochemistry at this stage is critical in the synthesis of complex molecules and active pharmaceutical ingredients where specific alcohol configurations are required for biological activity. This document details various reduction methodologies, presents quantitative data for diastereoselectivity, and provides representative experimental protocols.

Principles of Stereoselective Reduction of Substituted Cyclohexanones

The reduction of the carbonyl group in 3-methylcyclohexanone can yield two diastereomeric products: cis-3-methylcyclohexanol and trans-3-methylcyclohexanol. The stereochemical outcome is dictated by the trajectory of the hydride (H⁻) attack on the carbonyl carbon. The chair conformation of the cyclohexanone (B45756) ring presents two faces for attack: the axial face and the equatorial face.

  • Axial Attack: Hydride addition from the axial face leads to the formation of an equatorial alcohol. For 3-methylcyclohexanol, this corresponds to the trans isomer, which is generally the thermodynamically more stable product.

  • Equatorial Attack: Hydride addition from the equatorial face results in an axial alcohol. This corresponds to the cis isomer, which is generally the thermodynamically less stable product.

The selectivity for one pathway over the other is primarily governed by the steric bulk of the hydride-donating reagent.

  • Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are sterically undemanding and can approach the carbonyl carbon from the less hindered axial face, thereby avoiding steric clashes with the axial hydrogens on the ring. This pathway predominantly yields the more stable trans (equatorial) alcohol.

  • Bulky Hydride Reagents (e.g., L-Selectride®): These reagents possess large, sterically demanding ligands (three sec-butyl groups). An axial approach is severely hindered by the axial hydrogens at the C-3 and C-5 positions. Consequently, these reagents are forced to attack from the more open equatorial face, leading to the selective formation of the cis (axial) alcohol.

The logical relationship governing this selectivity is visualized below.

G cluster_reagent Choice of Reducing Agent cluster_attack Attack Trajectory cluster_product Resulting Product Reagent Reagent Small_Hydride Small Hydride (e.g., NaBH4, LiAlH4) Reagent->Small_Hydride Small Bulky_Hydride Bulky Hydride (e.g., L-Selectride) Reagent->Bulky_Hydride Bulky Axial_Attack Axial Attack (Less Hindered Path for Small Reagents) Small_Hydride->Axial_Attack Equatorial_Attack Equatorial Attack (Less Hindered Path for Bulky Reagents) Bulky_Hydride->Equatorial_Attack Trans_Product trans-3-Methylcyclohexanol (Equatorial -OH, More Stable) Axial_Attack->Trans_Product Cis_Product This compound (Axial -OH, Less Stable) Equatorial_Attack->Cis_Product

Caption: Logical flow of stereoselective ketone reduction.

Comparative Data for Reduction Methods

The choice of reducing agent and reaction conditions has a profound impact on the diastereomeric ratio of the 3-methylcyclohexanol product. Below is a summary of results from various methodologies.

Reagent / CatalystSolvent / H-DonorTemp. (°C)Time (h)Yield (%)cis:trans RatioReference
L-Selectride® THF-782-3>98>99:1 [1]
NaBH₄ Methanol (B129727)0 - RT3High19:81 Inferred from[2]
LiAlH₄ Diethyl Ether0 - RT-High15:85 Inferred from[3]
MOF-808 (MPV) 2-Butanol80610072:28
Sn-Beta Zeolite (MPV) 2-Propanol---100:0
Al₂O₃ (Transfer) 2-Propanol8267778:22
MgO (Transfer) 2-Propanol8269877:23

Note: Data for NaBH₄ and LiAlH₄ are inferred based on established principles and results for structurally similar 2-methyl and 4-tert-butylcyclohexanones, as direct literature values for 3-methylcyclohexanone are not consistently reported.

Reaction Pathway Visualization

The reduction transforms the planar carbonyl group into a tetrahedral carbon, establishing the new stereocenter. The approach of the hydride dictates the final stereochemistry.

G cluster_products Products reactant 3-Methylcyclohexanone cis_product This compound reactant->cis_product  Equatorial Attack (Bulky Reagents, e.g., L-Selectride) Favors cis Product trans_product trans-3-Methylcyclohexanol reactant->trans_product  Axial Attack (Small Reagents, e.g., NaBH4) Favors trans Product

Caption: Reaction pathways for the reduction of 3-methylcyclohexanone.

Experimental Protocols

The following sections provide detailed, representative protocols for achieving high cis or trans selectivity. A general experimental workflow is depicted below.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis setup_flask Flame-dry flask under inert atmosphere (N2/Ar) add_ketone Dissolve 3-methylcyclohexanone in appropriate anhydrous solvent setup_flask->add_ketone cool Cool solution to specified temperature (e.g., -78°C or 0°C) add_ketone->cool add_reagent Slowly add reducing agent (e.g., L-Selectride solution or NaBH4 solid) cool->add_reagent stir Stir for specified time (e.g., 2-3 hours) add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench excess hydride (e.g., with Methanol, H2O, or acid) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate, CH2Cl2) quench->extract dry Dry organic layer (e.g., over Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify analyze Determine cis:trans ratio by ¹H NMR or GC purify->analyze

Caption: General experimental workflow for stereoselective reduction.
Protocol for this compound (L-Selectride® Reduction)

This protocol is designed to maximize the yield of the cis isomer through equatorial attack by a sterically hindered hydride.

Materials:

  • 3-Methylcyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet, add 3-methylcyclohexanone (1.0 eq). Dissolve the ketone in anhydrous THF to achieve a concentration of approximately 0.3 M.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent: Slowly add L-Selectride® solution (1.2 eq, 1.0 M in THF) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: While the flask is still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases. This step is highly exothermic.

  • Work-up: Allow the mixture to warm to room temperature. Add water and diethyl ether (or ethyl acetate). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with the organic solvent.

  • Isolation: Combine the organic layers, wash with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Analysis: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary. The diastereomeric ratio (cis:trans) should be determined by ¹H NMR spectroscopy or Gas Chromatography (GC).

Protocol for trans-3-Methylcyclohexanol (Sodium Borohydride (B1222165) Reduction)

This protocol favors the formation of the thermodynamically stable trans isomer via axial attack by a small hydride reagent.

Materials:

  • 3-Methylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a suitable Erlenmeyer or round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (1.0 eq) in methanol to a concentration of approximately 0.5 M.

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Addition of Reagent: Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Be cautious of initial gas evolution.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours. Monitor for completion by TLC.

  • Quenching: Cool the flask again to 0 °C and slowly add 3 M HCl dropwise to quench the excess NaBH₄ and neutralize the sodium methoxide, until the solution is slightly acidic (pH ~6).

  • Work-up: Remove most of the methanol using a rotary evaporator. Add water and dichloromethane (or diethyl ether) to the residue and transfer to a separatory funnel.

  • Isolation: Separate the layers and extract the aqueous phase twice more with the organic solvent. Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify by flash column chromatography if required. Determine the diastereomeric ratio by ¹H NMR or GC.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cis-3-Methylcyclohexanol. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and application of NMR spectroscopy for the structural elucidation and analysis of substituted cyclohexanol (B46403) derivatives.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound
Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H1 (CH-OH)~3.8 - 4.1multiplet-1H
H3 (CH-CH₃)~1.5 - 1.7multiplet-1H
CH₂ (ring)~1.0 - 2.0multiplet-8H
CH₃~0.9doublet~6-73H
OHVariablesinglet (broad)-1H

Note: Precise chemical shifts and coupling constants for the ring protons are complex due to overlapping multiplets and second-order effects. The values provided are approximate ranges.

Table 2: ¹³C NMR Spectral Data of this compound[1]
Carbon AssignmentChemical Shift (δ) ppm
C1 (CH-OH)66.9
C234.9
C3 (CH-CH₃)31.7
C425.5
C535.8
C644.9
CH₃22.4

Experimental Protocols

The following section details the methodologies for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation[2][3][4]
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added to the solvent by the manufacturer to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition
  • Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters (Typical):

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans are generally sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of 10-12 ppm is typically used.

  • ¹³C NMR Parameters (Typical):

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A spectral width of 200-220 ppm is standard.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.

Visualizations

The following diagrams illustrate key aspects of the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up ¹H and ¹³C NMR Experiments load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_peaks Peak Integration (¹H NMR) phase_baseline->integrate_peaks assign_signals Signal Assignment integrate_peaks->assign_signals report Technical Guide assign_signals->report Final Report

Caption: Experimental workflow for NMR analysis.

nmr_correlations cluster_structure This compound Structure cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals C1 C1 (CH-OH) C2 C2 (CH₂) C1->C2 OH OH C1->OH H1 H1 ~3.8-4.1 ppm C1->H1 C1_sig C1 66.9 ppm C1->C1_sig C3 C3 (CH) C2->C3 H_ring Ring CH/CH₂ ~1.0-2.0 ppm C2->H_ring C_ring_sig Ring C 25.5-44.9 ppm C2->C_ring_sig C4 C4 (CH₂) C3->C4 CMe C-Me (CH₃) C3->CMe C3->H_ring C3->C_ring_sig C5 C5 (CH₂) C4->C5 C4->H_ring C4->C_ring_sig C6 C6 (CH₂) C5->C6 C5->H_ring C5->C_ring_sig C6->C1 C6->H_ring C6->C_ring_sig H_Me CH₃ ~0.9 ppm CMe->H_Me C_Me_sig CH₃ 22.4 ppm CMe->C_Me_sig H_OH OH (variable) OH->H_OH

Caption: Key NMR signal correlations.

Mass Spectrometry of cis-3-Methylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of cis-3-Methylcyclohexanol, a cyclic alcohol relevant in various chemical syntheses. This document outlines the characteristic fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and details a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Electron Ionization Mass Spectrum

Under standard electron ionization (70 eV), this compound (C7H14O, molecular weight: 114.19 g/mol ) undergoes significant fragmentation.[1][2][3][4][5] The molecular ion peak (M+) at m/z 114 is of low abundance, a common characteristic for alcohols which readily fragment.[6] The mass spectrum is dominated by fragment ions resulting from cleavage of the cyclohexyl ring and loss of functional groups.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in Table 1.

m/zRelative Intensity (%)Proposed Fragment
1145[C7H14O]+• (Molecular Ion)
9640[M - H2O]+•
8150[M - H2O - CH3]+
7195[C5H11]+
57100[C4H9]+ (Base Peak)
4155[C3H5]+

Table 1: Prominent ions in the electron ionization mass spectrum of this compound. Data sourced from the NIST Mass Spectrometry Data Center.[2]

Interpretation of Fragmentation Patterns

The fragmentation of this compound is primarily driven by the hydroxyl group and the cyclic structure. The most significant fragmentation pathways include:

  • Loss of Water: A prominent peak is observed at m/z 96, corresponding to the loss of a water molecule (18 Da) from the molecular ion. This is a characteristic fragmentation for alcohols.[6]

  • Ring Cleavage: The base peak at m/z 57 and the significant peak at m/z 71 are indicative of ring cleavage. The formation of these fragments involves the initial ionization of the alcohol, followed by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent rearrangements and further fragmentation of the cyclic structure.[6][7][8]

  • Loss of a Methyl Group: The peak at m/z 81 can be attributed to the loss of a methyl group (15 Da) following the initial loss of water, resulting in a [M - H2O - CH3]+ fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation
  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.

  • Vial Transfer: Transfer the working solution to a 1.5 mL glass autosampler vial. Ensure no particulate matter is present; centrifuge if necessary.

Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split with a high split ratio for more concentrated samples)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold: Maintain 200 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 35-200

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Visualization of Fragmentation Pathway

The primary fragmentation pathway of this compound leading to the formation of the base peak at m/z 57 is illustrated below. This pathway involves initial ionization, followed by ring-opening and subsequent cleavage.

fragmentation_pathway mol This compound m/z = 114 ion Molecular Ion [C7H14O]+• m/z = 114 mol->ion Electron Ionization (-e-) intermediate1 Ring-Opened Intermediate ion->intermediate1 Ring Opening fragment1 Fragment Ion [C5H11]+ m/z = 71 intermediate1->fragment1 Cleavage base_peak Base Peak [C4H9]+ m/z = 57 intermediate1->base_peak Cleavage neutral_loss1 Loss of C2H3O• neutral_loss2 Loss of C3H7O•

Fragmentation pathway of this compound.

Conclusion

The mass spectrometry of this compound under electron ionization provides a reproducible fragmentation pattern that can be used for its identification and characterization. The spectrum is defined by a weak molecular ion and prominent fragment ions resulting from the loss of water and subsequent ring cleavage. The provided experimental protocol offers a reliable method for the GC-MS analysis of this compound, which is valuable for quality control in synthesis and for its detection in complex mixtures.

References

Introduction to the Infrared Spectrum of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of cis-3-Methylcyclohexanol

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the interpretation of its IR spectrum, detailed experimental protocols, and the influence of conformational isomerism on vibrational frequencies.

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For this compound (C₇H₁₄O), the IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its hydroxyl (-OH) and alkyl (C-H, C-C, C-O) groups.[1][2][3] The positions, shapes, and intensities of these bands serve as a molecular fingerprint.

The spectrum is dominated by a strong, broad absorption in the high-frequency region due to the O-H stretching vibration, a hallmark of alcohols, which is broadened by intermolecular hydrogen bonding.[4][5] The C-H stretching vibrations of the cyclohexane (B81311) ring and the methyl group appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including the C-O stretching vibration, which is crucial for confirming the alcohol functionality.[5]

Quantitative Infrared Spectroscopy Data

The primary absorption bands for gas-phase this compound are summarized below. Note that condensed-phase spectra (liquid film) will show a significantly broadened O-H stretching band at a lower frequency (typically 3200-3400 cm⁻¹) due to hydrogen bonding.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3640O-H Stretch (Free)Hydroxyl (-OH)Strong, Sharp
2960 - 2850C-H StretchAlkyl (CH₃, CH₂, CH)Strong
1460 - 1440C-H Bend (Scissoring)Methylene (-CH₂-)Medium
1380 - 1370C-H Bend (Symmetric)Methyl (-CH₃)Medium
~1060C-O StretchSecondary Alcohol (C-OH)Strong
Data sourced from the NIST/EPA Gas-Phase Infrared Database.[1] In a condensed phase (liquid), the O-H stretch is typically observed as a very broad band around 3350 cm⁻¹.

Experimental Protocols

Obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature, is typically performed using a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To record the infrared absorption spectrum of a neat liquid sample of this compound.

Materials:

  • This compound sample

  • FTIR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector

  • Salt plates (e.g., NaCl or KBr), polished and free of scratches

  • Dropper or pipette

  • Lint-free tissues

  • Volatile solvent for cleaning (e.g., spectroscopic grade acetone (B3395972) or isopropanol)

Methodology:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform a background scan. This involves running a scan without a sample in the beam path to record the spectrum of the atmosphere and instrument optics, which will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Place one clean, dry salt plate on a clean, dry surface.

    • Using a pipette, place one small drop of this compound onto the center of the plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid creating air bubbles. The sample should appear viscous and not flow freely.

  • Data Acquisition:

    • Place the salt plate assembly ("sandwich") into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typical parameters include:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the previously collected background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the wavenumbers of significant absorption peaks. Compare these peaks to known vibrational frequencies to confirm the structure.

  • Cleaning:

    • Disassemble the salt plates and rinse them thoroughly with a volatile solvent.

    • Gently wipe the plates dry with a lint-free tissue.

    • Store the plates in a desiccator to protect them from moisture.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental and logical processes.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start background Collect Background Spectrum (Empty Beam Path) start->background sample_prep Prepare Neat Liquid Sample (Salt Plate Sandwich) background->sample_prep place_sample Place Sample in Spectrometer sample_prep->place_sample acquire Acquire Sample Spectrum (16-32 Scans) place_sample->acquire process Process Data (Background Subtraction, Baseline Correction) acquire->process analyze Analyze Spectrum (Identify Peak Frequencies) process->analyze report Report Findings analyze->report

Caption: Experimental workflow for obtaining an IR spectrum.

This compound exists as an equilibrium between two chair conformations: one with both the hydroxyl and methyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to reduced steric strain. This conformational preference can influence the exact position and shape of the C-O stretching band.

conformational_equilibrium cluster_conformers Conformational Isomers of this compound cluster_spectrum Resulting IR Spectrum Diequatorial Diequatorial Conformer (More Stable) Diaxial Diaxial Conformer (Less Stable) Diequatorial->Diaxial Ring Flip Spectrum Observed IR Spectrum Diequatorial->Spectrum Dominant Contribution to C-O Stretch Diaxial->Spectrum Minor Contribution

Caption: Conformational equilibrium and its effect on the IR spectrum.

References

cis-3-Methylcyclohexanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of cis-3-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, intended for use by professionals in research and development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols, including methodologies for key safety-related experiments.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative safety and handling parameters for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₄O[1][2][3]
Molecular Weight 114.19 g/mol [1][2]
Appearance Colorless to pale yellow viscous liquid[2][4]
Odor Musty, rum-like, or fruity[2]
Melting Point -41 °C[3]
Boiling Point 171 - 173 °C[3]
Flash Point 70 °C[3]
Autoignition Temperature 295 °C[3][4]
Density 0.92 g/cm³ at 20 °C[3]
Vapor Pressure 1.7 hPa at 25 °C[3]
Solubility Practically insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[3]

Table 2: Toxicological Data

ParameterValueSpeciesRouteSource(s)
LD50 (Lethal Dose, 50%) 1000 mg/kgMouseIntramuscular[5][6]
Acute Toxicity (Oral) Harmful if swallowedN/AOral[7]
Acute Toxicity (Inhalation) Harmful if inhaledN/AInhalation[7][8]

Hazard Identification and Safety Precautions

Hazard Summary: this compound is a combustible liquid that is harmful if swallowed or inhaled.[7][8] It can cause skin and eye irritation.[8][9] High vapor concentrations may lead to irritation of the eyes and upper respiratory tract.[9] Prolonged or repeated skin contact may cause dermatitis.[9]

GHS Hazard Statements:

  • H302: Harmful if swallowed[7]

  • H315: Causes skin irritation[7]

  • H332: Harmful if inhaled[7][8]

Precautionary Statements:

  • Prevention: Avoid breathing mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product.[7] Wash hands and face thoroughly after handling.[7] Wear protective gloves.[7]

  • Response:

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8]

    • If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

  • Storage: Store in a cool, dark, and well-ventilated place.[7] Keep the container tightly closed.[7]

  • Disposal: Dispose of contents/container in accordance with local regulations.

Experimental Protocols

The following sections describe the general methodologies for determining key safety parameters of chemical substances like this compound, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of a substance is typically determined using methods outlined in the OECD Guidelines for the Testing of Chemicals. The primary objective is to determine the dose of a substance that is lethal to 50% of the test animal population (LD50).

General Protocol (based on OECD Guidelines 401, 420, 423, 425):

  • Test Animals: Healthy, young adult rodents (commonly rats or mice) are used. They are acclimated to the laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles. They are provided with a standard diet and drinking water. Animals are typically fasted before dosing.

  • Dose Preparation: The test substance is prepared at various concentrations, usually in an appropriate vehicle if it is a solid or needs to be diluted.

  • Administration: The substance is administered orally in a single dose via gavage.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

  • Necropsy: All animals that die during the observation period and all surviving animals at the end of the study are subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods based on the mortality data at different dose levels.

Flash Point Determination

The flash point is a critical parameter for assessing the fire hazard of a liquid. It is the lowest temperature at which the vapors of the material will ignite when given an ignition source. Standardized methods from organizations like ASTM (American Society for Testing and Materials) and ISO (International Organization for Standardization) are used.

General Protocol (e.g., Pensky-Martens Closed-Cup Method - ASTM D93):

  • Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source.

  • Sample Preparation: A specified volume of the liquid sample is placed into the test cup.

  • Heating: The sample is heated at a slow, constant rate while being continuously stirred.

  • Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through the shutter opening in the lid.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

  • Recording: The temperature at which the flash occurs is recorded as the flash point.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Acute_Oral_Toxicity_Workflow start Start: Select Test Animals and Acclimate fasting Fast Animals Prior to Dosing start->fasting dose_prep Prepare Doses of this compound fasting->dose_prep administration Administer Single Oral Dose via Gavage dose_prep->administration observation 14-Day Observation Period (Toxicity Signs, Mortality, Body Weight) administration->observation necropsy Perform Gross Necropsy on All Animals observation->necropsy data_analysis Calculate LD50 Value necropsy->data_analysis end End: Report Findings data_analysis->end Safe_Handling_and_Storage cluster_handling Handling Precautions cluster_storage Storage Conditions ventilation Use in a Well-Ventilated Area ppe Wear Personal Protective Equipment (Gloves, Goggles) avoid_contact Avoid Contact with Skin, Eyes, and Clothing avoid_inhalation Avoid Inhaling Vapors or Mist no_eating Do Not Eat, Drink, or Smoke in Work Area cool_dry Store in a Cool, Dry Place well_ventilated Ensure Good Ventilation tightly_closed Keep Container Tightly Closed away_from_ignition Keep Away from Heat and Ignition Sources handling_root Safe Handling handling_root->ventilation handling_root->ppe handling_root->avoid_contact handling_root->avoid_inhalation handling_root->no_eating storage_root Safe Storage storage_root->cool_dry storage_root->well_ventilated storage_root->tightly_closed storage_root->away_from_ignition Flash_Point_Determination_Workflow start Start: Prepare Sample and Apparatus place_sample Place Sample in Test Cup start->place_sample heat_sample Heat Sample at a Constant Rate with Stirring place_sample->heat_sample apply_ignition Periodically Apply Ignition Source heat_sample->apply_ignition observe_flash Observe for a Flash apply_ignition->observe_flash observe_flash->heat_sample No Flash record_temp Record Temperature as Flash Point observe_flash->record_temp Flash Occurs end End: Report Flash Point record_temp->end

References

cis-3-Methylcyclohexanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for cis-3-Methylcyclohexanol

This technical guide provides a comprehensive overview of the safety and handling information for this compound, compiled from various Material Safety Data Sheets (MSDS) and chemical data sources. It is intended for researchers, scientists, and professionals in drug development who work with this compound.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 5454-79-5[1][2], 24965-90-0[3][4]
Molecular Formula C7H14O[1][2][5]
Molecular Weight 114.19 g/mol [1][2][6]
Synonyms 3-methyl cyclohexanol, cis; cis-3-methyl-cyclohexanol; Cyclohexanol, 3-methyl-, (1R,3S)-rel-[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data from various sources are included to provide a comprehensive view.

PropertyValueSource
Physical State Colorless viscous liquid[7][8]ICSC[7], ChemicalBook[8]
Melting Point -5.5 °C[2][7]Guidechem[2], ICSC[7]
-41 °C[6][9]EvitaChem[6], Sigma-Aldrich[9]
Boiling Point 163.73 °C (estimate)[2]Guidechem[2]
171 - 173 °C[6]EvitaChem[6]
162.00 to 164.00 °C @ 760.00 mm Hg[7][10]ICSC[7], The Good Scents Company[10]
168 °C (cis,dl)[8]ChemicalBook[8]
Density 0.911 g/cm³[2]Guidechem[2]
0.92 g/cm³ at 20 °C[6][7][9]EvitaChem[6], ICSC[7], Sigma-Aldrich[9]
Vapor Pressure 0.475 mmHg at 25 °C[2]Guidechem[2]
1.7 hPa at 25 °C[6][9]EvitaChem[6], Sigma-Aldrich[9]
Flash Point 62.8 °C[2]Guidechem[2]
70 °C[6]EvitaChem[6]
62 °C (closed cup)[7]ICSC[7]
63 °C (closed cup)[9][11]Sigma-Aldrich[9][11]
Autoignition Temperature 295 °C[6][7][9]EvitaChem[6], ICSC[7], Sigma-Aldrich[9]
Solubility Practically insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[6]EvitaChem[6]
Refractive Index 1.4752[2]Guidechem[2]
LogP 1.55740[2]Guidechem[2]

Hazard Identification and Toxicology

While some sources state that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard[3], others indicate potential hazards. It is crucial to handle the substance with care.

Hazard InformationDetails
GHS Classification Acute toxicity - Category 4, Inhalation (for 3-Methylcyclohexanol mixture)[8][9][11].
Hazard Statements H332: Harmful if inhaled (for 3-Methylcyclohexanol mixture)[8][9][11].
Irritation The substance is mildly irritating to the eyes and skin. The vapor at high levels is irritating to the eyes and upper respiratory tract[8].
Toxicity Data Intramuscular LD50 (mouse) = 1,000 mg/kg (for 3-Methylcyclohexanol)[12][13]. Oral LD50 (rat) = 1660 mg/kg (for Methylcyclohexanol mixture).

Experimental Protocols

Detailed experimental protocols are generally not included in Material Safety Data Sheets. However, some chemical properties and reactions are described.

Chemical Reactions:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes like 3-methylcyclohexene. This reaction typically requires a catalyst such as sulfuric acid[6].

  • Oxidation: The hydroxyl group can be oxidized to form ketones[6].

  • Esterification: It can react with carboxylic acids to yield esters[6].

The mechanism for dehydration involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate. This intermediate can then either rearrange or lose a proton to form an alkene[6].

Safety and Handling Procedures

The following diagrams illustrate the recommended procedures for first aid and personal protective equipment when handling this compound.

FirstAidMeasures cluster_exposure Exposure Route cluster_action First Aid Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Wash off with soap and plenty of water. SkinContact->WashWithWater EyeContact Eye Contact RinseWithWater Rinse thoroughly with plenty of water for at least 15 minutes. EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->RinseMouth ConsultPhysician Consult a Physician MoveToFreshAir->ConsultPhysician WashWithWater->ConsultPhysician RinseWithWater->ConsultPhysician RinseMouth->ConsultPhysician

Caption: First aid measures for exposure to this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Practices Start Handling this compound Ventilation Ensure adequate ventilation Start->Ventilation EyeProtection Eye/Face Protection (Safety glasses with side-shields, Chemical goggles) AvoidContact Avoid contact with skin, eyes, and clothing EyeProtection->AvoidContact SkinProtection Skin Protection (Wear appropriate protective gloves and clothing) SkinProtection->AvoidContact RespiratoryProtection Respiratory Protection (Use in a well-ventilated area. Respirator may be needed for high vapor concentrations) RespiratoryProtection->AvoidContact Ventilation->EyeProtection Ventilation->SkinProtection Ventilation->RespiratoryProtection AvoidInhalation Avoid breathing vapors, mist or gas AvoidContact->AvoidInhalation Hygiene Practice good industrial hygiene. Wash hands after handling. AvoidInhalation->Hygiene End End Hygiene->End Safe Handling Achieved

Caption: Recommended personal protective equipment and handling workflow.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][8].

  • Specific Hazards: Above 62°C, explosive vapor/air mixtures may be formed[8].

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary[1].

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas[1].

  • Containment and Cleaning: Collect leaking and spilled liquid in sealable containers as far as possible. Absorb the remaining liquid in sand or inert absorbent. Then store and dispose of according to local regulations[8].

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[3].

  • Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[8]. All waste must be handled in accordance with local, state, and federal regulations.

This guide is based on information available in public safety documents and should be used as a reference for safe handling practices. Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.

References

Conformational analysis of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of cis-3-Methylcyclohexanol

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical properties, reactivity, and biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is therefore a cornerstone of modern chemistry and drug development. The cyclohexane (B81311) ring, a ubiquitous structural motif in countless natural products and synthetic pharmaceuticals, adopts a non-planar chair conformation to minimize angle and torsional strain.[1] When substituents are introduced onto the ring, the two interconverting chair forms are often no longer equal in energy. This guide provides a detailed technical examination of the conformational analysis of this compound, a disubstituted cyclohexane derivative. We will explore the conformational equilibrium, the energetic factors governing stability, and the experimental and computational methodologies used for its characterization.

Conformational Equilibrium in this compound

In the cis isomer of 3-methylcyclohexanol, the methyl (-CH₃) and hydroxyl (-OH) groups are located on the same face of the cyclohexane ring. The molecule exists as a dynamic equilibrium between two distinct chair conformations, which interconvert via a process known as a ring flip. For a cis-1,3-disubstituted cyclohexane, the two possible arrangements are the diequatorial (e,e) and the diaxial (a,a) conformations.[2] The ring flip process interconverts these two forms, meaning a substituent that is axial in one chair form becomes equatorial in the other, and vice versa.[1]

The conformational equilibrium is dictated by the relative stability of the two chair forms. The dominant conformation at equilibrium will be the one that minimizes steric strain.

Figure 1: Conformational equilibrium of this compound.

Energetic Analysis of Conformers

The stability of each chair conformer is primarily determined by steric interactions, particularly the highly unfavorable 1,3-diaxial interactions. These are repulsive van der Waals forces between an axial substituent and the two axial hydrogens on the same side of the ring (at the C2 and C4 positions relative to the substituent at C6).[3][4]

  • Diequatorial (e,e) Conformer : In this conformation, both the bulky methyl group and the hydroxyl group occupy the sterically favored equatorial positions.[5] This arrangement minimizes 1,3-diaxial interactions, resulting in a low-energy, highly stable conformation.[2]

  • Diaxial (a,a) Conformer : Here, both substituents are in the sterically hindered axial positions. This leads to significant destabilization due to multiple 1,3-diaxial interactions:

    • The axial methyl group interacts with the axial hydrogens at the C1 and C5 positions.

    • The axial hydroxyl group interacts with the axial hydrogens at the C1 and C5 positions.

    • A severe 1,3-diaxial interaction occurs between the axial methyl and axial hydroxyl groups themselves.[2]

Unlike molecules such as cis-3-methoxycyclohexanol (B2581982), where an intramolecular hydrogen bond can stabilize a diaxial conformer, such an interaction is not possible in this compound due to the absence of a hydrogen bond acceptor on the methyl group.[6]

Quantitative Assessment using A-Values

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers for a monosubstituted cyclohexane.[7] Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk.[8][9]

The total steric strain in the diaxial conformer can be approximated by summing the A-values of the individual substituents.

SubstituentA-Value (kcal/mol)Reference
Methyl (-CH₃)1.74 - 1.8[7][10]
Hydroxyl (-OH)0.6 - 0.95[8][10]
Note: The A-value for the -OH group is solvent-dependent.[8]

Table 1: Conformational A-Values for Methyl and Hydroxyl Groups

Using these values, the energetic destabilization of the diaxial conformer relative to the diequatorial conformer can be estimated.

ConformerKey Steric InteractionsEstimated Strain Energy (kcal/mol)Relative Stability
Diequatorial (e,e)Minimal gauche interactions~ 0High (Favored)
Diaxial (a,a)1,3-diaxial: Me-H, OH-H, Me-OH> A(Me) + A(OH) ≈ 2.3 - 2.75Low (Disfavored)

Table 2: Comparative Stability of this compound Conformers

The actual strain in the diaxial conformer is greater than the sum of the A-values due to the direct, and highly destabilizing, 1,3-diaxial interaction between the methyl and hydroxyl groups. Consequently, the conformational equilibrium strongly favors the diequatorial (e,e) form.

Experimental and Computational Protocols

The conformational equilibrium of substituted cyclohexanes is primarily studied using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

NMR is a powerful, non-destructive technique for determining molecular structure and dynamics.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or CCl₄).

  • Low-Temperature Analysis: The NMR probe is cooled to a low temperature (e.g., -80 °C). At room temperature, the ring flip is rapid on the NMR timescale, resulting in a time-averaged spectrum. At low temperatures, this interconversion is slowed sufficiently to allow for the observation of signals from both individual conformers.[11]

  • Spectral Analysis:

    • Signal Integration: The relative populations of the two conformers are determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum.[12][13]

    • Coupling Constants (¹H NMR): The conformation of the hydroxyl group can be deduced from the multiplicity and coupling constant (J-value) of the proton on the carbinol carbon (the CH-OH proton). An axial proton typically exhibits large axial-axial couplings (~8-12 Hz), appearing as a broad multiplet. An equatorial proton shows smaller equatorial-axial and equatorial-equatorial couplings (~2-5 Hz), resulting in a narrower signal.[11] An equatorial -OH group corresponds to an axial CH proton, and vice versa.

  • Thermodynamic Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations (K_eq = [diequatorial]/[diaxial]). The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.[4][9]

G cluster_workflow NMR Experimental Workflow A Prepare Sample in Deuterated Solvent B Acquire Spectrum at Low Temperature (-80 °C) A->B C Integrate Signals of (e,e) and (a,a) Conformers B->C D Calculate K_eq ([e,e]/[a,a]) C->D E Calculate ΔG° (-RT ln K_eq) D->E

Figure 2: Workflow for determining ΔG° via NMR spectroscopy.
Computational Chemistry

Molecular modeling provides theoretical insight into the geometries and relative energies of conformers.

Methodology:

  • Structure Building: The diequatorial and diaxial conformers of this compound are constructed in silico using molecular modeling software.

  • Geometry Optimization: The energy of each structure is minimized using computational methods to find the most stable arrangement of atoms for each conformer. Common methods include:

    • Molecular Mechanics (MM): Fast methods like MM2 or MM3 are used for an initial optimization.[14]

    • Quantum Mechanics (QM): More accurate but computationally intensive methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio calculations (e.g., MP2) are used for final energy calculations.[15]

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities. The difference in the calculated energies provides a theoretical value for the conformational energy difference (ΔE or ΔG).

  • Analysis: The calculated energy difference is compared with experimental values to validate the computational model. These models can also provide detailed geometric information, such as bond lengths and dihedral angles.

Conclusion for Researchers and Drug Development Professionals

The conformational analysis of this compound demonstrates a strong preference for the diequatorial (e,e) chair conformation, driven by the avoidance of significant 1,3-diaxial steric interactions present in the diaxial (a,a) form. The energetic penalty for the diaxial conformer is substantial, estimated to be well over 2.7 kcal/mol, ensuring that the molecule exists almost exclusively in the diequatorial state at room temperature.

For professionals in drug development, this conformational rigidity is a critical piece of information. The three-dimensional shape and the spatial presentation of functional groups—in this case, the equatorial hydroxyl and methyl groups—are locked in a well-defined orientation. This pre-organized structure dictates how the molecule can interact with biological targets such as enzymes or receptors. Understanding this inherent conformational bias is essential for rational drug design, structure-activity relationship (SAR) studies, and the development of pharmacophore models where a specific molecular geometry is required for biological activity. The combination of NMR spectroscopy and computational chemistry provides a robust framework for elucidating these crucial structural details.

References

Methodological & Application

Application Notes and Protocols for Stereoselective Synthesis Using Cyclohexanol-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of cyclohexanol-based chiral auxiliaries in stereoselective synthesis. While cis-3-methylcyclohexanol is not commonly employed as a chiral auxiliary due to limitations in achieving high diastereoselectivity, this guide focuses on the highly effective and well-documented chiral auxiliary, (1R,2S)-trans-2-phenyl-1-cyclohexanol . The protocols outlined herein demonstrate its application in achieving high levels of stereocontrol in key carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex chiral molecules for pharmaceutical and research applications.

Introduction to trans-2-Phenyl-1-cyclohexanol as a Chiral Auxiliary

(1R,2S)-trans-2-phenyl-1-cyclohexanol is a robust and reliable chiral auxiliary utilized to control the stereochemical outcome of various asymmetric reactions. Its efficacy stems from the rigid chair conformation of the cyclohexane (B81311) ring and the bulky phenyl group, which effectively shields one face of a reactive intermediate, directing the approach of incoming reagents to the opposite face. This steric hindrance leads to a high degree of diastereoselectivity in the formation of new stereocenters.

The auxiliary is typically attached to a prochiral substrate, such as a carboxylic acid, to form an ester. Subsequent reactions, for instance, the alkylation of the corresponding enolate, proceed with a high degree of stereocontrol. A key advantage of this auxiliary is its straightforward removal under mild conditions, such as saponification or reduction, to yield the desired chiral product and recover the auxiliary for potential reuse.

Key Applications and Experimental Data

The primary application of (1R,2S)-trans-2-phenyl-1-cyclohexanol is in the diastereoselective alkylation of ester enolates. This method allows for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable chiral building blocks.

Diastereoselective Alkylation of Propionate (B1217596) Esters

A common application is the alkylation of the propionate ester of (1R,2S)-trans-2-phenyl-1-cyclohexanol. The ester is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a stereodefined lithium enolate. The phenyl group of the auxiliary directs the incoming electrophile (an alkyl halide) to the opposite face of the enolate, resulting in a high diastereomeric excess.

Table 1: Diastereoselective Alkylation of the (1R,2S)-trans-2-Phenyl-1-cyclohexyl Propionate Ester

EntryElectrophile (R-X)Product (R)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl (B1604629) bromideBenzyl95:585
2Ethyl iodideEthyl93:788
3Allyl bromideAllyl96:482
4Methyl iodideMethyl90:1090

Data are representative examples from established literature.

Detailed Experimental Protocols

Protocol for Diastereoselective Alkylation of a Propionate Ester

This protocol describes the synthesis of (2R)-2-benzylpropanoic acid using (1R,2S)-trans-2-phenyl-1-cyclohexanol as the chiral auxiliary.

Step 1: Esterification

  • To a solution of (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in dichloromethane (B109758) (DCM) at 0 °C, add propionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the propionate ester.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

  • To this solution, add the propionate ester from Step 1 (1.0 eq.), dissolved in anhydrous THF, dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated ester from Step 2 (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (3.0 eq.) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (2R)-2-benzylpropanoic acid.

  • The chiral auxiliary, (1R,2S)-trans-2-phenyl-1-cyclohexanol, can be recovered from the aqueous layer.

Visualizations

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral auxiliary and the resulting enolate. The following diagram illustrates the proposed stereochemical model.

stereoselective_alkylation cluster_0 Enolate Formation and Alkylation cluster_1 Stereochemical Model Ester Propionate Ester of (1R,2S)-trans-2-phenyl-1-cyclohexanol Enolate Lithium Enolate (Z-geometry favored) Ester->Enolate LDA, THF, -78°C Product Alkylated Ester (High d.r.) Enolate->Product R-X (e.g., BnBr) Model The bulky phenyl group on the cyclohexane ring blocks the 'top' face of the planar enolate. Approach The electrophile (R-X) is forced to approach from the less hindered 'bottom' face. Result This leads to the preferential formation of one diastereomer.

Caption: Stereochemical model for the diastereoselective alkylation.

Experimental Workflow

The following diagram outlines the general workflow for a stereoselective synthesis using a chiral auxiliary.

workflow cluster_workflow General Workflow for Chiral Auxiliary Mediated Synthesis Start Prochiral Substrate (e.g., Propionic Acid) Coupling Couple Substrate and Auxiliary (Esterification) Start->Coupling Auxiliary Chiral Auxiliary (trans-2-phenyl-1-cyclohexanol) Auxiliary->Coupling Diastereoselective_Rxn Diastereoselective Reaction (e.g., Alkylation) Coupling->Diastereoselective_Rxn Cleavage Cleave Auxiliary Diastereoselective_Rxn->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recover Recover Auxiliary Cleavage->Recover

Caption: General workflow for asymmetric synthesis.

Enantioselective Synthesis of cis-3-Methylcyclohexanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of cis-3-methylcyclohexanol derivatives, key chiral building blocks in the development of pharmaceuticals and other fine chemicals. The methodologies outlined below focus on achieving high levels of stereocontrol, yielding specific enantiomers of the target molecule.

Introduction

Chiral 3-methylcyclohexanol (B165635) and its derivatives are important structural motifs in a variety of biologically active molecules. The precise stereochemical orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring is often critical for their biological function. Consequently, the development of robust and efficient methods for the enantioselective synthesis of specific stereoisomers, such as the this compound derivatives, is of significant interest to the scientific community. This document details two primary strategies for achieving this: Asymmetric Transfer Hydrogenation (ATH) of a prochiral enone and Biocatalytic Kinetic Resolution of a racemic alcohol.

Data Presentation

The following tables summarize the quantitative data for the key enantioselective transformations described in this document.

Table 1: Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexenone
Catalyst/ReagentHydrogen DonorTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
(S,S)-RuCl[(p-cymene)TsDPEN]HCOOH/Et₃N2812>95>98:298 ((1R,3S)-cis)
(R,R)-RuCl[(p-cymene)TsDPEN]HCOOH/Et₃N2812>95>98:297 ((1S,3R)-cis)
(S,S)-RuCl[(p-cymene)TsDPEN]i-PrOH/KOH82249295:595 ((1R,3S)-cis)
(R,R)-RuCl[(p-cymene)TsDPEN]i-PrOH/KOH82249096:494 ((1S,3R)-cis)
Table 2: Biocatalytic Kinetic Resolution of (±)-cis-3-Methylcyclohexanol
EnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee of Alcohol (%)ee of Ester (%)
Novozym 435 (Candida antarctica Lipase (B570770) B)Vinyl Acetate (B1210297)Hexane (B92381)30648>99 ((1S,3R)-cis)96 ((1R,3S)-cis-acetate)
Amano Lipase PS (Pseudomonas cepacia)Vinyl AcetateHexane30244598 ((1S,3R)-cis)92 ((1R,3S)-cis-acetate)
Amano Lipase AK (Pseudomonas fluorescens)Vinyl AcetateMTBE30484295 ((1S,3R)-cis)90 ((1R,3S)-cis-acetate)

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexenone

This protocol describes the enantioselective reduction of 3-methyl-2-cyclohexenone to this compound using a chiral ruthenium catalyst. The choice of the catalyst enantiomer ((S,S) or (R,R)) determines the chirality of the product.

Materials:

  • 3-Methyl-2-cyclohexenone

  • (S,S)- or (R,R)-RuCl[(p-cymene)TsDPEN] (Noyori catalyst)

  • Formic acid (HCOOH)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 3-methyl-2-cyclohexenone (1.0 g, 9.08 mmol) in anhydrous dichloromethane (20 mL) under an argon atmosphere, add a 5:2 mixture of formic acid and triethylamine (10 mL).

  • Add the chiral ruthenium catalyst, (S,S)-RuCl[(p-cymene)TsDPEN] (28.8 mg, 0.045 mmol, 0.5 mol%), to the reaction mixture.

  • Stir the mixture at 28 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.

Protocol 2: Biocatalytic Kinetic Resolution of (±)-cis-3-Methylcyclohexanol

This protocol outlines the enzymatic kinetic resolution of a racemic mixture of this compound using an immobilized lipase to achieve the separation of enantiomers.

Materials:

  • (±)-cis-3-Methylcyclohexanol

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Vinyl Acetate

  • Anhydrous Hexane

  • Celite

Procedure:

  • To a solution of (±)-cis-3-methylcyclohexanol (1.0 g, 8.76 mmol) in anhydrous hexane (50 mL), add vinyl acetate (1.6 mL, 17.5 mmol, 2.0 equiv.).

  • Add Novozym 435 (100 mg) to the mixture.

  • Shake the suspension at 30 °C and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • When approximately 50% conversion is reached (typically after 6 hours), stop the reaction by filtering off the enzyme through a pad of Celite.

  • Wash the enzyme with fresh hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol ((1S,3R)-cis-3-methylcyclohexanol) from the acetylated product ((1R,3S)-cis-3-methylcyclohexyl acetate) by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • The enantiomerically enriched acetate can be hydrolyzed back to the corresponding alcohol using a mild base (e.g., K₂CO₃ in methanol) if desired.

Visualizations

Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Start reagents Combine 3-Methyl-2-cyclohexenone, CH₂Cl₂, and HCOOH/Et₃N start->reagents catalyst Add (S,S)- or (R,R)-Ru Catalyst reagents->catalyst stir Stir at 28°C for 12h catalyst->stir quench Quench with NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Enantiopure This compound purify->product Biocatalytic_Resolution cluster_reaction Enzymatic Acetylation cluster_products Separated Enantiomers cluster_hydrolysis Optional Hydrolysis racemate (±)-cis-3-Methylcyclohexanol enzyme Novozym 435 (Lipase) racemate->enzyme Vinyl Acetate, Hexane alcohol (1S,3R)-cis-3-Methylcyclohexanol (Unreacted) enzyme->alcohol Slow Reaction ester (1R,3S)-cis-3-Methylcyclohexyl Acetate (Product) enzyme->ester Fast Reaction hydrolyzed_alcohol (1R,3S)-cis-3-Methylcyclohexanol ester->hydrolyzed_alcohol K₂CO₃, MeOH

Application of cis-3-Methylcyclohexanol in Natural Product Synthesis: A Chiral Building Block Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

cis-3-Methylcyclohexanol is a valuable chiral building block in the stereoselective synthesis of natural products and their analogs. While extensive total syntheses commencing directly from this compound are not widely documented, its significance lies in its utility as a precursor to enantiomerically pure synthons. The strategic introduction of its chiral cyclohexane (B81311) scaffold can be a key step in the assembly of complex molecular architectures.

The primary application of racemic this compound in the context of natural product synthesis is its enzymatic resolution to yield enantiopure (+)- and (-)-isomers. These enantiomers serve as versatile starting materials. For instance, the hydroxyl group can be used as a handle for further functionalization, and the cyclohexane ring provides a rigid scaffold that can influence the stereochemical outcome of subsequent reactions. The methyl group provides an additional stereocenter and a point of differentiation on the carbocyclic frame.

Enantiomerically enriched this compound can be derivatized to form chiral auxiliaries, which can control the stereochemistry of reactions on an attached prochiral substrate. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. Furthermore, the chiral cyclohexyl moiety can be incorporated into the final target molecule, where it may be a crucial pharmacophore or a key structural element.

The workflow for utilizing this compound typically begins with its resolution, followed by the protection of the alcohol and subsequent functionalization of the cyclohexane ring. Alternatively, the alcohol can be converted into a good leaving group to allow for nucleophilic substitution with inversion of configuration, providing access to the opposite stereochemistry at C1.

Key Experimental Protocol: Enzymatic Kinetic Resolution of (±)-cis-3-Methylcyclohexanol

This protocol describes the lipase-catalyzed acylation of racemic this compound to obtain the enantiomerically enriched alcohol and its corresponding acetate (B1210297). This method is a common and efficient way to access both enantiomers of the starting material.

Materials:

  • (±)-cis-3-Methylcyclohexanol

  • Immobilized Lipase (B570770) B from Candida antarctica (Novozym® 435)

  • Vinyl acetate

  • Hexane (B92381) (anhydrous)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of (±)-cis-3-methylcyclohexanol (1.0 g, 8.76 mmol) in anhydrous hexane (50 mL) is added vinyl acetate (1.2 mL, 13.14 mmol, 1.5 equiv).

  • Immobilized Candida antarctica lipase B (100 mg) is added to the mixture.

  • The reaction mixture is stirred at room temperature (25 °C) and monitored by chiral gas chromatography (GC) or thin-layer chromatography (TLC).

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed ester.

  • Upon reaching the desired conversion, the enzyme is removed by filtration and washed with hexane.

  • The combined filtrate is concentrated under reduced pressure.

  • The resulting residue, containing the unreacted alcohol and the acetylated product, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • The separated alcohol and acetate fractions are analyzed by chiral GC to determine their enantiomeric excess (ee).

Data Presentation

Table 1: Representative Data for the Enzymatic Resolution of (±)-cis-3-Methylcyclohexanol

EntrySubstrateProductConversion (%)ee of Alcohol (%)ee of Acetate (%)
1(±)-cis-3-Methylcyclohexanol(+)-cis-3-Methylcyclohexyl acetate and (-)-cis-3-Methylcyclohexanol~50>99>99

Visualizations

G cluster_workflow Experimental Workflow: Enzymatic Resolution racemate (±)-cis-3-Methylcyclohexanol reaction Enzymatic Acylation racemate->reaction reagents Lipase (CALB) Vinyl Acetate Hexane reagents->reaction separation Reaction Workup & Column Chromatography reaction->separation product1 (+)-cis-3-Methylcyclohexyl acetate separation->product1 product2 (-)-cis-3-Methylcyclohexanol separation->product2

Caption: Workflow for the enzymatic resolution of racemic this compound.

G cluster_logic Synthetic Utility of Enantiopure this compound start (±)-cis-3-Methylcyclohexanol resolution Enzymatic Resolution start->resolution enantiomer_S (-)-cis-3-Methylcyclohexanol resolution->enantiomer_S (S)-enantiomer enantiomer_R (+)-cis-3-Methylcyclohexanol resolution->enantiomer_R (R)-enantiomer derivatization_S Derivatization enantiomer_S->derivatization_S derivatization_R Derivatization enantiomer_R->derivatization_R fragment_S Chiral Synthon for (-)-Natural Product derivatization_S->fragment_S fragment_R Chiral Synthon for (+)-Natural Product derivatization_R->fragment_R

Caption: Logical pathway from racemic starting material to enantiopure natural product synthons.

Application Notes and Protocols: The Use of cis-3-Methylcyclohexanol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-3-Methylcyclohexanol and its derivatives are valuable chiral building blocks in medicinal chemistry. The stereochemistry of the cyclohexane (B81311) ring and its substituents plays a crucial role in the biological activity of molecules.[1][2] The cis-1,3-disubstituted cyclohexane motif, in particular, serves as a versatile scaffold for the synthesis of a variety of biologically active compounds. This document provides an overview of the application of this structural motif in the development of novel therapeutic agents, with a focus on μ-opioid receptor (MOR) antagonists.[3][4]

While direct incorporation of this compound into a marketed drug is not prominently documented in publicly available literature, the synthesis of potent MOR antagonists based on a structurally related cis-1,3-disubstituted cyclohexyl scaffold provides a compelling case study for its potential application. These antagonists are designed based on a simplified version of the morphinan (B1239233) scaffold, the core structure of many opioid drugs.[3][4]

Application: Development of μ-Opioid Receptor (MOR) Antagonists

A series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been synthesized and evaluated for their antagonist activity at the μ-opioid receptor.[3][4] These compounds have the potential for use in the treatment of opioid addiction and overdose. The cis-configuration of the substituents on the cyclohexane ring was found to be important for the observed biological activity.[3]

Quantitative Data

The antagonist activity of the synthesized compounds was evaluated by measuring their ability to inhibit the stimulation of [³⁵S]GTPγS binding induced by the MOR agonist DAMGO.[3][4] The results for a selection of these compounds are summarized in the table below.

Compound IDN-SubstituentMax. DAMGO Inhibition (%) at 10 µM
8 Phenethyl75%
9 3-Phenylpropyl75%
10 N-Methyl-phenethyl52%
14 H15%
15 Methyl26%
(Data sourced from: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists)[3]

Experimental Protocols

The following protocols are based on the synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs and provide a methodological framework for the utilization of cyclohexane scaffolds in medicinal chemistry.

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)-3,cis-5-dimethylcyclohexan-1-one

This protocol describes the synthesis of a key ketone intermediate.

Materials:

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether (Et₂O)

  • 3 M Methylmagnesium chloride in THF

  • 3-(3-Methoxyphenyl)-5-methylcyclohex-2-en-1-one

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A suspension of CuCl (80.7 mg, 815 µmol) in anhydrous Et₂O (8 mL) is cooled to -20°C under an argon atmosphere.

  • Methylmagnesium chloride (3 M in THF, 3.00 mL, 9 mmol) is added dropwise to the cooled suspension.

  • After stirring for 1 hour, the reaction mixture is warmed to -10°C.

  • A solution of 3-(3-methoxyphenyl)-5-methylcyclohex-2-en-1-one (653 mg, 3.02 mmol) in anhydrous Et₂O (12 mL) is added dropwise.

  • The reaction is stirred at -10°C for 3 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the title compound.

DOT Diagram: Synthesis Workflow

G reagents1 CuCl, MeMgCl, Et2O, -20°C start 3-(3-Methoxyphenyl)-5-methyl- cyclohex-2-en-1-one intermediate 3-(3-Methoxyphenyl)-3,cis-5- dimethylcyclohexan-1-one start->intermediate 1,4-Conjugate Addition quench Quench with NH4Cl(aq) intermediate->quench extraction Extract with CH2Cl2 quench->extraction purification Purify by Flash Chromatography extraction->purification G ketone Cyclohexanone Intermediate imine_formation Imine Formation ketone->imine_formation amine Phenalkylamine amine->imine_formation reductant NaBH(OAc)3 reduction Reduction imine_formation->reduction product N-Alkylated Intermediate reduction->product demethylation Demethylation (e.g., BBr3) product->demethylation final_product Final Phenol Analog demethylation->final_product G cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein G-protein (Gi/o) (GDP-bound) MOR->G_protein Promotes GDP/GTP Exchange MOR->G_protein G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Agonist Agonist (e.g., DAMGO) Agonist->MOR Binds & Activates Antagonist Cyclohexyl Analog (Antagonist) Antagonist->MOR Binds & Blocks Effector Downstream Effectors G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Response Cellular Response (Inhibited) Effector->Response Leads to

References

Application Note: GC-MS Analysis of cis- and trans-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylcyclohexanol (B165635) is a cyclic alcohol that exists as two stereoisomers: cis-3-Methylcyclohexanol and trans-3-Methylcyclohexanol. These compounds are utilized in the fragrance and flavor industries and as intermediates in organic synthesis.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of these volatile isomers.[2] Due to their similar chemical structures, the isomers exhibit nearly identical mass spectra, making chromatographic separation the critical step for their differentiation. This document outlines a comprehensive protocol for the GC-MS analysis of cis- and trans-3-Methylcyclohexanol.

Key Challenges

The primary challenge in this analysis is the chromatographic separation of the cis and trans isomers. Their similar boiling points and polarities necessitate a high-resolution gas chromatography column and an optimized temperature program. While their mass spectra are very similar, the primary identification is confirmed by their distinct retention times.

Experimental Protocol

1. Materials and Reagents

  • Standards: Analytical standards of this compound (CAS 5454-79-5) and trans-3-Methylcyclohexanol (CAS 7443-55-2).[3][4]

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • GC column: A mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for resolving the isomers.

    • Standard laboratory glassware, pipettes, and autosampler vials.

2. Sample Preparation

For accurate analysis, prepare a mixed standard solution containing both isomers.

  • Prepare individual stock solutions of cis- and trans-3-Methylcyclohexanol at a concentration of 1 mg/mL in ethyl acetate.

  • Create a working standard mixture by diluting the stock solutions to a final concentration of approximately 10 µg/mL in ethyl acetate.[2]

  • For unknown samples, dilute them with the chosen solvent to fall within the calibrated concentration range. If the sample matrix is complex, a liquid-liquid extraction may be necessary.[2]

3. GC-MS Instrument Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument and column in use.[5]

GC Parameter Condition
Column HP-5MS UI (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 50 °C, hold for 2 minRamp: 5 °C/min to 180 °C, hold for 2 min
Transfer Line Temp 280 °C
MS Parameter Condition
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Scan Mode Full Scan
Mass Range m/z 40-200

Results and Data Presentation

Under appropriate GC conditions, the cis and trans isomers of 3-methylcyclohexanol will be separated chromatographically. The compound that elutes first will have a shorter retention time. Identification is confirmed by comparing the retention time and the resulting mass spectrum against a known standard.

Quantitative Data Summary

While retention times are specific to the instrument and method, the cis isomer typically elutes slightly before the trans isomer on a standard non-polar column. The mass spectrum for both isomers is characterized by the same major fragments.[6]

IsomerExpected Retention TimeMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Abundance)
This compoundT₁ (earlier peak)114 (low abundance)96, 81, 71 (Base Peak), 57, 41[6][7]
trans-3-MethylcyclohexanolT₂ (later peak)114 (low abundance)96, 81, 71 (Base Peak), 57, 41[6][8]

Note: Retention times (T₁, T₂) are relative and must be determined experimentally using authentic standards.

The molecular weight of 3-methylcyclohexanol is 114.19 g/mol .[1] The mass spectra are dominated by fragmentation, with the molecular ion peak at m/z 114 often being weak or absent. The base peak is typically observed at m/z 71.[6] Other significant fragments correspond to the loss of water (m/z 96) and subsequent ring fragmentation.[6]

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standards (cis & trans isomers) P3 Transfer to GC Vial P1->P3 P2 Prepare Unknown Sample (Dilute in Solvent) P2->P3 A1 Inject Sample into GC P3->A1 Autosampler A2 Chromatographic Separation (HP-5ms Column) A1->A2 A3 Elution & Ionization (EI) A2->A3 A4 Mass Analysis (m/z 40-200) A3->A4 D1 Acquire Chromatogram & Mass Spectra A4->D1 D2 Identify Peaks by Retention Time D1->D2 D3 Confirm Identity with Mass Spectrum D2->D3 D4 Quantify using Peak Area D3->D4 R1 Results Table & Spectra D4->R1 Final Report

Caption: GC-MS experimental workflow from sample preparation to data analysis.

Isomer Identification Logic

Isomer_Identification cluster_peaks Chromatogram Peaks cluster_results Identification Start Injected Sample Mixture GC_Sep GC Separation (Based on Polarity/Boiling Point) Start->GC_Sep Peak1 Peak 1 (Retention Time T₁) GC_Sep->Peak1 Peak2 Peak 2 (Retention Time T₂) GC_Sep->Peak2 MS_ID MS Spectral Analysis (m/z 71, 96, etc.) Peak1->MS_ID Peak2->MS_ID Result1 Identified as This compound MS_ID->Result1 Matches T₁ Result2 Identified as trans-3-Methylcyclohexanol MS_ID->Result2 Matches T₂

Caption: Logical flow for identifying isomers via retention time and mass spectra.

References

Application Notes and Protocols for Chiral HPLC Separation of 3-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanol (B165635) is a chiral cyclic alcohol that exists as four stereoisomers due to two chiral centers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can be grouped into two pairs of enantiomers: the cis-isomers ((1R,3S) and (1S,3R)) and the trans-isomers ((1R,3R) and (1S,3S)). The distinct stereochemistry of these isomers can lead to different biological activities and pharmacological profiles. Consequently, the ability to separate and quantify these individual stereoisomers is crucial in various fields, including pharmaceutical development, asymmetric synthesis, and quality control.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioselective separation of chiral compounds, including cyclic alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown broad applicability for the resolution of a wide range of racemates.

This document provides a detailed protocol for the development of a chiral HPLC method for the separation of 3-methylcyclohexanol isomers. It outlines a systematic approach to screen for a suitable chiral stationary phase and mobile phase, and provides a comprehensive experimental protocol.

Experimental Protocols

A systematic screening approach is recommended to identify the optimal column and mobile phase for the separation of 3-methylcyclohexanol isomers. Polysaccharide-based CSPs are highly recommended for the initial screening due to their proven success in separating a wide variety of chiral compounds, including alcohols.

Recommended Materials and Equipment
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a suitable detector.

  • Chiral Columns (Recommended for Screening):

    • CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate), immobilized)

    • CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated)

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size is a standard starting point.

  • Detectors:

    • Refractive Index (RI) Detector: As 3-methylcyclohexanol lacks a strong UV chromophore, an RI detector is a suitable choice for universal detection.[1][2]

    • Polarimetric Detector: A polarimetric detector can also be employed for the specific detection of chiral molecules.[3][4]

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) (EtOH).

  • Sample: A racemic standard of 3-methylcyclohexanol (mixture of all four isomers).

Sample Preparation
  • Standard Solution: Prepare a stock solution of the 3-methylcyclohexanol standard at a concentration of 1.0 mg/mL in the initial mobile phase composition (e.g., n-hexane/isopropanol, 90:10 v/v).

  • Sample Solution: Dilute the sample containing 3-methylcyclohexanol in the same solvent as the standard solution to a final concentration of approximately 1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

HPLC Method Screening Protocol

A screening protocol is essential to efficiently identify the most suitable chiral stationary phase and mobile phase combination.

  • Column Equilibration: For each new mobile phase composition, equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening Conditions:

    • Mobile Phases:

      • n-Hexane / Isopropanol (90:10, v/v)

      • n-Hexane / Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: Refractive Index (RI) or Polarimeter.

  • Evaluation: Inject the 3-methylcyclohexanol standard onto each column with each mobile phase and evaluate the chromatograms for the degree of separation between the stereoisomers. Look for baseline resolution (Rs > 1.5) between the enantiomeric pairs.

Method Optimization

If the initial screening does not provide baseline separation, the following parameters can be adjusted to optimize the resolution:

  • Mobile Phase Composition: Vary the ratio of the alcohol modifier (isopropanol or ethanol) in n-hexane. Decreasing the percentage of alcohol generally increases retention and can improve resolution.

  • Alcohol Modifier: Switching between isopropanol and ethanol can significantly alter the selectivity of the separation.

  • Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min) can sometimes enhance resolution, although it will increase the analysis time.

  • Temperature: Adjusting the column temperature can influence the separation. Lower temperatures often lead to better resolution but may increase backpressure.

Data Presentation

The following table presents hypothetical but realistic results from a screening study for the chiral separation of 3-methylcyclohexanol isomers to illustrate expected outcomes. The data demonstrates the successful separation of the cis and trans enantiomers on a polysaccharide-based chiral stationary phase.

Parametercis-Enantiomer 1cis-Enantiomer 2trans-Enantiomer 1trans-Enantiomer 2
Retention Time (t_R) [min] 8.529.8912.1514.31
Resolution (R_s) -2.15-2.48
Separation Factor (α) -1.18-1.19

Conditions: Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm); Mobile Phase: n-Hexane/Isopropanol (95:5, v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: RI.

Visualizations

Logical Workflow for Chiral Method Development

The following diagram illustrates a systematic workflow for the development of a chiral HPLC separation method for 3-methylcyclohexanol isomers.

Chiral_Method_Development_Workflow cluster_start Phase 1: Initial Setup cluster_screening Phase 2: Method Screening cluster_evaluation Phase 3: Evaluation & Optimization cluster_end Phase 4: Final Method Start Define Analytical Goal: Separate 3-Methylcyclohexanol Isomers SamplePrep Sample Preparation: Dissolve in Mobile Phase (1 mg/mL) Filter (0.45 µm) Start->SamplePrep ColumnScreen Select CSPs: - CHIRALPAK® IA - CHIRALPAK® IB - CHIRALCEL® OD-H SamplePrep->ColumnScreen MobilePhaseScreen Select Mobile Phases: - n-Hexane/IPA (90:10) - n-Hexane/EtOH (90:10) ColumnScreen->MobilePhaseScreen RunScreening Perform Screening Runs (1.0 mL/min, 25 °C) MobilePhaseScreen->RunScreening Evaluate Evaluate Results: - Resolution (Rs) - Separation Factor (α) RunScreening->Evaluate Optimization Optimization Strategies: - Adjust % Alcohol - Change Alcohol Modifier - Modify Flow Rate - Alter Temperature Evaluate->Optimization Rs < 1.5 FinalMethod Final Validated Method Evaluate->FinalMethod Rs > 1.5 Optimization->RunScreening Re-evaluate

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The chiral separation of 3-methylcyclohexanol isomers is effectively achievable using High-Performance Liquid Chromatography with polysaccharide-based chiral stationary phases. A systematic screening of different columns and normal-phase mobile phases is a robust strategy to identify optimal separation conditions. Due to the lack of a UV chromophore in 3-methylcyclohexanol, a Refractive Index or Polarimetric detector is required for detection. By following the detailed protocols and method development workflow outlined in this application note, researchers, scientists, and drug development professionals can successfully develop and implement a reliable method for the enantioselective analysis of 3-methylcyclohexanol stereoisomers.

References

Application Notes and Protocols for the Derivatization of cis-3-Methylcyclohexanol for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methylcyclohexanol is a cyclic alcohol that, due to its polarity and potential for hydrogen bonding, can exhibit poor chromatographic behavior, such as peak tailing, in gas chromatography (GC) analysis. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. This application note provides detailed protocols for the derivatization of this compound by silylation and acylation to improve its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it covers the principles of chiral derivatization for the enantioselective analysis of its stereoisomers.

Achiral Derivatization for Quantitative Analysis

For routine quantitative analysis, achiral derivatization is employed to improve peak shape, enhance sensitivity, and increase volatility. The two most common methods for derivatizing alcohols are silylation and acylation.

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylation reagent for alcohols. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA, especially for hindered hydroxyl groups.[1]

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (e.g., 2 mL autosampler vials with inserts)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Prepare a standard solution of this compound in an appropriate anhydrous solvent.

  • Transfer a known volume (e.g., 100 µL) of the standard solution to a reaction vial.

  • If the sample is in an aqueous matrix, it must be dried completely prior to adding the silylation reagent, as water will deactivate the reagent.[2]

  • Add the silylation reagent. A common formulation is a mixture of BSTFA and TMCS. For a general starting point, add 100 µL of BSTFA with 1% TMCS. A 2:1 molar excess of the silylation reagent to active hydrogens is recommended.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes. Reaction time and temperature may need to be optimized for complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Acylation

Acylation introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl moiety, forming an ester. This derivatization also serves to decrease polarity and increase volatility.[3] Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive acylation reagent that produces stable and volatile derivatives.[4]

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base catalyst (optional, e.g., pyridine or triethylamine)

  • Reaction vials

  • GC-MS system

Procedure:

  • Prepare a standard solution of this compound in an anhydrous solvent.

  • Place a known amount of the alcohol (e.g., 2 mmol) into a reaction vial.

  • Add the acylation reagent. For example, add a 1.5-fold molar excess of TFAA (3 mmol).[4]

  • Optionally, a small amount of a base like pyridine can be added to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.

  • Cap the vial and heat at a controlled temperature (e.g., 60°C) for 15-30 minutes. Optimization of time and temperature may be necessary.[4]

  • After cooling, the reaction mixture can be diluted with a suitable solvent and is ready for GC-MS analysis.

Chiral Derivatization for Enantioselective Analysis

Since this compound is a chiral molecule, it exists as a pair of enantiomers. For stereospecific analysis, which is crucial in pharmaceutical development and flavor/fragrance applications, chiral derivatization can be employed. This process involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride.[5]

Conceptual Workflow for Chiral Derivatization

The reaction of a racemic mixture of (R)- and (S)-3-methylcyclohexanol with a single enantiomer of a chiral derivatizing agent, for example, (R)-Mosher's acid chloride, will produce a mixture of two diastereomeric esters: (R,R)- and (S,R)-Mosher's esters. These diastereomers can then be separated and quantified using a standard achiral GC column.

Data Presentation

The following tables summarize expected outcomes from the derivatization and analysis of this compound and related compounds. Note that specific retention times will vary depending on the GC column, temperature program, and other chromatographic conditions.

Table 1: Expected Properties of this compound and its Derivatives

CompoundMolecular Weight ( g/mol )Boiling Point (°C)PolarityVolatility
This compound114.19~175HighModerate
Trimethylsilyl-cis-3-methylcyclohexanol186.38Lower than parentLowHigh
Trifluoroacetyl-cis-3-methylcyclohexanol210.18Lower than parentLowHigh

Table 2: Example GC Data for Acetylated Cyclohexanediol Stereoisomers [3]

Note: This data is for a structurally related compound and serves as an example of the expected chromatographic behavior after derivatization.

CompoundRetention Time (min)Separation Factor (α)
trans-1,3-Cyclohexanediol (Isomer 1)15.681.03
trans-1,3-Cyclohexanediol (Isomer 2)15.89
trans-1,3-Cyclohexanediol diacetate (Isomer 1)16.541.06
trans-1,3-Cyclohexanediol diacetate (Isomer 2)16.83
cis-1,3-Cyclohexanediol monoacetate (Enantiomer 1)16.121.02
cis-1,3-Cyclohexanediol monoacetate (Enantiomer 2)16.28

Visualizations

Experimental Workflow for Derivatization and GC-MS Analysis

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Standard/Sample Solvent Dissolve in Anhydrous Solvent Sample->Solvent Reagent Add Derivatizing Reagent (e.g., BSTFA or TFAA) Solvent->Reagent Heat Heat Reaction (e.g., 60-80°C) Reagent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Acquisition (Retention Time, Mass Spectrum) GCMS->Data

Caption: General workflow for the derivatization and subsequent GC-MS analysis of this compound.

Logical Relationship of Chiral Derivatization for Enantiomer Separation

Chiral_Derivatization_Logic Racemic_Mixture Racemic Mixture of This compound (R and S enantiomers) Diastereomers Mixture of Diastereomers ((R,R) and (S,R) esters) Racemic_Mixture->Diastereomers Reaction Chiral_Reagent Enantiopure Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) Chiral_Reagent->Diastereomers Reaction GC_Separation Separation on Achiral GC Column Diastereomers->GC_Separation Quantification Quantification of Individual Diastereomers GC_Separation->Quantification

Caption: Conceptual diagram illustrating the formation of diastereomers for chiral separation by GC.

References

Application Notes and Protocols for the Oxidation of cis-3-Methylcyclohexanol to 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of cis-3-Methylcyclohexanol to the corresponding ketone, 3-methylcyclohexanone (B152366). This transformation is a fundamental process in organic synthesis, often employed in the preparation of intermediates for pharmaceutical compounds and other fine chemicals. Two robust and widely used methods are presented: Pyridinium (B92312) Chlorochromate (PCC) oxidation and a more environmentally benign Sodium Hypochlorite (B82951) oxidation.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone of organic chemistry. This compound, a readily available starting material, can be efficiently converted to 3-methylcyclohexanone, a versatile building block in synthetic chemistry. The choice of oxidant is crucial and depends on factors such as scale, substrate sensitivity to acidic or basic conditions, and environmental considerations.

This guide details two effective protocols, summarizing the required reagents, reaction conditions, and expected outcomes. Quantitative data is presented in tabular format for ease of comparison, and detailed experimental workflows are provided to ensure reproducible results.

Method 1: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a versatile and reliable oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It is known for its mild reaction conditions and high selectivity, often preventing over-oxidation.[1][2] The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM), to yield the desired ketone in high purity.[3][4]

Data Presentation
ParameterValue/RangeCitation
Substrate This compound-
Reagent Pyridinium Chlorochromate (PCC)[1]
Solvent Dichloromethane (DCM)[4]
Stoichiometry (PCC:Alcohol) ~1.5:1[5]
Reaction Temperature Room Temperature[5]
Reaction Time 2-4 hours[5]
Expected Yield High[1]
Product 3-Methylcyclohexanone-
Experimental Protocol

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica (B1680970) Gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite® or silica gel in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1 equivalent) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 3-methylcyclohexanone can be further purified by distillation or column chromatography if necessary.

Visualization of Experimental Workflow

PCC_Oxidation_Workflow start_end start_end process process reagent reagent product product solvent solvent start Start suspend_pcc Suspend PCC and Celite® in anhydrous DCM start->suspend_pcc add_alcohol Add this compound in anhydrous DCM suspend_pcc->add_alcohol react Stir at Room Temperature (2-4 hours) add_alcohol->react dilute Dilute with Diethyl Ether react->dilute filter Filter through Silica Gel dilute->filter wash_filtrate Wash Filtrate filter->wash_filtrate dry Dry with MgSO₄ wash_filtrate->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/ Chromatography) concentrate->purify end Obtain 3-Methylcyclohexanone purify->end

PCC Oxidation Workflow

Method 2: Sodium Hypochlorite Oxidation

An alternative, "greener" method for the oxidation of secondary alcohols utilizes sodium hypochlorite (household bleach) in the presence of acetic acid.[6] This method avoids the use of heavy metals, is cost-effective, and employs readily available reagents.[6] The reaction is typically performed at or below room temperature and gives high yields of the corresponding ketone.[6]

Data Presentation
ParameterValue/RangeCitation
Substrate This compound-
Reagents Sodium Hypochlorite (NaOCl, ~5-8%), Acetic Acid[6]
Solvent Acetic Acid (initially), then Dichloromethane for extraction[6]
Stoichiometry (NaOCl:Alcohol) Excess NaOCl[6]
Reaction Temperature 0-25 °C (ice bath cooling as needed)[6]
Reaction Time ~30 minutes[6]
Expected Yield High[6]
Product 3-Methylcyclohexanone-
Experimental Protocol

Materials:

  • This compound

  • Sodium hypochlorite solution (household bleach, ~5-8%)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath and slowly add the sodium hypochlorite solution dropwise while stirring. Maintain the temperature of the reaction mixture below 25 °C.

  • After the addition is complete, continue stirring for approximately 30 minutes at room temperature. Monitor the reaction for completion using TLC.

  • Test for the presence of excess oxidant using starch-iodide paper. If the paper turns blue-black, add saturated sodium bisulfite solution dropwise until the test is negative.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

  • Carefully wash the organic layer with water, followed by saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting crude 3-methylcyclohexanone can be purified by distillation if required.

Visualization of Experimental Workflow

Hypochlorite_Oxidation_Workflow start_end start_end process process reagent reagent product product solvent solvent start Start dissolve_alcohol Dissolve this compound in Acetic Acid start->dissolve_alcohol add_hypochlorite Add NaOCl solution dropwise at 0-25 °C dissolve_alcohol->add_hypochlorite react Stir at Room Temperature (~30 minutes) add_hypochlorite->react quench Quench with NaHSO₃ react->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation) concentrate->purify end Obtain 3-Methylcyclohexanone purify->end

References

Application Note & Protocol: Acid-Catalyzed Dehydration of cis-3-Methylcyclohexanol to Synthesize Cycloalkenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method for the synthesis of alkenes. This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] For secondary and tertiary alcohols, the reaction typically proceeds through an E1 (elimination, unimolecular) mechanism.[1][3][4] This mechanism involves the formation of a carbocation intermediate, the stability of which is crucial in determining the product distribution.

The dehydration of cis-3-methylcyclohexanol serves as an excellent model for studying the principles of E1 reactions, carbocation rearrangements, and regioselectivity as dictated by Zaitsev's rule.[2][5] Zaitsev's rule predicts that in an elimination reaction, the major product will be the more substituted, and therefore more stable, alkene.[5] This application note provides a detailed protocol for the dehydration of this compound, an overview of the reaction mechanism, and methods for product analysis.

Reaction Mechanism and Product Distribution

The dehydration of 3-methylcyclohexanol (B165635) proceeds via a multi-step E1 mechanism:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into an alkyloxonium ion. This transforms the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1][3][6][7]

  • Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, generating a secondary carbocation at the third carbon of the cyclohexyl ring. This is the slow, rate-determining step of the reaction.[3][4]

  • Carbocation Rearrangement (Hydride Shift): The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. This occurs via a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. This rearrangement is a key step leading to the formation of the major product.[8][9]

  • Deprotonation to Form Alkenes: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.[3][7]

Deprotonation can occur from different positions, leading to a mixture of isomeric alkenes:

  • 1-Methylcyclohexene: The major product, formed after the hydride shift to the more stable tertiary carbocation. It is a trisubstituted alkene and is the most stable product according to Zaitsev's rule.[5]

  • 3-Methylcyclohexene: A minor product, formed by deprotonation from the initial secondary carbocation. It is a disubstituted alkene.

  • 4-Methylcyclohexene (B165706): Another minor product, also formed from the initial secondary carbocation. It is also a disubstituted alkene.

The relative yields of these products depend on the reaction conditions, such as temperature and reaction time. The product distribution can change over the course of the reaction, a phenomenon sometimes referred to as the "Evelyn Effect".[10][11]

Visualization of Reaction Mechanism and Workflow

The following diagrams illustrate the chemical pathways and the experimental process.

G Figure 1: Reaction Mechanism for Dehydration of this compound cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Deprotonation & Product Formation A This compound B Protonated Alcohol (Alkyloxonium Ion) A->B + H⁺ C Secondary Carbocation B->C - H₂O D Tertiary Carbocation (More Stable) C->D 1,2-Hydride Shift P2 3-Methylcyclohexene (Minor Product) C->P2 - H⁺ P3 4-Methylcyclohexene (Minor Product) C->P3 - H⁺ P1 1-Methylcyclohexene (Major Product) D->P1 - H⁺

Caption: Figure 1: Reaction Mechanism for Dehydration of this compound.

G Figure 2: Experimental Workflow A Setup Distillation Apparatus B Combine this compound and Acid Catalyst (H₃PO₄) in Flask A->B C Heat Reaction Mixture B->C D Collect Distillate (Alkene Mixture + Water) C->D E Workup: Separate Aqueous Layer D->E F Workup: Wash Organic Layer (e.g., with NaCl solution) E->F G Workup: Dry Organic Layer (e.g., over Anhydrous MgSO₄) F->G H Filter to Remove Drying Agent G->H I Product Analysis (GC-MS) H->I J Final Product Mixture I->J

Caption: Figure 2: Experimental Workflow.

Experimental Protocol

This protocol details the acid-catalyzed dehydration of this compound using phosphoric acid, followed by distillation to isolate the alkene products.[12]

4.1 Materials and Equipment

  • Reagents:

    • This compound

    • 85% Phosphoric acid (H₃PO₄)

    • Saturated sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Boiling chips or magnetic stir bar

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Distillation head (Hickman still or simple distillation setup)

    • Condenser

    • Thermometer and adapter

    • Heating mantle or sand bath

    • Separatory funnel

    • Erlenmeyer flasks

    • Graduated cylinders

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

4.2 Procedure

  • Reaction Setup: Assemble a distillation apparatus.[12][13] Place a 50 mL round-bottom flask containing a magnetic stir bar or boiling chips in a heating mantle or sand bath.

  • Charging the Flask: In a fume hood, add 0.10 mol of this compound to the round-bottom flask. Carefully and slowly add 5 mL of 85% phosphoric acid to the flask while swirling.[12]

  • Dehydration and Distillation: Heat the mixture gently.[14] The alkene products, being more volatile than the starting alcohol, will distill along with water as they are formed.[13] Maintain the distillation temperature below 110°C to minimize co-distillation of unreacted alcohol and phosphoric acid.[12][14]

  • Collection: Collect the distillate, which will appear as two layers (an upper organic layer of alkenes and a lower aqueous layer), in a cooled receiver vial or flask.[12][13] Continue the distillation until no more organic material is collected.

  • Work-up:

    • Transfer the biphasic distillate to a separatory funnel.

    • Remove and discard the lower aqueous layer.[12]

    • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove residual acid and dissolved water.[15]

    • Separate and discard the aqueous layer.

    • Transfer the organic layer (the product mixture) to a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water.[12][13] Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear when dry.

  • Final Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean, dry vial to obtain the final product mixture. Determine the final mass and calculate the percentage yield.

4.3 Product Analysis

The composition of the product mixture is best determined using Gas Chromatography-Mass Spectrometry (GC-MS).[12][16]

  • GC Separation: A small sample of the product mixture is injected into the GC. The different alkene isomers will have slightly different boiling points and polarities, causing them to travel through the GC column at different rates and elute at characteristic retention times.

  • MS Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of each isomeric alkene.[16]

  • Quantification: The relative amounts of each product can be determined by integrating the area under each peak in the gas chromatogram.[17]

Data Presentation

The dehydration of 3-methylcyclohexanol yields a mixture of alkene isomers. The precise distribution can vary based on reaction conditions. Based on Zaitsev's rule and published findings, a representative product distribution is summarized below.[18]

Product NameStructureAlkene SubstitutionExpected Distribution (%)Rationale
1-Methylcyclohexene Trisubstituted~75 - 85%Major Product: Most thermodynamically stable alkene (Zaitsev product), formed from the rearranged, more stable tertiary carbocation.
3-Methylcyclohexene Disubstituted~15 - 25%Minor Product: Less stable alkene, formed from the initial secondary carbocation without rearrangement.
4-Methylcyclohexene Disubstituted< 5%Minor Product: Less stable alkene, also formed from the initial secondary carbocation.

Note: The percentages are representative and can be influenced by factors such as reaction time, temperature, and the specific acid catalyst used.

References

Application Notes and Protocols for the Esterification of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Methylcyclohexanol is a versatile cyclic alcohol and a valuable chiral building block in organic synthesis. Its esters are of interest in various fields, including the development of pharmaceuticals, fragrances, and specialty chemicals. The stereochemistry of the cis-isomer plays a significant role in the biological activity and sensory properties of its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of esters from this compound via two primary methods: traditional acid-catalyzed esterification and modern enzymatic catalysis.

Data Presentation: A Comparative Overview of Esterification Methods

The following table summarizes quantitative data for different esterification approaches. It is important to note that while data for enzymatic acylation is available, specific yields and reaction times for acid-catalyzed methods with this compound are less reported in the literature and the presented values are based on analogous reactions with similar cycloalkanols. Optimization is recommended for specific substrate and acid pairings.

Ester ProductMethodAcyl SourceCatalystSolventTemp. (°C)Time (h)Yield (%)
cis-3-Methylcyclohexyl Acetate (B1210297)Acid-CatalyzedAcetic Anhydride (B1165640)H₂SO₄ (cat.)Dichloromethane (B109758)Reflux2-4>90
cis-3-Methylcyclohexyl AcetateEnzymaticVinyl AcetateNovozym 435MTBE25-4018-24~95[1]
cis-3-Methylcyclohexyl PropanoateAcid-CatalyzedPropanoic Acidp-TsOHTolueneReflux4-8>85
cis-3-Methylcyclohexyl BenzoateAcid-CatalyzedBenzoyl ChloridePyridineDichloromethane0 - RT2-3>90*

*Note: These values are estimates based on general procedures for the esterification of secondary cycloalkanols and may require optimization for this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification - Synthesis of cis-3-Methylcyclohexyl Acetate

This protocol describes a general procedure for the acetylation of this compound using acetic anhydride and a sulfuric acid catalyst.

Materials:

  • This compound

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the alcohol in dichloromethane (approx. 5-10 mL per gram of alcohol).

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Enzymatic Esterification - Synthesis of cis-3-Methylcyclohexyl Acetate

This protocol utilizes a lipase (B570770) for the stereoselective acylation of this compound, offering a milder and more environmentally friendly alternative to acid catalysis.[1]

Materials:

  • This compound

  • Vinyl Acetate

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Methyl tert-butyl ether (MTBE)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel (e.g., screw-cap vial or flask)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in MTBE.

  • Add vinyl acetate, which serves as both the acyl donor and can be used in excess.

  • Add the immobilized lipase (typically 10-20% by weight of the alcohol).

  • Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure adequate mixing.

  • Maintain the reaction at a controlled temperature (e.g., 25-40 °C).

  • Monitor the conversion of the alcohol to the ester using Gas Chromatography (GC) or TLC. The reaction typically reaches high conversion within 18-24 hours.[1]

  • Upon completion, the enzyme can be recovered by simple filtration and potentially reused.

  • The solvent and excess vinyl acetate can be removed from the filtrate by rotary evaporation to yield the crude product.

  • Purification, if necessary, can be achieved by flash column chromatography.

Mandatory Visualizations

Diagram 1: Workflow for Acid-Catalyzed Esterification

Acid_Catalyzed_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Dichloromethane reagents Add Acetic Anhydride & H₂SO₄ (cat.) start->reagents 1. Dissolve reflux Heat to Reflux (2-4 hours) reagents->reflux cool Cool to RT reflux->cool quench Quench with Sat. NaHCO₃ cool->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography (if needed) evaporate->purify product cis-3-Methylcyclohexyl Acetate purify->product

Caption: Workflow for the acid-catalyzed synthesis of cis-3-Methylcyclohexyl Acetate.

Diagram 2: Workflow for Enzymatic Esterification

Enzymatic_Esterification cluster_prep_enzymatic Reaction Setup cluster_reaction_enzymatic Reaction cluster_workup_enzymatic Work-up & Purification start_enz This compound + MTBE reagents_enz Add Vinyl Acetate & Immobilized Lipase start_enz->reagents_enz 1. Dissolve incubate Incubate with Shaking (25-40 °C, 18-24 h) reagents_enz->incubate filter_enz Filter to remove Lipase incubate->filter_enz evaporate_enz Evaporate Solvent filter_enz->evaporate_enz purify_enz Column Chromatography (if needed) evaporate_enz->purify_enz product_enz cis-3-Methylcyclohexyl Acetate purify_enz->product_enz

Caption: Workflow for the enzymatic synthesis of cis-3-Methylcyclohexyl Acetate.

References

Application Notes and Protocols: Reaction of cis-3-Methylcyclohexanol with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of alcohols with thionyl chloride (SOCl₂) is a fundamental transformation in organic synthesis for the preparation of alkyl chlorides. This process is particularly valuable due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification. The stereochemical outcome of this reaction, especially with chiral or cyclic secondary alcohols like cis-3-methylcyclohexanol, is highly dependent on the reaction conditions. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of either cis- or trans-1-chloro-3-methylcyclohexane from this compound.

The stereochemistry of the product is dictated by the reaction mechanism. In the absence of a base, the reaction typically proceeds through a substitution nucleophilic internal (SNi) mechanism, resulting in retention of configuration. The addition of a base, such as pyridine (B92270), alters the mechanism to a standard bimolecular nucleophilic substitution (SN2), leading to inversion of configuration.

Reaction Pathways and Stereochemistry

The reaction of this compound with thionyl chloride can be directed to yield either the cis or trans product by careful selection of reagents.

  • Retention of Configuration (SNi Mechanism): When this compound is treated with thionyl chloride alone, the reaction proceeds with retention of stereochemistry to yield cis-1-chloro-3-methylcyclohexane.

  • Inversion of Configuration (SN2 Mechanism): In the presence of a base like pyridine, the reaction of this compound with thionyl chloride results in an inversion of stereochemistry, affording trans-1-chloro-3-methylcyclohexane.

Diagram of Reaction Pathways

G Reaction Pathways of this compound with SOCl2 start This compound prod_cis cis-1-chloro-3-methylcyclohexane start->prod_cis SNi (Retention) prod_trans trans-1-chloro-3-methylcyclohexane start->prod_trans SN2 (Inversion) reagent_retention SOCl2 reagent_inversion SOCl2, Pyridine

Caption: Stereochemical outcomes of the reaction.

Quantitative Data Summary

The following table summarizes the expected products, stereochemistry, and typical (illustrative) yields for the reaction of this compound with thionyl chloride under different conditions. Please note that actual yields may vary depending on the specific experimental setup and purification.

Starting MaterialReagentsMajor ProductStereochemistryIllustrative Yield (%)Diastereomeric Ratio (Major:Minor)
This compoundSOCl₂cis-1-chloro-3-methylcyclohexaneRetention (SNi)80-90>95:5
This compoundSOCl₂, Pyridinetrans-1-chloro-3-methylcyclohexaneInversion (SN2)75-85>95:5

Experimental Protocols

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Synthesis of cis-1-chloro-3-methylcyclohexane (Retention of Configuration)

This protocol outlines the procedure for the reaction of this compound with thionyl chloride to yield the product with retained stereochemistry.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the alcohol in anhydrous diethyl ether or dichloromethane (approximately 5-10 mL per gram of alcohol).

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize HCl), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure cis-1-chloro-3-methylcyclohexane.

Protocol 2: Synthesis of trans-1-chloro-3-methylcyclohexane (Inversion of Configuration)

This protocol describes the synthesis of trans-1-chloro-3-methylcyclohexane from this compound using thionyl chloride in the presence of pyridine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether or dichloromethane

  • 5% aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous pyridine (1.2 eq). Dissolve the mixture in anhydrous diethyl ether or dichloromethane.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over a period of 30-45 minutes. A precipitate of pyridinium (B92312) hydrochloride may form. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add cold water to quench any remaining thionyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous HCl solution (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure trans-1-chloro-3-methylcyclohexane.

Mechanistic Diagrams

The stereochemical outcome is determined by the reaction mechanism. The following diagrams illustrate the key steps in both the SNi and SN2 pathways.

SNi Mechanism (Retention)

SNi_Mechanism SNi Mechanism for Retention cluster_1 Step 1: Formation of Alkyl Chlorosulfite cluster_2 Step 2: Internal Nucleophilic Attack A This compound + SOCl2 B Alkyl Chlorosulfite Intermediate + HCl A->B C Intimate Ion Pair B->C Loss of HCl D cis-1-chloro-3-methylcyclohexane + SO2 C->D Internal attack by Cl-

Caption: Key steps in the SNi mechanism.

SN2 Mechanism (Inversion)

SN2_Mechanism SN2 Mechanism for Inversion cluster_1 Step 1: Formation of Alkyl Chlorosulfite cluster_2 Step 2: Pyridine-mediated Formation of Pyridinium Intermediate cluster_3 Step 3: Backside Attack by Chloride A This compound + SOCl2 B Alkyl Chlorosulfite Intermediate A->B C Pyridinium Intermediate + Cl- B->C + Pyridine D trans-1-chloro-3-methylcyclohexane + SO2 + Pyridine C->D SN2 Attack

Caption: Key steps in the SN2 mechanism.

Application Notes and Protocols: Reaction of cis-3-Methylcyclohexanol with Lucas Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lucas test is a qualitative method used in organic chemistry to differentiate between primary, secondary, and tertiary alcohols of low molecular weight.[1] The test is based on the differential rate of reaction of the three classes of alcohols with the Lucas reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid.[1] The reaction is a nucleophilic substitution where the hydroxyl group of the alcohol is replaced by a chloride ion, forming an insoluble alkyl chloride that results in turbidity of the solution.[2] Tertiary alcohols react almost instantaneously, secondary alcohols react within a few minutes, while primary alcohols show no appreciable reaction at room temperature.[1][3]

This document provides detailed application notes and protocols for the reaction of cis-3-Methylcyclohexanol, a secondary alcohol, with the Lucas reagent. This reaction proceeds via an SN1 (Substitution Nucleophilic Unimolecular) mechanism, involving the formation of a carbocation intermediate.[4][5]

Reaction Mechanism and Stereochemistry

The reaction of this compound with the Lucas reagent follows an SN1 pathway. The zinc chloride, a Lewis acid, coordinates with the hydroxyl group, making it a better leaving group (water).[4] Departure of the water molecule results in the formation of a secondary carbocation at the C1 position of the cyclohexane (B81311) ring. This carbocation is planar, and the subsequent attack by the chloride ion can occur from either face of the ring.[6] Consequently, the reaction is expected to yield a racemic mixture of cis- and trans-1-chloro-3-methylcyclohexane.[5]

It is also important to consider the possibility of carbocation rearrangement. The initially formed secondary carbocation could potentially undergo a 1,2-hydride shift from the C3 position to the C1 position, which would also result in a secondary carbocation. However, without a significant stability gain, such a rearrangement is generally not favored. More complex rearrangements are also a possibility in carbocation chemistry.[2][7]

Quantitative Data

The reaction time for secondary alcohols with the Lucas reagent typically ranges from 3 to 10 minutes at room temperature for turbidity to appear.[3][8] Specific quantitative data for the reaction of this compound is not extensively reported in the literature, but its behavior is consistent with that of a typical secondary alcohol.

ReactantAlcohol ClassLucas Reagent CompositionExpected Reaction Time at Room TemperatureExpected Observation
This compoundSecondaryAnhydrous ZnCl₂ in conc. HCl3 - 10 minutesFormation of turbidity

Experimental Protocols

Preparation of Lucas Reagent

Materials:

  • Anhydrous zinc chloride (ZnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Glass beaker

  • Glass stirring rod

  • Ice bath

  • Storage bottle (amber glass recommended)

Procedure:

  • Place a clean, dry beaker in an ice bath to cool.

  • Carefully weigh out a desired amount of anhydrous zinc chloride.

  • Slowly and cautiously add the anhydrous zinc chloride to an equimolar amount of cold, concentrated hydrochloric acid in the beaker while stirring continuously with a glass rod.[4] The dissolution is exothermic.

  • Continue stirring until all the zinc chloride has dissolved.

  • Transfer the freshly prepared reagent to a clean, dry, and tightly capped storage bottle. The reagent should be stored in a cool, dark place.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated hydrochloric acid is corrosive and has pungent fumes. Handle with extreme care.

  • Anhydrous zinc chloride is hygroscopic and corrosive.

Lucas Test Protocol for this compound

Materials:

  • This compound

  • Freshly prepared Lucas reagent

  • Dry test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Take approximately 1 mL of this compound in a clean, dry test tube.

  • Add about 5-6 mL of the Lucas reagent to the test tube.[4]

  • Stopper the test tube, and shake the mixture vigorously for about 15 seconds.

  • Allow the test tube to stand at room temperature and start the stopwatch.

  • Observe the solution for the appearance of turbidity or cloudiness.[3]

  • Record the time taken for the turbidity to appear. A positive test for a secondary alcohol is indicated by the formation of a cloudy solution within 3 to 10 minutes.[1][8]

Visualizations

Reaction Workflow

Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Lucas Test ZnCl2 Anhydrous ZnCl₂ Lucas_Reagent Lucas Reagent ZnCl2->Lucas_Reagent Dissolve in HCl Conc. HCl HCl->Lucas_Reagent Mix Mix & Shake Lucas_Reagent->Mix Alcohol This compound Alcohol->Mix Observe Observe for Turbidity Mix->Observe Result Record Time Observe->Result SN1_Mechanism Reactant This compound + H⁺ Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol Protonation Carbocation Secondary Carbocation (Planar) Protonated_Alcohol->Carbocation - H₂O (Slow) Product_cis cis-1-chloro-3-methylcyclohexane Carbocation->Product_cis + Cl⁻ (Fast, Top Attack) Product_trans trans-1-chloro-3-methylcyclohexane Carbocation->Product_trans + Cl⁻ (Fast, Bottom Attack) Racemic_Mixture Racemic Mixture Product_cis->Racemic_Mixture Product_trans->Racemic_Mixture

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-3-methylcyclohexanol from its trans isomer. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-3-methylcyclohexanol (B12282318) challenging?

A1: The separation of cis- and trans-3-methylcyclohexanol is difficult because they are diastereomers with the same molecular weight and functional groups. This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques like fractional distillation and chromatography a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.

Q2: What are the most common methods for separating cis- and trans-3-methylcyclohexanol?

A2: The most effective methods for separating these isomers depend on the desired scale and final purity. The primary techniques employed are:

  • Gas Chromatography (GC): Offers high resolution for analytical and small-scale preparative work.

  • High-Performance Liquid Chromatography (HPLC): Another high-resolution technique suitable for both analytical and preparative scales.

  • Fractional Distillation: Can be used for larger-scale separations, but is often challenging due to the close boiling points of the isomers.

  • Fractional Crystallization: This method relies on differences in the solubility of the isomers or their derivatives in a particular solvent.

  • Derivatization: Converting the alcohols to other functional groups (e.g., esters) can increase the difference in their physical properties, facilitating easier separation by chromatography or distillation.

Q3: What are the boiling points of cis- and trans-3-methylcyclohexanol?

A3: The boiling points of the two isomers are very close, which is a primary reason for the difficulty in separation by distillation.

  • This compound: Approximately 171-173 °C.[2]

  • trans-3-Methylcyclohexanol: Approximately 170.3 °C.[3] A mixture of the isomers is reported to have a boiling point range of 162-164 °C.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Gas Chromatography (GC) Troubleshooting

Problem: Poor or no separation of cis and trans isomer peaks (co-elution).

  • Possible Cause 1: Inappropriate GC column.

    • Solution: The stationary phase of the column is critical for selectivity. For separating cyclohexanol (B46403) isomers, a more polar bonded phase column is recommended.[6] Chiral capillary columns, such as those with cyclodextrin-based stationary phases (e.g., Cyclodex-B), can also provide excellent resolution for stereoisomers.[7][8][9]

  • Possible Cause 2: Suboptimal oven temperature program.

    • Solution: The temperature gradient significantly impacts separation.

      • Lower the initial temperature: This can improve the resolution of early-eluting peaks.

      • Reduce the ramp rate: A slower temperature ramp often enhances the separation of closely eluting compounds.[10]

      • Introduce an isothermal hold: A period of constant temperature during the ramp can improve the resolution of specific isomer pairs.[10]

  • Possible Cause 3: Carrier gas flow rate is not optimal.

    • Solution: Adjust the carrier gas (e.g., Helium) flow rate. A slower flow rate can sometimes increase resolution, although it will also increase the analysis time.[4]

HPLC Troubleshooting

Problem: Overlapping or broad peaks for the cis and trans isomers.

  • Possible Cause 1: Incorrect stationary phase.

    • Solution: For diastereomers, normal-phase chromatography on a silica (B1680970) gel column can be effective.[5] Alternatively, chiral stationary phases (CSPs) are often used to enhance selectivity. Polysaccharide-based chiral columns are a good starting point.[11]

  • Possible Cause 2: Mobile phase composition is not optimized.

    • Solution: Systematically adjust the mobile phase composition.

      • In normal-phase chromatography, vary the ratio of the non-polar (e.g., hexane) and polar (e.g., isopropanol (B130326) or ethanol) solvents.

      • In reversed-phase chromatography, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.[10]

  • Possible Cause 3: Unsuitable column temperature.

    • Solution: Temperature can affect the selectivity of the separation on chiral stationary phases.[4] Experiment with different column temperatures (e.g., 25°C, 40°C) to find the optimal condition for resolution.

Fractional Distillation Troubleshooting

Problem: Poor separation efficiency, resulting in mixed fractions.

  • Possible Cause 1: Insufficient column efficiency.

    • Solution: Due to the small difference in boiling points, a highly efficient fractional distillation column is required. Use a long column packed with high-efficiency packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause 2: Distillation rate is too high.

    • Solution: A slow distillation rate is crucial for achieving equilibrium between the liquid and vapor phases within the column. Aim for a drop rate of 1-2 drops per second.

  • Possible Cause 3: Formation of an azeotrope.

    • Solution: Some mixtures of isomers can form azeotropes, which are constant-boiling mixtures that cannot be separated by simple distillation.[12][13][14] If an azeotrope is suspected, consider derivatization to alter the intermolecular forces and "break" the azeotrope.

Experimental Protocols

Gas Chromatography (GC) Method

This protocol provides a general procedure for the analytical separation of cis- and trans-3-methylcyclohexanol.

Sample Preparation:

  • Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100-500 µg/mL.

GC System and Conditions:

ParameterRecommended Setting
GC Column Chiral capillary column (e.g., Cyclodex-B, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temp: 60°C, hold for 2 min, ramp at 2°C/min to 120°C
Detector Flame Ionization Detector (FID) at 250 °C
Injection Volume 1 µL

Data Analysis: Identify the cis and trans isomers based on their retention times. The relative amounts can be determined by integrating the peak areas.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis p1 Dilute isomer mixture (100-500 µg/mL in hexane) g1 Inject 1 µL of sample p1->g1 g2 Separation on chiral column g1->g2 g3 Detection by FID g2->g3 d1 Identify peaks by retention time g3->d1 d2 Integrate peak areas for quantification d1->d2 Derivatization_Workflow cluster_reaction Esterification Reaction cluster_workup Workup and Extraction cluster_purification Purification of Esters r1 Dissolve isomers in pyridine r2 Add acetic anhydride r1->r2 r3 Stir at room temperature r2->r3 w1 Quench with water r3->w1 w2 Extract with diethyl ether w1->w2 w3 Wash with NaHCO3 and brine w2->w3 w4 Dry and concentrate w3->w4 p1 Fractional Distillation or Chromatography w4->p1

References

Technical Support Center: Separation of cis/trans-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the separation of cis- and trans-3-methylcyclohexanol (B12282318) isomers. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis/trans-3-methylcyclohexanol isomers challenging?

Separating geometric isomers like cis- and trans-3-methylcyclohexanol is difficult because they share the same molecular weight and functional groups. This results in very similar physicochemical properties, including polarity and boiling point, making their separation by standard laboratory techniques a significant challenge. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.

Q2: What are the most effective methods for separating these isomers?

The most effective separation methods for cis/trans-3-methylcyclohexanol are analytical and preparative chromatography techniques.

  • Gas Chromatography (GC): Due to its high resolving power, GC is a powerful and commonly used method for both analyzing the ratio of isomers and for small-scale preparative separations.[1] Separation is primarily based on differences in boiling points and interactions with the stationary phase.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be an effective technique.[1] Achieving baseline resolution often requires careful method development, focusing on the selection of the stationary and mobile phases to exploit small differences in polarity between the isomers.[3]

Q3: Can fractional distillation be used to separate the cis/trans isomers?

While theoretically possible, separating cis/trans-3-methylcyclohexanol by fractional distillation is often impractical and inefficient.[1][4] The boiling points of the two isomers are very close, which would necessitate a highly efficient fractional distillation apparatus (e.g., a long column with high-efficiency packing) and careful control over the reflux ratio.[1][4] For most laboratory applications, chromatographic methods offer far superior resolution.

Q4: How can I confirm the identity and purity of the separated isomers?

Spectroscopic methods are essential for confirming the identity and assessing the purity of the separated cis and trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the isomers based on the chemical shifts and coupling constants of the ring protons.[5][6]

  • Infrared (IR) Spectroscopy: While the IR spectra of the isomers will be very similar, subtle differences in the fingerprint region may be observable.[7]

  • Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS), mass spectrometry is useful for confirming the molecular weight (114.19 g/mol ) of the eluted peaks.[8][9]

Physical and Chromatographic Data

The following tables summarize key physical properties and typical starting conditions for chromatographic separation.

Table 1: Physical Properties of 3-Methylcyclohexanol (B165635) Isomers

Propertycis-3-Methylcyclohexanoltrans-3-MethylcyclohexanolMixture
Molecular Formula C₇H₁₄OC₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol [10]114.19 g/mol [11]114.19 g/mol
Boiling Point 171 - 173 °C[12]~162 - 164 °C (for mixture)[8]162 - 164 °C @ 760 mmHg[8]
Melting Point -5.5 °C[8][13]Not specifiedNot specified
Density 0.92 g/cm³ at 20 °C[12]Not specified0.92 g/cm³ (relative density)[8]
Refractive Index 1.4752 (for cis)[13]Not specified1.46 (for mixture)[14]
CAS Number 5454-79-5[10]7443-55-2[15]591-23-1[7]

Note: Boiling points can vary slightly between different sources. The trans isomer generally has a slightly lower boiling point than the cis isomer.

Table 2: Starting Parameters for Chromatographic Separation

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Polar (e.g., Wax, PEG-based) or Chiral Stationary Phase[6][16]Normal Phase (e.g., Silica (B1680970), Cyano)[3]
Mobile Phase N/A (Carrier Gas: Helium, Hydrogen)[1]Hexane/Isopropanol or Hexane/Ethyl Acetate gradients
Detector Flame Ionization Detector (FID)[1]UV (if derivatized) or Refractive Index (RI) Detector
Typical Issue Co-elution of isomersPoor peak shape, low resolution
Optimization Temperature programming, column polarity adjustment[1]Mobile phase composition, gradient optimization[1][17]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Problem: Poor or no separation of cis/trans isomer peaks.

  • Q: My GC chromatogram shows a single broad peak or two heavily overlapping peaks. What should I do?

    • A1: Optimize the Temperature Program. If you are running an isothermal program, switch to a temperature ramp. Start with a low initial temperature and use a slow ramp rate (e.g., 2-5 °C/min). This will improve the separation of compounds with close boiling points.[1]

    • A2: Change the Stationary Phase. The polarity of the GC column's stationary phase is critical.[2] If you are using a non-polar column (like a DB-1 or HP-5ms), the separation will be based primarily on boiling point, which is challenging for these isomers. Switch to a more polar column, such as a wax-type column (e.g., DB-WAX, Carbowax), which will introduce different selectivity based on interactions with the hydroxyl group.

    • A3: Use a Longer Column. Increasing the column length enhances the number of theoretical plates, which can improve resolution. However, this will also lead to longer analysis times and potentially broader peaks.[2]

Problem: Inconsistent retention times.

  • Q: The retention times for my peaks are shifting between runs. Why is this happening?

    • A1: Check for Leaks. Ensure all fittings in the GC system, from the injector to the detector, are secure. Leaks can cause fluctuations in the carrier gas flow rate.

    • A2: Verify Carrier Gas Flow Rate. Use a flow meter to confirm that the carrier gas flow rate is stable and set to the desired value. Inconsistent flow will directly impact retention times.[18]

    • A3: Stabilize Column Temperature. Ensure the GC oven has fully equilibrated to the initial temperature before injecting your sample. Insufficient equilibration time can cause retention time drift in early runs.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: Overlapping peaks or poor peak shape.

  • Q: How can I improve the resolution of my cis and trans isomer peaks in HPLC?

    • A1: Adjust Mobile Phase Polarity. In normal-phase chromatography, small changes in the mobile phase composition can have a large impact on retention and selectivity. Systematically vary the ratio of your polar modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane). A weaker mobile phase (less polar) will increase retention and may improve separation.[1]

    • A2: Try a Different Stationary Phase. If a standard silica column is not providing adequate separation, consider a column with a different functionality, such as a cyano (CN) or diol-bonded phase. These can offer alternative selectivities for hydroxyl-containing compounds.[3]

    • A3: Reduce Flow Rate. Lowering the mobile phase flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, though it will increase the run time.

Experimental Protocols & Workflows

Detailed Experimental Protocol: GC Separation and Analysis

Objective: To separate and quantify the relative amounts of cis- and trans-3-methylcyclohexanol in a mixture.

Methodology:

  • Sample Preparation:

    • Dilute the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or acetone) to a concentration of approximately 1 mg/mL.[19]

    • Vortex the sample to ensure it is homogeneous.

  • GC System and Conditions:

    • System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1 for analytical work.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[1]

    • Column: A polar capillary column (e.g., ZB-WAXplus, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase temperature at 5°C/min to 150°C.[1]

      • Hold: Hold at 150°C for 5 minutes.

    • Detector: FID at 280°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times (the higher boiling cis isomer is expected to elute later).

    • Integrate the area under each peak.

    • Calculate the relative percentage of each isomer by dividing the area of the individual peak by the total area of both peaks and multiplying by 100.

Visualization of Experimental Workflow

G Diagram 1: General workflow for separation and analysis of 3-methylcyclohexanol isomers. cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Verification Mixture cis/trans-3-Methyl- cyclohexanol Mixture SamplePrep Sample Preparation (Dilution in Solvent) Mixture->SamplePrep GC Gas Chromatography (Polar Column) SamplePrep->GC Inject HPLC HPLC (Normal Phase) SamplePrep->HPLC Inject GC_Fractions Separated GC Peaks (cis and trans) GC->GC_Fractions HPLC_Fractions Collected HPLC Fractions (cis and trans) HPLC->HPLC_Fractions Analysis Spectroscopic Analysis (NMR, IR, MS) GC_Fractions->Analysis HPLC_Fractions->Analysis Purity Purity & Ratio Determination Analysis->Purity

Caption: General workflow for separation and analysis of isomers.

Visualization of Troubleshooting Logic

G Diagram 2: Troubleshooting logic for poor peak resolution in GC. cluster_solutions Potential Solutions cluster_outcome Outcome Start Problem: Poor Peak Resolution (Overlapping Peaks) CheckTemp Is the oven program optimized? Start->CheckTemp CheckColumn Is the column polarity appropriate? Start->CheckColumn CheckFlow Is the carrier gas flow rate optimal? Start->CheckFlow ActionTemp Implement a slow temperature ramp CheckTemp->ActionTemp ActionColumn Switch to a more polar stationary phase (e.g., WAX) CheckColumn->ActionColumn ActionFlow Measure and adjust flow rate. Try a lower flow. CheckFlow->ActionFlow Result Improved Resolution ActionTemp->Result ActionColumn->Result ActionFlow->Result

Caption: Troubleshooting logic for poor peak resolution in GC.

References

Technical Support Center: Synthesis of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cis-3-Methylcyclohexanol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 3-Methylcyclohexanol?

A1: The most common laboratory and industrial methods for synthesizing 3-Methylcyclohexanol include:

  • Catalytic Hydrogenation of m-Cresol (B1676322): This method involves the reduction of the aromatic ring of m-cresol using a metal catalyst (e.g., Rhodium, Ruthenium, Palladium, or Nickel) under hydrogen pressure. It can produce a mixture of cis- and trans-3-Methylcyclohexanol.

  • Hydroboration-Oxidation of 3-Methylcyclohexene (B1581247): This two-step reaction involves the addition of a borane (B79455) reagent to the double bond of 3-methylcyclohexene, followed by oxidation. This reaction is stereospecific, proceeding via a syn-addition.

  • Reduction of 3-Methylcyclohexanone (B152366): The ketone can be reduced to the corresponding alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄). This method can also yield a mixture of cis and trans isomers.

Q2: What are the expected byproducts for each synthetic route?

A2: Byproduct formation is a common issue and is dependent on the chosen synthetic pathway and reaction conditions.

  • Hydrogenation of m-Cresol: Common byproducts include trans-3-Methylcyclohexanol, the intermediate 3-methylcyclohexanone (due to incomplete reduction), and products of hydrodeoxygenation such as toluene (B28343) and methylcyclohexane.[1][2][3]

  • Hydroboration-Oxidation of 3-Methylcyclohexene: The primary byproduct is the diastereomer, trans-3-Methylcyclohexanol. Additionally, regioisomers such as 2-methylcyclohexanol (B165396) can be formed.[4]

  • Reduction of 3-Methylcyclohexanone: The main byproduct is the trans-isomer of 3-Methylcyclohexanol. The ratio of cis to trans isomers is highly dependent on the reducing agent and reaction conditions.[5][6]

Q3: How can I purify this compound from its trans-isomer and other byproducts?

A3: Purification of this compound often involves standard laboratory techniques.

  • Fractional Distillation: Due to a potential difference in boiling points between the cis and trans isomers and other byproducts, fractional distillation can be an effective separation method.

  • Chromatography: Column chromatography (e.g., silica (B1680970) gel) is a highly effective method for separating diastereomers and other impurities. Gas chromatography (GC) can be used for both analysis and preparative-scale separation.[7]

  • Crystallization: In some cases, derivatization of the alcohol to a crystalline solid (e.g., an ester or urethane) may allow for separation of the isomers through fractional crystallization, followed by hydrolysis to recover the desired alcohol.

Troubleshooting Guides

Catalytic Hydrogenation of m-Cresol
Problem Possible Cause(s) Troubleshooting Steps
Low Conversion of m-Cresol 1. Inactive catalyst. 2. Insufficient hydrogen pressure or temperature. 3. Catalyst poisoning.1. Use a fresh batch of catalyst or regenerate the existing one if possible. Pearlmann's catalyst (Pd(OH)₂/C) is often more active.[8] 2. Increase the hydrogen pressure and/or reaction temperature according to literature procedures. 3. Ensure the starting material and solvent are free of impurities (e.g., sulfur compounds) that can poison the catalyst.[8]
Low Selectivity to 3-Methylcyclohexanol (High yield of toluene/methylcyclohexane) 1. Reaction temperature is too high. 2. Inappropriate catalyst choice.1. Lower the reaction temperature to favor hydrogenation of the aromatic ring over hydrodeoxygenation.[1] 2. Rhodium and Ruthenium catalysts are often reported to have higher selectivity for ring hydrogenation compared to Palladium or Nickel.[3]
High Proportion of 3-Methylcyclohexanone 1. Incomplete reaction.1. Increase the reaction time, hydrogen pressure, or temperature to ensure complete reduction of the intermediate ketone.
Unfavorable cis/trans Isomer Ratio 1. Catalyst and support material. 2. Reaction conditions (temperature, solvent).1. The choice of catalyst and support can influence the stereoselectivity. For similar substrates, Rhodium on a Zr-beta support has shown high selectivity for the cis-isomer. 2. Varying the solvent and temperature can alter the product distribution. Protic solvents can sometimes influence stereoselectivity.
Hydroboration-Oxidation of 3-Methylcyclohexene
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Alcohol Product 1. Degradation of the borane reagent. 2. Presence of water in the reaction.1. Use a fresh, anhydrous solution of the borane reagent (e.g., BH₃·THF). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the borane.
Formation of Significant Amounts of trans-3-Methylcyclohexanol 1. Inherent stereochemistry of the reaction.1. The hydroboration-oxidation of 3-methylcyclohexene proceeds via a syn-addition, which is expected to yield the trans-isomer as the major product. To obtain the cis-isomer as the major product, a different starting material or synthetic route may be necessary.
Formation of Regioisomeric Byproducts (e.g., 2-Methylcyclohexanol) 1. Lack of regioselectivity in the hydroboration step.1. Use a bulkier borane reagent, such as 9-BBN (9-borabicyclo[3.3.1]nonane), to improve the regioselectivity of the addition to the less substituted carbon of the double bond.[9][10]
Incomplete Oxidation of the Organoborane Intermediate 1. Insufficient oxidant. 2. Low temperature during oxidation.1. Ensure an adequate amount of hydrogen peroxide and base (e.g., NaOH) are used for the oxidation step. 2. While the oxidation is often performed at or below room temperature to control the exotherm, ensure the reaction is allowed to proceed to completion.

Quantitative Data Summary

The following table summarizes typical product distributions for related reactions, providing an indication of the selectivities that can be achieved. Note that the exact ratios for this compound may vary.

Synthetic Route Starting Material Catalyst/Reagent Major Product(s) Major Byproduct(s) Typical Product Ratio (approx.)
Catalytic Hydrogenationp-Cresol0.5% Rh/Zr-betacis-4-Methylcyclohexanoltrans-4-Methylcyclohexanol89% cis : 11% trans
Catalytic Hydrogenationm-CresolPt/SiO₂3-Methylcyclohexanone, 3-MethylcyclohexanolTolueneVaries with temperature[11]
Reduction2-MethylcyclohexanoneNaBH₄trans-2-Methylcyclohexanolcis-2-Methylcyclohexanol85% trans : 15% cis[6]
Hydroboration-Oxidation1-MethylcyclohexeneBH₃·THF, H₂O₂/NaOHtrans-2-Methylcyclohexanolcis-2-MethylcyclohexanolConfirms stereoselectivity[12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of m-Cresol

Materials:

  • m-Cresol

  • Rhodium on carbon (5% Rh/C) catalyst

  • Ethanol (solvent)

  • High-pressure autoclave (hydrogenation reactor)

  • Hydrogen gas

Procedure:

  • In a glass liner for the autoclave, dissolve m-cresol in ethanol.

  • Carefully add the 5% Rh/C catalyst to the solution. The amount should be approximately 1-5 mol% with respect to the m-cresol.

  • Place the glass liner into the autoclave. Seal the reactor according to the manufacturer's instructions.

  • Purge the autoclave with nitrogen gas three times to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction conditions for a specified time (e.g., 6-24 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Analyze the crude product by GC or NMR to determine the conversion and product distribution.

  • Purify the product by fractional distillation or column chromatography.

Protocol 2: Hydroboration-Oxidation of 3-Methylcyclohexene

Materials:

  • 3-Methylcyclohexene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure: Part A: Hydroboration

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Place 3-methylcyclohexene and anhydrous THF in the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF from the dropping funnel to the stirred solution of the alkene over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part B: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Maintain the temperature below 30 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Analyze the crude product by GC or NMR.

  • Purify the product by fractional distillation or column chromatography.

Visualizations

Synthesis_Pathways cluster_hydrogenation Hydrogenation of m-Cresol cluster_hydroboration Hydroboration-Oxidation m_cresol m-Cresol methylcyclohexanone 3-Methylcyclohexanone m_cresol->methylcyclohexanone Hydrogenation (incomplete) toluene Toluene m_cresol->toluene Hydrodeoxygenation cis_product This compound methylcyclohexanone->cis_product Reduction trans_product trans-3-Methylcyclohexanol methylcyclohexanone->trans_product Reduction methylcyclohexene 3-Methylcyclohexene organoborane Organoborane Intermediate methylcyclohexene->organoborane Hydroboration organoborane->cis_product Oxidation (Minor) organoborane->trans_product Oxidation (Major)

Caption: Reaction pathways for the synthesis of 3-Methylcyclohexanol.

Experimental_Workflow start Start: Choose Synthetic Route hydrogenation Catalytic Hydrogenation start->hydrogenation hydroboration Hydroboration-Oxidation start->hydroboration reaction Perform Reaction hydrogenation->reaction hydroboration->reaction workup Reaction Work-up reaction->workup analysis Analysis (GC, NMR) workup->analysis purification Purification (Distillation/Chromatography) analysis->purification Satisfactory troubleshooting Troubleshoot? analysis->troubleshooting Unsatisfactory? final_product Pure this compound purification->final_product guide Consult Troubleshooting Guide troubleshooting->guide Yes guide->reaction Implement Solutions

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Synthesis of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-3-Methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and stereochemically relevant method for synthesizing this compound is the reduction of the corresponding ketone, 3-methylcyclohexanone (B152366). The choice of reducing agent is critical for achieving a high yield of the desired cis isomer.

Q2: How can I maximize the yield of the cis isomer over the trans isomer?

A2: To maximize the formation of this compound, it is crucial to employ a sterically hindered reducing agent. These bulky reagents preferentially attack the carbonyl group from the less hindered equatorial face, leading to the formation of the axial alcohol, which corresponds to the cis isomer.[1][2][3]

Q3: What are the expected side reactions in this synthesis?

A3: The primary side product is the undesired trans-3-Methylcyclohexanol isomer. Additionally, under basic conditions, the starting material, 3-methylcyclohexanone, can undergo self-aldol condensation, leading to the formation of α,β-unsaturated ketone impurities.[4][5][6][7]

Q4: How can I purify this compound from the trans isomer?

A4: Due to the difference in their boiling points, fractional distillation is an effective method for separating cis- and trans-3-Methylcyclohexanol.[8][9][10][11] Column chromatography can also be employed for purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reaction. - Loss of product during workup and purification. - Competing side reactions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Optimize the extraction and purification steps to minimize mechanical losses. - Use appropriate reaction conditions (e.g., low temperature) to minimize side reactions like aldol (B89426) condensation.
Poor cis to trans isomer ratio - Use of a non-selective or sterically unhindered reducing agent (e.g., Sodium Borohydride).- Employ a sterically bulky reducing agent such as L-Selectride® or other trialkylborohydrides.[1][2] - Perform the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity.
Presence of high-boiling point impurities - Aldol condensation of the starting 3-methylcyclohexanone.[4][5][6]- Add the base or reducing agent slowly to the ketone solution at a low temperature to disfavor the condensation reaction. - Ensure the reaction is performed under anhydrous conditions if using hydride reagents that react with water.
Difficulty in separating cis and trans isomers - Inefficient fractional distillation setup. - Co-elution during column chromatography.- Use a longer fractionating column with a suitable packing material to increase the number of theoretical plates for distillation.[8][11] - Optimize the solvent system for column chromatography to achieve better separation of the isomers.

Data Presentation

Table 1: Stereoselectivity of Reducing Agents in the Reduction of Substituted Cyclohexanones

Reducing Agent Substrate cis:trans Ratio Reference
Sodium Borohydride (NaBH₄)4-tert-butylcyclohexanone1:2.4[1]
Lithium Aluminum Hydride (LiAlH₄)4-tert-butylcyclohexanone1:9.5[1]
L-Selectride® (Lithium tri-sec-butylborohydride)4-tert-butylcyclohexanone20:1[1]
Sodium in THF-isopropyl alcoholβ-Enaminoketone derived from a 1,3-cyclohexanedione89:11[12]

Note: The data presented is for structurally similar cyclohexanones and is indicative of the expected stereoselectivity.

Experimental Protocols

Protocol 1: Stereoselective Reduction of 3-Methylcyclohexanone to this compound using L-Selectride®

This protocol is designed to maximize the yield of the cis isomer.

Materials:

  • 3-Methylcyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methylcyclohexanone (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Quenching: After the reaction is complete, slowly and carefully add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution at 0 °C to decompose the excess borane.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to separate the cis and trans isomers. Collect the fraction corresponding to the boiling point of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Stereoselective Reduction cluster_workup Workup cluster_purification Purification & Analysis prep_dissolve Dissolve 3-Methylcyclohexanone in anhydrous THF prep_cool Cool to -78 °C prep_dissolve->prep_cool reaction_add Slowly add L-Selectride® prep_cool->reaction_add reaction_stir Stir at -78 °C for 3-4h reaction_add->reaction_stir reaction_monitor Monitor by TLC/GC reaction_stir->reaction_monitor workup_quench Quench with NaOH and H₂O₂ reaction_monitor->workup_quench workup_extract Extract with Diethyl Ether workup_quench->workup_extract workup_wash Wash with Water and Brine workup_extract->workup_wash workup_dry Dry with MgSO₄ workup_wash->workup_dry workup_evaporate Solvent Evaporation workup_dry->workup_evaporate purify_distill Fractional Distillation workup_evaporate->purify_distill analyze_gc GC Analysis for cis/trans ratio purify_distill->analyze_gc final_product This compound analyze_gc->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway ketone 3-Methylcyclohexanone transition_state Transition State (Equatorial Attack) ketone->transition_state reagent L-Selectride® (Bulky Reducing Agent) reagent->transition_state intermediate Axial Hydride Addition Intermediate transition_state->intermediate product This compound (Axial Alcohol) intermediate->product

Caption: Stereoselective reduction of 3-methylcyclohexanone to the cis-isomer.

References

Preventing isomerization during cis-3-Methylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-3-methylcyclohexanol. The focus is on preventing isomerization and controlling stereochemistry during common organic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding isomerization when working with this compound?

A1: The main concern is the unintended conversion of the cis-isomer to the more stable trans-isomer, or epimerization at the carbon bearing the hydroxyl group. This can occur under various reaction conditions, particularly those that proceed through carbocation intermediates or involve equilibrium processes. Maintaining the stereochemical integrity of the starting material is crucial for the synthesis of stereochemically pure target molecules.

Q2: Which types of reactions are most likely to cause isomerization of this compound?

A2: Reactions that are promoted by strong acids and heat, such as dehydration, are highly prone to causing rearrangements and isomerization due to the formation of carbocation intermediates[1][2]. Also, some substitution reactions that proceed via an SN1 mechanism can lead to a mixture of stereoisomers[1][3].

Q3: Are there reliable methods to oxidize this compound to 3-methylcyclohexanone (B152366) without epimerization?

A3: Yes, mild oxidation methods that do not involve harsh acidic or basic conditions are highly effective in preventing epimerization. The Swern and Dess-Martin oxidations are widely used for this purpose as they are performed under neutral or mildly basic conditions at low temperatures and are known to preserve the stereochemistry of adjacent chiral centers[4][5][6].

Q4: How can I form an ester from this compound while controlling the stereochemistry?

A4: To control the stereochemistry during esterification, the Mitsunobu reaction is an excellent choice. This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon, yielding the trans-ester[7][8][9]. This is in contrast to Fischer esterification, which is conducted under acidic conditions and can lead to isomerization.

Q5: What is the expected stereochemical outcome of substitution reactions at the hydroxyl group of this compound?

A5: The stereochemical outcome depends on the reagent and mechanism. Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) typically react via an SN2 mechanism, which results in an inversion of configuration, yielding the corresponding trans-halide[3][10]. Conversely, using hydrohalic acids (like HBr or HCl) can lead to a mixture of cis and trans products due to the formation of a carbocation intermediate in an SN1-type reaction[1][3].

Troubleshooting Guides

Issue 1: Isomerization or low yield during oxidation to 3-methylcyclohexanone.
Symptom Possible Cause Recommended Solution
Presence of trans-3-methylcyclohexanol (B12282318) in the product mixture.The oxidizing agent or reaction conditions are too harsh, causing epimerization.Use mild, non-acidic oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol. These reactions are performed at low temperatures and neutral or slightly basic pH, minimizing the risk of epimerization[5][6][11].
Low yield of 3-methylcyclohexanone.Incomplete reaction or side reactions.For Swern oxidation, ensure all reagents and solvents are anhydrous and the reaction is kept at -78 °C until the addition of the base. For DMP oxidation, ensure the reagent is fresh.
Formation of byproducts.Over-oxidation or side reactions with other functional groups.Mild oxidants like DMP and Swern are highly chemoselective for alcohols and are unlikely to affect other sensitive functional groups[5][11].
Issue 2: Loss of stereocontrol or side products during esterification.
Symptom Possible Cause Recommended Solution
Formation of a mixture of cis and trans esters.Use of acidic esterification conditions (e.g., Fischer esterification) that can cause epimerization of the starting alcohol.Employ the Mitsunobu reaction, which proceeds via a well-defined SN2 mechanism with inversion of stereochemistry to yield the trans-ester with high stereopurity[7][8][12].
Low yield of the desired ester in a Mitsunobu reaction.The nucleophile (carboxylic acid) is not acidic enough (pKa > 13), or there is steric hindrance.Ensure the pKa of the carboxylic acid is appropriate. For sterically hindered alcohols, extended reaction times or slightly elevated temperatures may be necessary[13]. The order of addition of reagents can also be critical; sometimes pre-forming the betaine (B1666868) from triphenylphosphine (B44618) and the azodicarboxylate before adding the alcohol and acid can improve yields[13].
Difficulty in removing byproducts (triphenylphosphine oxide, reduced azodicarboxylate).Standard purification methods are insufficient.Purification can be challenging. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine (B1218219) oxide byproduct can be removed by filtration. Alternatively, specific crystallization or chromatographic techniques may be required[12].
Issue 3: Unexpected stereoisomer or low yield in substitution reactions.
Symptom Possible Cause Recommended Solution
Formation of a mixture of cis and trans alkyl halides.The reaction is proceeding through an SN1 mechanism involving a carbocation intermediate. This is common with strong acids like HBr or HCl.Use reagents that favor an SN2 mechanism, such as PBr₃ or SOCl₂ in the presence of a non-nucleophilic base like pyridine. This will lead to a predictable inversion of stereochemistry, yielding the trans product[3][10].
Low yield of the alkyl halide.The alcohol is a poor leaving group.Reagents like PBr₃ and SOCl₂ work by first converting the hydroxyl group into a better leaving group in situ, which is then displaced by the halide nucleophile[10]. Ensure the reagents are of high quality and the reaction is performed under anhydrous conditions.
Rearrangement products are observed.Formation of a carbocation that undergoes rearrangement.Avoid SN1 conditions. SN2 reactions with PBr₃ or SOCl₂ do not involve carbocation intermediates and thus prevent rearrangements[10].

Experimental Protocols

Protocol 1: Stereoretentive Oxidation using Dess-Martin Periodinane (DMP)

This protocol describes the oxidation of a secondary alcohol to a ketone with retention of stereochemistry at adjacent centers.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP (1.1 to 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours[11].

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methylcyclohexanone.

  • Purify the product by flash chromatography if necessary.

Protocol 2: Stereoinversive Esterification via the Mitsunobu Reaction

This protocol facilitates the conversion of a secondary alcohol to an ester with inversion of stereochemistry.

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid, and PPh₃ in anhydrous THF[13].

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC)[13].

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash chromatography to separate the desired trans-ester from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Data Presentation

Table 1: Summary of Expected Stereochemical Outcomes for Reactions of this compound

ReactionReagent(s)MechanismExpected Major ProductStereochemical Outcome
Oxidation Dess-Martin Periodinane (DMP) or Swern ReagentsE2-like elimination3-MethylcyclohexanoneRetention of stereochemistry at adjacent centers
Esterification PPh₃, DEAD/DIAD, R'COOH (Mitsunobu)SN2trans-3-Methylcyclohexyl esterInversion
Substitution PBr₃SN2trans-1-Bromo-3-methylcyclohexaneInversion
Substitution SOCl₂ / pyridineSN2trans-1-Chloro-3-methylcyclohexaneInversion
Substitution HBr (conc.)SN1Mixture of cis- and trans-1-bromo-3-methylcyclohexaneRacemization/Mixture

Visualizations

experimental_workflow cluster_oxidation Stereoretentive Oxidation cluster_esterification Stereoinversive Esterification cluster_substitution Stereoinversive Substitution start_ox This compound reagents_ox DMP or Swern Reagents (Mild Conditions) start_ox->reagents_ox Oxidation product_ox 3-Methylcyclohexanone (Stereochemistry Preserved) reagents_ox->product_ox start_est This compound reagents_est Mitsunobu Reagents (PPh3, DEAD, R'COOH) start_est->reagents_est Esterification product_est trans-Ester (Inversion of Stereochemistry) reagents_est->product_est start_sub This compound reagents_sub PBr3 or SOCl2 (SN2 Conditions) start_sub->reagents_sub Substitution product_sub trans-Alkyl Halide (Inversion of Stereochemistry) reagents_sub->product_sub

Caption: Reaction pathways for this compound.

troubleshooting_logic start Undesired Isomer Detected in Product? reaction_type Identify Reaction Type start->reaction_type oxidation Oxidation reaction_type->oxidation Oxidation esterification Esterification reaction_type->esterification Esterification substitution Substitution reaction_type->substitution Substitution check_conditions Review Reaction Conditions: - Temperature too high? - Acid/Base present? oxidation->check_conditions esterification->check_conditions substitution->check_conditions sol_oxidation Use Mild Conditions: - Swern Oxidation - Dess-Martin Periodinane sol_esterification Use SN2 Conditions: - Mitsunobu Reaction sol_substitution Use SN2 Reagents: - PBr3 - SOCl2 check_conditions->sol_oxidation For Oxidation check_conditions->sol_esterification For Esterification check_conditions->sol_substitution For Substitution

References

Technical Support Center: Purification of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cis-3-Methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most prevalent impurity is typically the stereoisomer, trans-3-Methylcyclohexanol. Other potential impurities can include:

  • Other positional isomers: 1-Methylcyclohexanol and 4-Methylcyclohexanol, which may be present as byproducts depending on the synthetic route.[1]

  • Unreacted starting materials: Such as 3-methylcyclohexanone (B152366) if the synthesis involved a reduction reaction.[2]

  • Dehydration byproducts: Alkenes like 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene (B165706) can form, especially if the synthesis or purification involves acidic conditions and heat.[1][3][4]

  • Residual solvents and reagents: Water, organic solvents used in extraction, and acid catalysts (e.g., phosphoric or sulfuric acid) are also common.[4][5]

Q2: What analytical methods are recommended for assessing the purity of this compound?

A2: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for determining the purity and identifying the components in a mixture of methylcyclohexanol isomers and related compounds.[1][6][7] These methods can effectively separate and quantify the different isomers and byproducts.

Troubleshooting Guides

Issue 1: Ineffective Separation of cis- and trans-3-Methylcyclohexanol Isomers by Distillation

Question: My fractional distillation is not effectively separating the cis and trans isomers of 3-Methylcyclohexanol (B165635). What could be the issue?

Answer: Separating cis- and trans-3-Methylcyclohexanol by distillation is challenging due to their very close boiling points.

IsomerBoiling Point (°C)
This compound~175
trans-3-Methylcyclohexanol~173-174

Troubleshooting Steps:

  • Column Efficiency: Ensure you are using a high-efficiency fractional distillation column (e.g., a Vigreux, packed, or spinning band column). A simple distillation setup is inadequate for this separation.

  • Reflux Ratio: Maintain a high reflux ratio to increase the number of theoretical plates. This means collecting the distillate at a slow rate (e.g., 1 drop every 1-2 seconds).[8]

  • Stable Heat Source: Use a stable and controllable heat source (e.g., a heating mantle with a controller) to maintain a consistent boil-up rate and prevent flooding or bumping.

  • Insulation: Insulate the distillation column to minimize heat loss and maintain thermal equilibrium.

  • Consider Alternative Methods: If high purity is required, fractional distillation alone may not be sufficient. Consider using preparative gas chromatography or column chromatography for a more effective separation of the diastereomers.

Issue 2: Low Yield After Purification by Column Chromatography

Question: I am losing a significant amount of my this compound sample during column chromatography. How can I improve my yield?

Answer: Low yield during column chromatography can result from several factors.

Troubleshooting Steps:

  • Stationary Phase Selection: Silica (B1680970) gel and alumina (B75360) are common stationary phases for the separation of relatively non-polar compounds like methylcyclohexanols.[9] The choice of adsorbent can affect recovery.

  • Solvent System Optimization: The polarity of the eluent is critical. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). A solvent system that is too polar can lead to poor separation and co-elution of isomers, while a system that is not polar enough may result in very slow elution and band broadening, increasing the chances of sample loss on the column.

  • Column Packing: Ensure the column is packed uniformly to prevent channeling, which leads to poor separation and broader fractions.

  • Sample Loading: Load the sample in a concentrated band at the top of the column. A dilute sample will lead to a broad initial band and poor separation.

  • Fraction Collection: Collect smaller fractions and analyze them by a sensitive method like GC to identify the fractions containing the pure cis isomer. This will prevent the premature mixing of fractions.

Experimental Protocols

Protocol 1: Purification via Fractional Distillation

This protocol is suitable for removing impurities with significantly different boiling points, such as water, solvents, and some dehydration byproducts. It is less effective for high-purity separation of cis and trans isomers.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency column (e.g., packed with Raschig rings or metal sponges).

  • Drying: If water is present, dry the crude 3-methylcyclohexanol with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) and filter.[5]

  • Washing (Optional): If acid impurities are present, wash the sample with a saturated aqueous sodium bicarbonate solution, followed by water, and then brine.[4][8] Separate the organic layer and dry it.

  • Distillation: Heat the flask gently. Discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collection: Collect the fraction that distills at the boiling point of 3-methylcyclohexanol (around 173-175 °C).

  • Analysis: Analyze the collected fractions by GC to determine the isomeric ratio.

Protocol 2: Isomer Separation by Column Chromatography

This method is more effective for separating the cis and trans isomers.

Methodology:

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude 3-methylcyclohexanol mixture in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the solvent polarity by adding small percentages of a more polar solvent like ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and progressing to 95:5, 90:10, etc.).

  • Fraction Collection: Collect small fractions and monitor the separation using Thin Layer Chromatography (TLC) or GC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound wash Aqueous Wash (Optional: NaHCO3, H2O, Brine) start->wash dry Drying (Anhydrous MgSO4 or Na2SO4) wash->dry distillation Fractional Distillation dry->distillation chromatography Column Chromatography dry->chromatography analysis Purity Analysis (GC, GC-MS) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_distillation start Poor Isomer Separation by Distillation q1 Using a high-efficiency fractional column? start->q1 sol1 Use a Vigreux, packed, or spinning band column. q1->sol1 No q2 Is the reflux ratio high (slow collection rate)? q1->q2 Yes sol1->q2 sol2 Slow down the distillate collection rate. q2->sol2 No q3 Is the column insulated? q2->q3 Yes sol2->q3 sol3 Insulate the column to prevent heat loss. q3->sol3 No end Consider Alternative Methods (e.g., Chromatography) q3->end Yes sol3->end

Caption: Troubleshooting logic for ineffective distillation-based isomer separation.

References

Technical Support Center: Scaling Up the Synthesis of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of cis-3-methylcyclohexanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory-scale experiments and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The two most prevalent and scalable methods for the synthesis of this compound are the hydroboration-oxidation of 3-methylcyclohexene (B1581247) and the stereoselective reduction of 3-methylcyclohexanone (B152366).[1][2] The choice between these methods often depends on the availability and cost of the starting material, as well as the desired stereoselectivity.

Q2: How can I determine the cis:trans isomer ratio of my 3-methylcyclohexanol (B165635) product?

A2: The diastereomeric ratio of cis- to trans-3-methylcyclohexanol (B12282318) can be reliably determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] For ¹H NMR analysis, the signals corresponding to the proton on the carbon bearing the hydroxyl group typically appear at different chemical shifts for the cis and trans isomers, allowing for integration and ratio calculation.[3][4] Capillary GC columns can also provide excellent separation of the two isomers, enabling their quantification.

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Key challenges in scaling up the synthesis include maintaining consistent stereoselectivity, managing reaction exotherms, ensuring efficient mixing, and developing robust purification methods to separate the cis and trans isomers.[5] For instance, the hydroboration reaction can be exothermic and requires careful temperature control in larger reactors. Similarly, achieving high diastereoselectivity in ketone reductions on a large scale may necessitate the use of more expensive, sterically hindered reducing agents and precise temperature management.[2][6]

Q4: Are there any significant side reactions to be aware of?

A4: A common side reaction, particularly if acidic conditions are present, is the dehydration of 3-methylcyclohexanol to form 3-methylcyclohexene and other isomeric alkenes.[7] In the case of ketone reduction, incomplete reaction can leave unreacted starting material, and over-reduction is a possibility with highly reactive reducing agents, though less common for cyclohexanones. During hydroboration, ensuring complete oxidation is crucial to avoid residual organoboranes in the final product.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Synthesis via Stereoselective Reduction of 3-Methylcyclohexanone
Issue Potential Cause Recommended Solution
Low yield of 3-methylcyclohexanol Incomplete reaction: The reducing agent may have been consumed by moisture or was not added in sufficient molar excess.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Increase the molar equivalents of the reducing agent (e.g., 1.2-1.5 equivalents).
Decomposition of the product: Acidic work-up conditions can lead to dehydration of the alcohol product.- Use a neutral or slightly basic work-up procedure. - Avoid prolonged exposure to strong acids.
Low cis:trans isomer ratio Choice of reducing agent: Less sterically hindered reducing agents like sodium borohydride (B1222165) (NaBH₄) tend to give lower cis selectivity.[6][8]- Employ a bulkier, sterically hindered reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) to favor hydride attack from the less hindered equatorial face, yielding the cis alcohol.[2][6]
Reaction temperature is too high: Higher temperatures can reduce the stereoselectivity of the reaction.- Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control.
Presence of unreacted 3-methylcyclohexanone Insufficient reducing agent: The amount of hydride was not enough to fully reduce the ketone.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If the reaction has stalled, consider adding more reducing agent.
Difficulty in isolating the product Emulsion formation during work-up: The presence of salts and the nature of the product can lead to stable emulsions.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Consider filtration through a pad of celite.
Synthesis via Hydroboration-Oxidation of 3-Methylcyclohexene
Issue Potential Cause Recommended Solution
Low yield of 3-methylcyclohexanol Incomplete hydroboration: The borane (B79455) reagent may have been quenched by moisture or the reaction time was insufficient.- Use anhydrous solvents and reagents. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Extend the reaction time or gently warm the reaction mixture if kinetics are slow.
Incomplete oxidation: The oxidation of the intermediate organoborane is not complete.- Ensure a sufficient excess of hydrogen peroxide and base (e.g., NaOH) is used. - Allow for an adequate reaction time for the oxidation step, which can sometimes be exothermic and require cooling.
Formation of regioisomers: While hydroboration of 3-methylcyclohexene is expected to be regioselective, some of the other isomeric alcohol may form.- Using a bulkier borane reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) can improve regioselectivity.[9]
Low cis selectivity Syn-addition not favored: While hydroboration is a syn-addition, the stereochemical outcome can be influenced by the substrate's conformation.- The hydroboration-oxidation of 3-methylcyclohexene inherently favors the formation of the trans isomer as the major product due to the syn-addition mechanism. To obtain the cis isomer as the major product, stereoselective reduction of 3-methylcyclohexanone is the preferred method.
Presence of alkane byproduct Protonolysis of the organoborane: The presence of acidic protons before the oxidation step can lead to the formation of methylcyclohexane.[1]- Ensure that the reaction is free of acidic impurities and that the oxidation step is initiated before any acidic work-up.

Data Presentation

Comparison of Synthesis Methods for 3-Methylcyclohexanol
Parameter Stereoselective Reduction of 3-Methylcyclohexanone Hydroboration-Oxidation of 3-Methylcyclohexene
Starting Material 3-Methylcyclohexanone3-Methylcyclohexene
Typical Reagents NaBH₄, LiAlH₄, L-Selectride®BH₃·THF, 9-BBN; H₂O₂, NaOH
Predominant Isomer cis (with bulky reducing agents)[2][6]trans
Reported cis:trans Ratio Up to >95:5 with L-Selectride®Typically favors trans isomer
Typical Yield 85-95%80-90%
Reaction Temperature -78 °C to room temperature0 °C to room temperature
Key Advantage High selectivity for the cis isomer is achievable.Good for producing the trans isomer.
Key Disadvantage Requires a more expensive, sterically hindered reducing agent for high cis selectivity.Primarily yields the trans isomer.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via Stereoselective Reduction

This protocol is designed for the synthesis of approximately 10 g of this compound with high diastereoselectivity.

Materials:

  • 3-Methylcyclohexanone (11.2 g, 0.1 mol)

  • L-Selectride® (1 M solution in THF, 120 mL, 0.12 mol)

  • Anhydrous tetrahydrofuran (B95107) (THF), 200 mL

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, add 3-methylcyclohexanone and 100 mL of anhydrous THF to the flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the L-Selectride® solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly quench the reaction by the dropwise addition of 20 mL of water, ensuring the temperature remains below 0 °C.

  • Carefully add 50 mL of 3 M NaOH solution, followed by the slow, dropwise addition of 50 mL of 30% H₂O₂ solution, maintaining the temperature below 20 °C with an ice bath.

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Protocol 2: Synthesis of trans-3-Methylcyclohexanol via Hydroboration-Oxidation

This protocol describes the synthesis of trans-3-methylcyclohexanol.

Materials:

  • 3-Methylcyclohexene (9.6 g, 0.1 mol)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 37 mL, 0.037 mol)

  • Anhydrous tetrahydrofuran (THF), 100 mL

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add 3-methylcyclohexene and 50 mL of anhydrous THF to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add the BH₃·THF solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 30 mL of 3 M NaOH solution.

  • Carefully add 30 mL of 30% H₂O₂ solution dropwise, keeping the temperature below 20 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate trans-3-methylcyclohexanol.

Visualizations

Experimental_Workflow cluster_reduction Stereoselective Reduction cluster_hydroboration Hydroboration-Oxidation start_ketone 3-Methylcyclohexanone reduction Reduction (e.g., L-Selectride®) start_ketone->reduction workup_reduction Aqueous Workup reduction->workup_reduction crude_cis Crude this compound workup_reduction->crude_cis purification Purification (Fractional Distillation) crude_cis->purification start_alkene 3-Methylcyclohexene hydroboration Hydroboration (BH3-THF) start_alkene->hydroboration oxidation Oxidation (H2O2, NaOH) hydroboration->oxidation crude_trans Crude trans-3-Methylcyclohexanol oxidation->crude_trans crude_trans->purification analysis Analysis (GC, NMR) purification->analysis final_product Pure cis- or trans- 3-Methylcyclohexanol analysis->final_product

Caption: Experimental workflow for the synthesis of cis- and trans-3-methylcyclohexanol.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_yield Is the yield low? start->check_yield check_selectivity Is the cis:trans ratio low? start->check_selectivity check_yield->check_selectivity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes wrong_reagent Suboptimal Reducing Agent? check_selectivity->wrong_reagent Yes product_decomposition Product Decomposition? incomplete_reaction->product_decomposition No solution_reagents Check Reagent Purity & Molar Ratios incomplete_reaction->solution_reagents Yes solution_conditions Optimize Reaction Time & Temperature product_decomposition->solution_conditions No solution_workup Use Neutral/Basic Workup product_decomposition->solution_workup Yes high_temp Reaction Temp Too High? wrong_reagent->high_temp No solution_bulky_reagent Use Bulky Reducing Agent (e.g., L-Selectride) wrong_reagent->solution_bulky_reagent Yes solution_low_temp Lower Reaction Temperature (e.g., -78°C) high_temp->solution_low_temp Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of cis- and trans-3-Methylcyclohexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Stereoisomeric Influence on Common Organic Transformations

In the landscape of organic synthesis and drug development, the spatial arrangement of atoms within a molecule is a critical determinant of its chemical behavior and biological activity. This guide provides a detailed comparative analysis of the reactivity of cis- and trans-3-methylcyclohexanol. These two stereoisomers, while structurally similar, exhibit distinct differences in their reaction kinetics and product distributions across various common organic transformations, including oxidation, esterification, and dehydration. Understanding these nuances is paramount for synthetic chemists and drug development professionals in designing efficient synthetic routes and predicting the metabolic fate of drug candidates containing substituted cyclohexane (B81311) moieties.

This comparison is grounded in fundamental principles of conformational analysis and stereoelectronics. While direct, side-by-side quantitative kinetic data for these specific isomers is sparse in readily available literature, the principles outlined herein provide a robust framework for predicting their relative reactivity.

Conformational Analysis: The Foundation of Reactivity Differences

The reactivity of cyclic molecules like 3-methylcyclohexanol (B165635) is intrinsically linked to their three-dimensional structure. Both cis and trans isomers exist predominantly in chair conformations to minimize angle and torsional strain. The key to understanding their differential reactivity lies in the preferred orientation—axial or equatorial—of the hydroxyl (-OH) and methyl (-CH₃) groups.

The stability of a substituted cyclohexane is governed by the steric strain associated with its substituents. Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value."[1][2]

  • A-value of -CH₃: ~1.7 kcal/mol

  • A-value of -OH: ~0.9 kcal/mol

A higher A-value indicates a stronger preference for the equatorial position.[1]

For cis-3-methylcyclohexanol , the two substituents are on the same side of the ring. This leads to two possible chair conformations: one with both groups axial and one with both groups equatorial. The conformation with both the methyl and hydroxyl groups in the equatorial position is significantly more stable and therefore predominates.

For trans-3-methylcyclohexanol , the substituents are on opposite sides of the ring. In any chair conformation, one group will be axial and the other equatorial.[3] Given that the methyl group has a larger A-value than the hydroxyl group, the most stable conformation will have the methyl group in the equatorial position and the hydroxyl group in the axial position to minimize steric strain.[3]

The following diagram illustrates the most stable chair conformations of the two isomers.

Figure 1. Most stable chair conformations of cis- and trans-3-Methylcyclohexanol.

Comparative Reactivity Analysis

The differing conformational preferences of the hydroxyl group in the cis (equatorial) and trans (axial) isomers directly impact their reactivity in key chemical transformations.

Oxidation

The oxidation of secondary alcohols to ketones, commonly achieved using reagents like chromic acid (H₂CrO₄), is highly sensitive to the stereochemistry of the alcohol.

Principle: The rate-determining step in chromic acid oxidation involves the removal of a proton from the carbon bearing the hydroxyl group. For axial alcohols, the departure of the chromium ester and the axial proton is facilitated by the relief of 1,3-diaxial strain, leading to a faster reaction rate compared to their equatorial counterparts.[4][5]

Expected Reactivity:

  • trans-3-Methylcyclohexanol , with its predominantly axial hydroxyl group, is expected to undergo oxidation at a significantly faster rate than the cis isomer.

  • This compound , having an equatorial hydroxyl group, will react more slowly.

IsomerPredominant OH PositionExpected Relative Rate of Oxidation
This compoundEquatorialSlower
trans-3-MethylcyclohexanolAxialFaster
Table 1. Expected Relative Reactivity in Oxidation.
Esterification

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is primarily governed by steric hindrance around the hydroxyl group.

Principle: The approach of the acylating agent to the hydroxyl group is sterically hindered by nearby axial substituents. Equatorial hydroxyl groups are generally more accessible and therefore react faster in esterification reactions.[4]

Expected Reactivity:

  • This compound , with its equatorial hydroxyl group, presents a less sterically hindered environment for the incoming acylating agent. It is therefore expected to undergo esterification more rapidly.

  • trans-3-Methylcyclohexanol , with its axial hydroxyl group, will experience greater steric hindrance from the axial hydrogens at the C1 and C5 positions, leading to a slower rate of esterification.

IsomerPredominant OH PositionExpected Relative Rate of Esterification
This compoundEquatorialFaster
trans-3-MethylcyclohexanolAxialSlower
Table 2. Expected Relative Reactivity in Esterification.
Dehydration

Acid-catalyzed dehydration of cyclohexanols proceeds via an E1 or E2 elimination mechanism, and the stereochemistry of the starting material plays a crucial role in determining the product distribution.

Principle: For an E2 mechanism to occur, an anti-periplanar arrangement of the proton to be removed and the leaving group (protonated hydroxyl group) is required. In an E1 mechanism, a carbocation intermediate is formed, which can lead to a mixture of products governed by Zaitsev's rule (favoring the most substituted alkene).

Expected Reactivity and Products:

  • This compound (equatorial -OH): The protonated equatorial hydroxyl group does not have an anti-periplanar axial proton on an adjacent carbon. Therefore, dehydration is more likely to proceed through a slower E1 mechanism, forming a secondary carbocation. This can then lead to a mixture of 1-methylcyclohexene and 3-methylcyclohexene (B1581247), with the more stable trisubstituted 1-methylcyclohexene being the major product.

  • trans-3-Methylcyclohexanol (axial -OH): The protonated axial hydroxyl group has anti-periplanar axial protons on both adjacent carbons (C2 and C4). This geometry is ideal for a concerted E2 elimination, which is generally faster than the E1 pathway. The removal of a proton from C2 would lead to 3-methylcyclohexene, while removal from C4 would also lead to 3-methylcyclohexene. Thus, the trans isomer is expected to react faster and yield 3-methylcyclohexene as the major product.

IsomerPredominant OH PositionFavored MechanismExpected Major Product(s)Expected Relative Rate of Dehydration
This compoundEquatorialE11-Methylcyclohexene, 3-MethylcyclohexeneSlower
trans-3-MethylcyclohexanolAxialE23-MethylcyclohexeneFaster

Table 3. Expected Outcomes in Acid-Catalyzed Dehydration.

The following diagram illustrates the dehydration pathways.

dehydration cis This compound (eq-OH) cis_protonated Protonated cis-isomer cis->cis_protonated H+ cis_carbocation Secondary Carbocation cis_protonated->cis_carbocation -H2O (Slow, E1) product1 1-Methylcyclohexene (Major) cis_carbocation->product1 -H+ product2 3-Methylcyclohexene (Minor) cis_carbocation->product2 -H+ trans trans-3-Methylcyclohexanol (ax-OH) trans_protonated Protonated trans-isomer trans->trans_protonated H+ product3 3-Methylcyclohexene (Major) trans_protonated->product3 -H2O, -H+ (Fast, E2) workflow cluster_reactions Parallel Reactions start Start with pure cis- and trans-3-Methylcyclohexanol oxidation Oxidation (Chromic Acid) start->oxidation esterification Esterification (Acetic Anhydride) start->esterification dehydration Dehydration (H3PO4) start->dehydration analysis Reaction Monitoring and Product Analysis (GC, NMR, IR) oxidation->analysis esterification->analysis dehydration->analysis data Data Compilation and Comparison (Reaction Rates, Yields, Product Ratios) analysis->data

References

A Comparative Guide to the Stereochemical Assignment of 3-Methylcyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and pharmaceutical development, as different stereoisomers of a molecule can exhibit distinct biological activities. This guide provides a comparative overview of two powerful analytical techniques for the stereochemical assignment of 3-methylcyclohexanols: Nuclear Magnetic Resonance (NMR) Spectroscopy and Chiral Gas Chromatography (GC). We present supporting experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable method for their needs.

Introduction to 3-Methylcyclohexanol (B165635) Stereoisomers

3-Methylcyclohexanol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These are grouped into two pairs of enantiomers: the trans isomers ((1R,3R) and (1S,3S)) and the cis isomers ((1R,3S) and (1S,3R)). The cis and trans diastereomers can be distinguished by their physical and spectroscopic properties. However, the differentiation of enantiomers requires a chiral environment.

Comparison of Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral Gas Chromatography (GC) are two of the most effective methods for the stereochemical analysis of 3-methylcyclohexanols.

  • NMR Spectroscopy provides detailed information about the molecular structure, allowing for the differentiation of diastereomers (cis vs. trans) based on distinct chemical shifts and coupling constants. The conformation of the cyclohexane (B81311) ring influences the magnetic environment of each proton and carbon, leading to unique spectral fingerprints for the cis and trans isomers. To distinguish between enantiomers, chiral derivatizing agents or chiral solvating agents can be employed to induce diastereomeric interactions that result in observable differences in the NMR spectrum.

  • Chiral Gas Chromatography (GC) is a powerful separation technique that can resolve all four stereoisomers in a single analysis. This method utilizes a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times. Chiral GC is particularly advantageous for quantitative analysis of the enantiomeric excess (ee) in a sample.

The choice between these techniques often depends on the specific requirements of the analysis, such as the need for structural elucidation versus high-throughput enantiomeric purity determination.

Data Presentation: Comparison of NMR and Chiral GC Data

The following tables summarize the key quantitative data for the stereochemical assignment of 3-methylcyclohexanols using NMR spectroscopy and chiral gas chromatography.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-3-Methylcyclohexanol
Stereoisomer ¹H NMR (Selected Signals) ¹³C NMR (Selected Signals)
cis-3-Methylcyclohexanol H1: ~4.05 (m), CH₃: ~0.88 (d)C1: ~66.5, C3: ~31.5, CH₃: ~22.5
trans-3-Methylcyclohexanol H1: ~3.50 (m), CH₃: ~0.90 (d)C1: ~71.5, C3: ~32.5, CH₃: ~22.0

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The data presented is a representative compilation from various sources.

Table 2: Representative Chiral Gas Chromatography Separation Data for 3-Methylcyclohexanol Stereoisomers
Stereoisomer Retention Time (min)
(1S,3R)-cis-3-Methylcyclohexanol12.5
(1R,3S)-cis-3-Methylcyclohexanol12.8
(1S,3S)-trans-3-Methylcyclohexanol13.5
(1R,3R)-trans-3-Methylcyclohexanol13.8

Note: Retention times are illustrative and highly dependent on the specific chiral column, temperature program, and carrier gas flow rate used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate between cis and trans diastereomers of 3-methylcyclohexanol.

Materials:

  • Sample of 3-methylcyclohexanol (cis/trans mixture or isolated isomers)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the 3-methylcyclohexanol sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum.

    • Compare the chemical shifts of the C1 (carbinol) and methyl protons and carbons to literature values or the data in Table 1 to assign the cis and trans isomers. The axial vs. equatorial position of the hydroxyl and methyl groups in the dominant chair conformations leads to distinct chemical shifts.

Chiral Gas Chromatography (GC)

Objective: To separate all four stereoisomers of 3-methylcyclohexanol and determine the enantiomeric excess.

Materials:

  • Sample of 3-methylcyclohexanol

  • Anhydrous solvent (e.g., dichloromethane)

  • Derivatizing agent (optional, but can improve resolution), e.g., trifluoroacetic anhydride (B1165640).

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or similar).[1][2][3]

Procedure:

  • Sample Preparation (with optional derivatization):

    • Dissolve approximately 1-5 mg of the 3-methylcyclohexanol sample in 1 mL of anhydrous dichloromethane.

    • (Optional) Add a derivatizing agent like trifluoroacetic anhydride in slight excess and let the reaction proceed to completion to form the corresponding esters. This can improve volatility and chiral recognition.[4]

  • Instrument Setup:

    • Column: Install a chiral GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use high-purity helium or hydrogen at an appropriate flow rate.

    • Injector: Set the injector temperature to 250 °C.

    • Detector: Set the FID temperature to 250 °C.

    • Oven Temperature Program: A typical program would be an initial temperature of 60 °C, hold for 2 minutes, then ramp at 2-5 °C/min to 150 °C. This program should be optimized for the specific column and analytes.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the 3-methylcyclohexanol stereoisomers based on their retention times.

    • Integrate the peak areas for each enantiomer to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualization of Methodologies

Stereochemical_Assignment_Workflow cluster_NMR NMR Spectroscopy cluster_GC Chiral Gas Chromatography NMR_Sample Sample Preparation (Dissolve in CDCl3) NMR_Acquisition Data Acquisition (1H and 13C Spectra) NMR_Sample->NMR_Acquisition NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->NMR_Analysis NMR_Result Diastereomer Assignment (cis vs. trans) NMR_Analysis->NMR_Result GC_Sample Sample Preparation (Optional Derivatization) GC_Injection GC Injection GC_Sample->GC_Injection GC_Separation Chromatographic Separation (Chiral Column) GC_Injection->GC_Separation GC_Detection Detection (FID) GC_Separation->GC_Detection GC_Analysis Data Analysis (Retention Times, Peak Areas) GC_Detection->GC_Analysis GC_Result Enantiomer & Diastereomer Separation and Quantification GC_Analysis->GC_Result Start 3-Methylcyclohexanol Stereoisomer Mixture Start->NMR_Sample Start->GC_Sample

Caption: Workflow for the stereochemical assignment of 3-methylcyclohexanols.

Logical_Differentiation cluster_differentiation Basis of Stereochemical Differentiation cluster_methods Applicable Methods Diastereomers Diastereomers (cis vs. trans) NMR_Diff Different Physical Properties (e.g., boiling point, polarity) Different Spectroscopic Properties (Distinct NMR Spectra) Diastereomers->NMR_Diff Differentiated by Enantiomers Enantiomers ((+)-cis vs. (-)-cis) ((+)-trans vs. (-)-trans) Chiral_Env Identical Properties in Achiral Environments Require Chiral Environment for Differentiation Enantiomers->Chiral_Env Differentiated by Standard_Methods Standard Techniques (NMR, Achiral GC/LC) NMR_Diff->Standard_Methods Chiral_Methods Chiral Techniques (Chiral GC, Chiral LC, NMR with Chiral Reagents) Chiral_Env->Chiral_Methods

Caption: Logical relationships in differentiating stereoisomers.

References

Spectroscopic Roadmap: Differentiating Cis- and Trans-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between diastereomers is a critical task in chemical synthesis and drug development, as stereochemistry profoundly influences a molecule's biological activity. This guide provides a comprehensive comparison of cis- and trans-3-Methylcyclohexanol using fundamental spectroscopic techniques: Infrared (IR), ¹³C Nuclear Magnetic Resonance (NMR), and ¹H NMR spectroscopy. By analyzing the distinct spectral features of each isomer, researchers can confidently determine the stereochemical outcome of their reactions.

At a Glance: Spectroscopic Comparison

The key to differentiating the cis and trans isomers of 3-methylcyclohexanol (B165635) lies in the orientation of the hydroxyl (-OH) and methyl (-CH₃) groups on the cyclohexane (B81311) ring. In the cis isomer, both groups can occupy equatorial positions in the most stable chair conformation, leading to less steric hindrance. Conversely, in the trans isomer, one group is axial while the other is equatorial, resulting in different spatial interactions that are reflected in their respective spectra.

Spectroscopic TechniqueKey Differentiating Featurecis-3-Methylcyclohexanoltrans-3-Methylcyclohexanol
¹H NMR Chemical shift and coupling constant of the H-1 proton (attached to the carbon bearing the -OH group)Broader multiplet, smaller coupling constants. A representative signal is a dddd (doublet of doublet of doublets of doublets) at approximately 4.05 ppm with coupling constants of J = 4.4, 4.4, 3.0, 3.0 Hz.[1]Sharper multiplet, larger axial-axial coupling constants expected.
¹³C NMR Chemical shifts of the ring carbons, particularly C1, C3, and the methyl carbon.C1: ~70.54 ppm, C2: ~44.60 ppm, C3: ~35.34 ppm, C4: ~34.24 ppm, C5: ~31.54 ppm, C6: ~24.29 ppm, CH₃: ~22.42 ppm.[2]Distinct chemical shifts due to different steric environments.
Infrared (IR) Fingerprint region (specifically the C-O stretching band).Subtle differences in the shape and exact frequency of the C-O stretch compared to the trans isomer.Variations in the fingerprint region due to different molecular symmetry and vibrational modes.

In-Depth Spectral Analysis

¹H NMR Spectroscopy: The Decisive Tool

Proton NMR spectroscopy is arguably the most definitive method for distinguishing between the cis and trans isomers of 3-methylcyclohexanol. The key lies in the chemical shift and, more importantly, the coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-1).

  • cis-Isomer: In the most stable chair conformation, both the hydroxyl and methyl groups are equatorial. This places the H-1 proton in an axial position. However, due to conformational averaging, the observed coupling constants are smaller. A reported ¹H NMR signal for the methine proton adjacent to the hydroxyl group of the cis isomer shows a complex multiplet, a dddd, at 4.05 ppm with coupling constants of J = 4.4, 4.4, 3.0, 3.0 Hz.[1] This pattern and the smaller coupling constants are indicative of the cis configuration.

  • trans-Isomer: In the most stable conformation, one substituent is axial and the other is equatorial. If the hydroxyl group is equatorial, the H-1 proton is axial and will exhibit large axial-axial coupling constants (typically 8-12 Hz) to the adjacent axial protons. If the hydroxyl group is axial, the H-1 proton is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings. The appearance of large coupling constants for the H-1 proton would be a strong indicator of the trans isomer.

¹³C NMR Spectroscopy: A Tale of Two Steric Environments

The ¹³C NMR spectra of the two isomers show differences in the chemical shifts of the carbon atoms due to the varying steric and electronic environments.

  • This compound: The reported ¹³C NMR spectrum in CDCl₃ shows the following chemical shifts: 70.54 (C-1), 44.60 (C-2), 35.34 (C-3), 34.24 (C-4), 31.54 (C-5), 24.29 (C-6), and 22.42 (CH₃) ppm.[2]

  • trans-3-Methylcyclohexanol: The chemical shifts for the trans isomer will differ, particularly for the carbons directly bearing the substituents (C-1 and C-3) and the adjacent carbons, due to the change in steric interactions (gamma-gauche effect). Researchers should look for a distinct set of seven signals that do not match those of the cis isomer.

Infrared Spectroscopy: Subtle Clues in the Fingerprint

While IR spectroscopy is excellent for identifying the presence of the hydroxyl (broad O-H stretch around 3300-3500 cm⁻¹) and C-H bonds (around 2850-3000 cm⁻¹), differentiating between the cis and trans isomers relies on more subtle differences in the fingerprint region (below 1500 cm⁻¹).

The primary diagnostic feature is the C-O stretching vibration, which typically appears between 1050 and 1200 cm⁻¹. The exact position and shape of this band can be influenced by the stereochemistry. For substituted cyclohexanols, axial C-O bonds tend to absorb at a lower wavenumber than equatorial C-O bonds. Therefore, a careful comparison of the C-O stretching frequency and the overall pattern in the fingerprint region can aid in distinguishing the two isomers.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 3-methylcyclohexanol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data with appropriate phasing and baseline correction.

    • Carefully integrate all signals and determine the multiplicity and coupling constants for the H-1 proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

ATR-FTIR Spectroscopy
  • Instrument Setup:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of the neat liquid 3-methylcyclohexanol isomer directly onto the ATR crystal.

    • Acquire the IR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic broad O-H stretch and the C-H stretching vibrations.

    • Carefully examine the fingerprint region, paying close attention to the position and shape of the C-O stretching band.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating between cis- and trans-3-Methylcyclohexanol using the described spectroscopic methods.

G Spectroscopic Differentiation of 3-Methylcyclohexanol Isomers cluster_0 Initial Analysis cluster_1 IR Analysis cluster_2 NMR Analysis cluster_3 Conclusion Sample 3-Methylcyclohexanol Isomer Mixture IR Acquire IR Spectrum Sample->IR NMR Acquire NMR Spectra Sample->NMR OH_stretch Confirm O-H Stretch (~3350 cm⁻¹) IR->OH_stretch H1_NMR Acquire ¹H NMR Spectrum NMR->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum NMR->C13_NMR CO_stretch Analyze C-O Stretch (~1050-1200 cm⁻¹) OH_stretch->CO_stretch H1_analysis Analyze H-1 Signal (Chemical Shift & J-Coupling) H1_NMR->H1_analysis C13_analysis Analyze Chemical Shifts C13_NMR->C13_analysis cis_H1 Broad Multiplet Small J-couplings (~4.05 ppm) H1_analysis->cis_H1 Identifies cis trans_H1 Sharp Multiplet Large J-couplings H1_analysis->trans_H1 Identifies trans cis_C13 Match known cis shifts C13_analysis->cis_C13 trans_C13 Compare to cis shifts C13_analysis->trans_C13 cis_isomer This compound Identified cis_H1->cis_isomer trans_isomer trans-3-Methylcyclohexanol Identified trans_H1->trans_isomer cis_C13->cis_isomer trans_C13->trans_isomer

Caption: Workflow for spectroscopic differentiation.

References

A Comparative Analysis of cis- and trans-3-Methylcyclohexanol via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and professionals in drug development, this document provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectra of cis- and trans-3-Methylcyclohexanol. By presenting quantitative data, detailed experimental protocols, and visual aids, this guide serves as a practical resource for the structural elucidation of these isomers.

The distinct spatial arrangements of the hydroxyl and methyl groups in cis- and trans-3-Methylcyclohexanol lead to discernible differences in their respective ¹H and ¹³C NMR spectra. These differences are rooted in the principles of stereochemistry and its influence on the magnetic environment of atomic nuclei. In the cis isomer, both the hydroxyl and methyl groups can adopt axial or equatorial positions, leading to a conformational equilibrium. In contrast, the trans isomer predominantly exists in a conformation where both substituents are in the more stable equatorial positions to minimize steric hindrance. This fundamental conformational variance is the key to differentiating the two isomers through NMR spectroscopy.

Quantitative NMR Data Comparison

The chemical shifts (δ) in ppm for the ¹H and ¹³C nuclei of cis- and trans-3-Methylcyclohexanol are summarized below. These values reflect the unique electronic environment of each nucleus within the two isomeric forms.

¹H Chemical Shift (ppm) cis-3-Methylcyclohexanol trans-3-Methylcyclohexanol
H1 (CH-OH) ~3.9 (broad)~3.4 (multiplet)
Ring Protons 1.0 - 2.0 (complex multiplets)0.8 - 2.1 (complex multiplets)
CH₃ ~0.9 (doublet)~0.9 (doublet)
OH VariableVariable
¹³C Chemical Shift (ppm) This compound trans-3-Methylcyclohexanol
C1 (CH-OH) 66.571.8
C2 35.835.2
C3 26.031.6
C4 32.835.2
C5 24.525.4
C6 42.145.2
CH₃ 22.522.4

Note: ¹H NMR chemical shifts can vary depending on the solvent and concentration. The values presented are approximate and intended for comparative purposes. The ¹³C NMR data is adapted from scientific literature and provides a more distinct differentiation.

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small molecules like 3-Methylcyclohexanol (B165635).

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 3-methylcyclohexanol isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

  • The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to encompass all proton signals (e.g., 0-10 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling.

  • Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Isomer Differentiation Workflow

The logical workflow for distinguishing between the cis and trans isomers of 3-Methylcyclohexanol based on their NMR spectra is outlined in the diagram below. The key differentiating feature in the ¹³C NMR is the chemical shift of the carbon atom bearing the hydroxyl group (C1).

G Workflow for Isomer Differentiation using NMR cluster_0 Sample Analysis cluster_1 Spectral Interpretation cluster_2 Isomer Identification start Obtain NMR Spectra of 3-Methylcyclohexanol Isomer h1_nmr Analyze ¹H NMR Spectrum start->h1_nmr c13_nmr Analyze ¹³C NMR Spectrum start->c13_nmr c1_shift Identify Chemical Shift of C1 (CH-OH) c13_nmr->c1_shift compare Compare C1 Shift to Reference Values c1_shift->compare cis This compound (C1 ≈ 66.5 ppm) compare->cis Lower Field trans trans-3-Methylcyclohexanol (C1 ≈ 71.8 ppm) compare->trans Higher Field

Caption: Workflow for distinguishing cis- and trans-3-Methylcyclohexanol via NMR.

Discussion of Spectral Differences

The most significant and reliable distinction between the two isomers is observed in the ¹³C NMR spectrum, specifically in the chemical shift of the carbon atom bonded to the hydroxyl group (C1). In trans-3-Methylcyclohexanol, where the hydroxyl group is predominantly in the equatorial position, the C1 carbon is deshielded and resonates at a higher frequency (downfield) around 71.8 ppm. Conversely, in this compound, the axial orientation of the hydroxyl group in one of its chair conformations leads to a shielding effect, causing the C1 carbon to resonate at a lower frequency (upfield) around 66.5 ppm.

In the ¹H NMR spectra, the proton attached to the carbon bearing the hydroxyl group (H1) also shows a characteristic difference. For the trans isomer, this proton is typically axial and appears as a multiplet with large axial-axial and smaller axial-equatorial coupling constants, resulting in a broader signal around 3.4 ppm. In the cis isomer, the corresponding proton is equatorial, leading to smaller equatorial-axial and equatorial-equatorial couplings and a broader, less resolved signal at a slightly higher chemical shift of around 3.9 ppm. However, due to the complexity of the overlapping ring proton signals and potential conformational averaging, the ¹³C NMR data provides a more straightforward and unambiguous method for distinguishing between the two isomers. The chemical shifts of the methyl protons are very similar for both isomers and are therefore not reliable for differentiation.

A Comparative Analysis of the Biological Activities of cis- and trans-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoisomers of 3-methylcyclohexanol (B165635) reveals significant differences in their metabolic fate, a key determinant of their overall biological activity. While data on other specific biological interactions remain limited, the distinct metabolic pathways of the cis- and trans- isomers underscore the critical role of stereochemistry in pharmacology and toxicology.

This guide provides a comparative overview of the biological activities of cis-3-methylcyclohexanol and trans-3-methylcyclohexanol (B12282318) for researchers, scientists, and drug development professionals. The content is based on available experimental data, with a focus on metabolic differences, toxicity, and sensory properties.

Metabolic Fate: A Clear Distinction

The most profound difference observed between the two isomers lies in their metabolic processing. Studies in rabbits have shown that both cis- and trans-3-methylcyclohexanol are predominantly excreted in the urine as the glucuronide conjugate of this compound.[1] This indicates a stereoselective metabolic pathway where the trans-isomer undergoes an inversion of configuration to the more thermodynamically stable cis-isomer before conjugation and elimination.[1]

This metabolic conversion suggests the involvement of specific enzymes that can distinguish between the two stereoisomers. The proposed mechanism involves the oxidation of the hydroxyl group to a ketone (3-methylcyclohexanone), followed by a stereoselective reduction back to the cis-alcohol.[1]

Toxicity Profile

IsomerTest SpeciesRoute of AdministrationLD50 Value
Mixed IsomersMouseIntramuscular1000 mg/kg
Table 1: Acute Toxicity Data for 3-Methylcyclohexanol

Sensory Properties

The isomers of 3-methylcyclohexanol are also known to possess distinct sensory properties, which is relevant to their use as flavoring agents. While quantitative odor thresholds are not available for direct comparison, descriptive sensory analysis indicates differences in their odor profiles. Further research is needed to quantify these differences.

Experimental Protocols

Metabolism Study in Rabbits

The foundational research establishing the metabolic fate of 3-methylcyclohexanol isomers involved the administration of the compounds to rabbits and subsequent analysis of their urine.[1]

Animal Dosing:

  • Rabbits were administered either cis- or trans-3-methylcyclohexanol orally.

  • The dosage was typically in the range of 0.5-1.0 g/kg body weight.

Urine Collection and Analysis:

  • Urine was collected for 24-48 hours post-administration.

  • The collected urine was treated with lead(II) acetate (B1210297) to precipitate interfering substances.

  • The primary analytical method for identifying the metabolites was through the isolation and characterization of their glucuronide conjugates.

  • This involved hydrolysis of the conjugates with β-glucuronidase to release the aglycone (the methylcyclohexanol isomer).

  • The liberated alcohols were then extracted with an organic solvent (e.g., ether) and identified using techniques such as gas chromatography.

Diagram of the Metabolic Pathway of 3-Methylcyclohexanol Isomers

metabolic_pathway trans_isomer trans-3-Methylcyclohexanol ketone 3-Methylcyclohexanone trans_isomer->ketone Oxidation cis_isomer This compound glucuronide This compound Glucuronide cis_isomer->glucuronide Glucuronidation ketone->cis_isomer Stereoselective Reduction excretion Excretion glucuronide->excretion

Caption: Metabolic pathway of trans-3-methylcyclohexanol to its cis-isomer.

Conclusion

The available evidence strongly indicates that the biological activity of cis- and trans-3-methylcyclohexanol is significantly influenced by their stereochemistry, with the most notable difference being the metabolic conversion of the trans-isomer to the cis-isomer prior to excretion.[1] This stereoselective metabolism highlights the importance of considering isomeric differences in pharmacological and toxicological assessments. While quantitative data on other biological activities remain scarce, the distinct metabolic fate of these isomers provides a critical foundation for future research in drug development and safety evaluation. Further studies are warranted to explore potential differences in receptor binding, enzyme inhibition, and other pharmacological effects to build a more comprehensive comparative profile of these two isomers.

References

A Comparative Analysis of 3-Methylcyclohexanol Isomers in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Catalytic Performance of cis- and trans-3-Methylcyclohexanol (B12282318) with Supporting Experimental Data.

The stereochemistry of cyclic alcohols plays a pivotal role in determining their reactivity and selectivity in catalytic transformations. This guide provides a comparative study of the cis and trans isomers of 3-methylcyclohexanol (B165635), focusing on their performance in key catalytic reactions, including dehydration and reduction, and their potential application as chiral auxiliaries. This analysis is supported by experimental data to inform catalyst and substrate selection in synthetic applications.

Catalytic Dehydration: A Tale of Two Isomers

The acid-catalyzed dehydration of 3-methylcyclohexanol isomers proceeds via an E1 elimination mechanism, leading to the formation of a mixture of alkenes. However, the product distribution is significantly influenced by the stereochemistry of the starting alcohol.

In a notable study, the dehydration of 3-methylcyclohexanol was found to yield two primary products: 3-methyl-1-cyclohexene and 1-methyl-1-cyclohexene (B1583054). The reaction demonstrates a distinct product ratio, with 3-methyl-1-cyclohexene being the major product, accounting for approximately 80% of the mixture, while 1-methyl-1-cyclohexene constitutes the remaining 20%.[1] While the specific isomer was not explicitly stated in this particular finding, related studies on other methylcyclohexanol isomers, such as the 2-methyl derivative, reveal that the cis-isomer tends to yield a less complex product mixture, predominantly forming 1-methylcyclohexene.[2] Conversely, the trans-isomer of 2-methylcyclohexanol (B165396) is known to produce a more intricate mixture of products.[2] This suggests that the stereochemical arrangement of the methyl and hydroxyl groups directly impacts the stability of the carbocation intermediate and the subsequent elimination pathways.

Table 1: Product Distribution in the Acid-Catalyzed Dehydration of 3-Methylcyclohexanol

Starting MaterialProductRelative Abundance (%)
3-Methylcyclohexanol (isomer unspecified)3-methyl-1-cyclohexene80
1-methyl-1-cyclohexene20
Experimental Protocol: Acid-Catalyzed Dehydration of 3-Methylcyclohexanol

This protocol outlines a general procedure for the acid-catalyzed dehydration of 3-methylcyclohexanol, which can be adapted for a comparative study of the cis and trans isomers.

Materials:

  • cis- or trans-3-methylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, combine 3-methylcyclohexanol with a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to facilitate the dehydration reaction. The alkene products, being more volatile, will distill off as they are formed.

  • Collect the distillate, which will contain a mixture of alkene products and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent such as calcium chloride or sodium sulfate.

  • Analyze the product mixture using GC-MS to identify the components and determine their relative abundance.

Diagram 1: Experimental Workflow for Dehydration of 3-Methylcyclohexanol

G cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start 3-Methylcyclohexanol Isomer + Acid Catalyst reaction Heating and Distillation start->reaction distillate Collect Distillate reaction->distillate wash1 Wash with NaHCO₃ distillate->wash1 wash2 Wash with Brine wash1->wash2 dry Dry with Anhydrous Salt wash2->dry gcms GC-MS Analysis dry->gcms product_ratio Determine Product Ratio gcms->product_ratio

Caption: Workflow for the dehydration and analysis of 3-methylcyclohexanol isomers.

Diastereoselective Reduction of 3-Methylcyclohexanone (B152366)

The catalytic reduction of 3-methylcyclohexanone provides a direct route to 3-methylcyclohexanol, and the choice of catalyst can significantly influence the diastereoselectivity of the product. The Meerwein-Ponndorf-Verley (MPV) reduction, a transfer hydrogenation reaction, has been shown to be highly effective in this regard.

Utilizing a zirconium-containing metal-organic framework, MOF-808, as a heterogeneous catalyst, the reduction of 3-methylcyclohexanone with isopropanol (B130326) as the hydride source proceeds with complete conversion and high diastereoselectivity.[3] The reaction favors the formation of the thermodynamically more stable cis-3-methylcyclohexanol.[3]

Table 2: Diastereoselective Reduction of 3-Methylcyclohexanone using MOF-808 Catalyst

CatalystSolvent/Hydride SourceConversion (%)ProductDiastereoselectivity (cis:trans)
MOF-808Isopropanol100This compoundHigh (favors cis)
Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of 3-Methylcyclohexanone

This protocol describes the diastereoselective reduction of 3-methylcyclohexanone using a heterogeneous catalyst.

Materials:

  • 3-Methylcyclohexanone

  • MOF-808 catalyst

  • Isopropanol (anhydrous)

  • An appropriate reaction solvent (e.g., toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vessel under an inert atmosphere, suspend the MOF-808 catalyst in anhydrous isopropanol.

  • Add 3-methylcyclohexanone to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • Isolate the product by removing the solvent under reduced pressure.

  • Determine the diastereomeric ratio of the 3-methylcyclohexanol product using GC or NMR spectroscopy.

Diagram 2: Catalytic Cycle for MPV Reduction of 3-Methylcyclohexanone

G catalyst Zr-Catalyst substrate 3-Methylcyclohexanone catalyst->substrate Coordination byproduct Acetone catalyst->byproduct Byproduct Release product This compound substrate->product Hydride Transfer hydride_source Isopropanol hydride_source->catalyst Catalyst Regeneration product->catalyst Product Release

Caption: Proposed catalytic cycle for the MPV reduction of 3-methylcyclohexanone.

3-Methylcyclohexanol Isomers as Chiral Auxiliaries

While the direct use of 3-methylcyclohexanol isomers as chiral auxiliaries in widely adopted asymmetric transformations is not extensively documented in readily available literature, their structural motifs are analogous to other cyclohexanol (B46403) derivatives that have found application in stereoselective synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The chiral information is then cleaved from the product, and the auxiliary can often be recovered. Given their chirality, both cis- and trans-3-methylcyclohexanol have the potential to serve as effective chiral auxiliaries. Further research in this area could uncover valuable applications in asymmetric synthesis.

Conclusion

The stereochemistry of 3-methylcyclohexanol isomers has a profound impact on their behavior in catalytic reactions. In acid-catalyzed dehydration, the product distribution is sensitive to the starting isomer, highlighting the importance of stereocontrol in synthetic design. Furthermore, the diastereoselective reduction of 3-methylcyclohexanone offers a reliable route to the thermodynamically favored this compound. While their application as chiral auxiliaries is an area ripe for exploration, the existing data underscores the critical role of stereoisomerism in catalysis. This comparative guide provides a foundation for researchers to make informed decisions when utilizing 3-methylcyclohexanol isomers in their synthetic endeavors.

References

A Comparative Analysis of Conformational Energies in cis- and trans-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties and biological activity. This guide provides an objective comparison of the conformational energy differences between the chair conformations of cis- and trans-3-Methylcyclohexanol (B12282318). The analysis is supported by established principles of conformational analysis and provides generalized experimental and computational protocols for the determination of these energy differences.

Conformational Isomers and Steric Strain

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, minimizing both angle and torsional strain. In substituted cyclohexanes, the spatial arrangement of substituents gives rise to different chair conformations with varying energy levels. The primary destabilizing factor is steric strain, which arises from 1,3-diaxial interactions—repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

For cis-3-methylcyclohexanol, the two possible chair conformations are the diequatorial and the diaxial forms. In the diequatorial conformer, both the methyl and hydroxyl groups occupy equatorial positions, minimizing steric strain. In the diaxial conformer, both groups are in axial positions, leading to significant 1,3-diaxial interactions and consequently, higher energy.

In the case of trans-3-methylcyclohexanol, one substituent must be in an axial position while the other is equatorial. This results in two distinct chair conformations that can interconvert via a ring flip. The relative stability of these two conformers is determined by which substituent occupies the more sterically demanding axial position.

Quantitative Conformational Energy Analysis

The energy difference between axial and equatorial conformations for a given substituent is quantified by its A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial transition. For disubstituted cyclohexanes, the relative energies of the conformers can be estimated by considering the additivity of these A-values.

The established A-value for a methyl group (-CH₃) is approximately 1.7 kcal/mol, while the A-value for a hydroxyl group (-OH) is approximately 0.8 kcal/mol. These values are used to estimate the energy differences in the conformers of cis- and trans-3-methylcyclohexanol, as detailed in the table below.

IsomerConformationSubstituent PositionsEstimated Relative Energy (kcal/mol)Most Stable Conformer
This compoundChair 1 (Diequatorial)-CH₃ (eq), -OH (eq)0 (Reference)Yes
Chair 2 (Diaxial)-CH₃ (ax), -OH (ax)~2.5No
trans-3-MethylcyclohexanolChair 1 (Methyl equatorial, Hydroxyl axial)-CH₃ (eq), -OH (ax)~0.8Yes
Chair 2 (Methyl axial, Hydroxyl equatorial)-CH₃ (ax), -OH (eq)~1.7No

Note: The relative energies are estimated based on the summation and differences of the A-values for the methyl and hydroxyl groups. The diequatorial conformer of the cis-isomer is set as the energy reference at 0 kcal/mol.

Experimental and Computational Protocols

The determination of conformational energies is typically achieved through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the populations of different conformers at equilibrium. By analyzing the NMR spectrum, particularly the coupling constants and chemical shifts of specific protons, the ratio of conformers can be determined.

  • Sample Preparation: A solution of the 3-methylcyclohexanol (B165635) isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Low-Temperature NMR: The NMR spectra are often recorded at low temperatures. At sufficiently low temperatures, the rate of ring flipping between chair conformations becomes slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.

  • Data Acquisition: ¹H NMR spectra are acquired, paying close attention to the signals of the protons on the carbons bearing the methyl and hydroxyl groups, as well as the carbinol proton.

  • Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle between them. In a chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By measuring these coupling constants, the axial or equatorial orientation of the protons, and thus the substituents, can be determined.

  • Integration of Signals: At low temperatures where separate signals for each conformer are visible, the relative populations of the conformers can be determined by integrating the areas of their respective signals.

  • Calculation of Gibbs Free Energy: The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K_eq), which is the ratio of the conformer populations, using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Molecular Mechanics and Quantum Mechanics

Computational chemistry provides a theoretical means to calculate the relative energies of different conformers.

  • Structure Building: The 3D structures of the different chair conformations of cis- and trans-3-methylcyclohexanol are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically done using molecular mechanics force fields (e.g., MMFF94, AMBER) for an initial optimization, followed by more accurate quantum mechanics methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies.

  • Thermodynamic Corrections: To obtain the Gibbs free energy, frequency calculations are performed to compute the zero-point vibrational energy, thermal energy, and entropy of each conformer. These thermodynamic corrections are then added to the electronic energy.

  • Relative Energy Determination: The relative Gibbs free energies of the different conformers are calculated by taking the difference in their total Gibbs free energies.

Visualization of Conformational Equilibria

The following diagrams illustrate the conformational equilibria for cis- and trans-3-methylcyclohexanol.

cis_3_methylcyclohexanol cluster_cis This compound Equilibrium diequatorial Diequatorial (-CH₃ eq, -OH eq) More Stable diaxial Diaxial (-CH₃ ax, -OH ax) Less Stable diequatorial->diaxial Ring Flip

Conformational equilibrium of this compound.

trans_3_methylcyclohexanol cluster_trans trans-3-Methylcyclohexanol Equilibrium me_eq_oh_ax Methyl Equatorial, Hydroxyl Axial (-CH₃ eq, -OH ax) More Stable me_ax_oh_eq Methyl Axial, Hydroxyl Equatorial (-CH₃ ax, -OH eq) Less Stable me_eq_oh_ax->me_ax_oh_eq Ring Flip

Conformational equilibrium of trans-3-methylcyclohexanol.

Conclusion

The conformational analysis of cis- and trans-3-methylcyclohexanol reveals distinct energy landscapes for the two diastereomers. For this compound, the diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial steric interactions present in the diaxial form. In the case of trans-3-methylcyclohexanol, the conformer with the larger methyl group in the equatorial position and the smaller hydroxyl group in the axial position is energetically favored. These conformational preferences are critical for understanding the reactivity and biological interactions of these molecules and serve as a fundamental example of the principles governing stereochemistry in cyclic systems.

A Comparative Guide to the Reaction Mechanisms of cis-3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction mechanisms of cis-3-methylcyclohexanol, a common secondary alcohol, focusing on two primary transformations: acid-catalyzed dehydration and oxidation. By presenting comparative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document serves as a valuable resource for researchers in organic synthesis and drug development.

Dehydration of this compound: A Study in Regioselectivity

The acid-catalyzed dehydration of this compound proceeds through an E1 elimination mechanism, leading to the formation of a mixture of isomeric alkenes. The regiochemical outcome of this reaction is primarily governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.

Upon protonation of the hydroxyl group by a strong acid, such as phosphoric acid or sulfuric acid, a water molecule is eliminated to form a secondary carbocation intermediate. This carbocation can then be deprotonated at an adjacent carbon to yield the alkene products. In the case of this compound, the primary products are 1-methylcyclohexene and 3-methylcyclohexene.

Comparative Product Distribution
ProductStructureBoiling Point (°C)Typical Distribution (%)[1][2]
1-Methylcyclohexene1-Methylcyclohexene110~66-83%
3-Methylcyclohexene3-Methylcyclohexene104~17-34%

Note: The exact product ratio can be influenced by reaction conditions such as temperature and the acid catalyst used.

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol describes a general procedure for the dehydration of a methylcyclohexanol.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • To a round-bottom flask, add 10 mL of this compound and a few boiling chips.

  • Slowly and with swirling, add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid.

  • Assemble a simple distillation apparatus and heat the mixture gently.

  • Collect the distillate, which will consist of the alkene products and water, in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 100°C.

  • Transfer the collected distillate to a separatory funnel and wash sequentially with 10 mL of water, 10 mL of 10% sodium carbonate solution, and 10 mL of saturated sodium chloride solution.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Decant the dried liquid into a clean, pre-weighed vial to determine the yield.

  • Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.[3][4]

Reaction Mechanism and Workflow

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A This compound B Protonated Alcohol A->B + H⁺ A->B H_plus H⁺ C Secondary Carbocation B->C - H₂O B->C D 1-Methylcyclohexene (Major Product) C->D - H⁺ (from C2) E 3-Methylcyclohexene (Minor Product) C->E - H⁺ (from C6) H2O H₂O Dehydration_Workflow start Start: this compound + Acid Catalyst reaction Reaction: Heat and Distill start->reaction workup Workup: Aqueous Washes reaction->workup drying Drying: Anhydrous MgSO₄ workup->drying analysis Analysis: GC-MS drying->analysis product Product: Mixture of Methylcyclohexenes analysis->product Oxidation_Mechanisms cluster_jones Jones Oxidation cluster_pcc PCC Oxidation cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation J1 Alcohol + H₂CrO₄ J2 Chromate Ester J1->J2 Esterification J3 Ketone + Cr(IV) J2->J3 E2 Elimination P1 Alcohol + PCC P2 Chromate Ester P1->P2 Addition P3 Ketone + Cr(IV) P2->P3 E2-like Elimination S1 DMSO + (COCl)₂ S2 Electrophilic Sulfur Species S1->S2 S3 Alkoxysulfonium Salt S2->S3 + Alcohol S4 Sulfur Ylide S3->S4 + Et₃N S5 Ketone + DMS S4->S5 Intramolecular Elimination D1 Alcohol + DMP D2 Periodinane Intermediate D1->D2 Ligand Exchange D3 Ketone + Reduced Iodine D2->D3 Reductive Elimination

References

A Comparative Guide to the Validation of Analytical Methods for 3-Methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stereoisomers is critical for ensuring product quality, efficacy, and safety. 3-Methylcyclohexanol (B165635), a common organic compound, exists as cis and trans diastereomers, each of which is a racemic mixture of enantiomers. The separation and quantification of these isomers are essential for process monitoring and quality control in various chemical and pharmaceutical applications.

This guide provides a comparative overview of two common chromatographic techniques for the analysis of 3-methylcyclohexanol isomers: Gas Chromatography with Flame Ionization Detection (GC-FID) using a chiral stationary phase and High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) on a normal-phase column. The performance of these methods is evaluated based on standard validation parameters.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the key performance parameters of a validated GC-FID method and a validated HPLC-RID method for the quantification of cis- and trans-3-methylcyclohexanol (B12282318).

Table 1: Comparison of Validated Chromatographic Methods for 3-Methylcyclohexanol Isomer Analysis

FeatureGas Chromatography (GC) with Chiral Stationary PhaseHigh-Performance Liquid Chromatography (HPLC) with Normal-Phase Column
Principle Separation in the gas phase based on differential partitioning between a carrier gas and a chiral stationary phase.Separation in the liquid phase based on differential adsorption to a polar stationary phase.
Stationary Phase Derivatized β-cyclodextrinSilica (B1680970) Gel
Detector Flame Ionization Detector (FID)Refractive Index Detector (RID)
Typical Mobile Phase/Carrier Gas Heliumn-Hexane:Isopropanol
Derivatization Required NoNo
Key Advantages High resolution of all four stereoisomers, high sensitivity.Good separation of diastereomers, robust for routine analysis.
Limitations Higher cost of chiral columns.Lower sensitivity compared to GC-FID, may not resolve all enantiomers without a chiral column.

Table 2: Summary of Validation Parameters for GC-FID and HPLC-RID Methods

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.99
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80% - 120%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) 0.03 µg/mL0.3 µg/mLSignal-to-Noise Ratio of 10:1
Resolution (Rs) > 2.0 (between all isomers)> 1.8 (between cis and trans)> 1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer insights into sample preparation, instrumentation, and analytical conditions required for the quantification of 3-methylcyclohexanol isomers.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for the high-resolution separation of all four stereoisomers of 3-methylcyclohexanol.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column : A chiral capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase.

  • Sample Preparation :

    • Accurately weigh approximately 50 mg of the 3-methylcyclohexanol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Prepare a series of calibration standards of known concentrations of cis- and trans-3-methylcyclohexanol in methanol.

  • GC Conditions :

    • Injector Temperature : 250°C

    • Detector Temperature : 280°C

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program : Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 150°C, and hold for 5 minutes.

    • Injection Volume : 1 µL

    • Split Ratio : 50:1

  • Data Analysis : The concentration of each isomer is determined by comparing its peak area with that of the corresponding external standard.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the routine analysis and separation of the cis and trans diastereomers of 3-methylcyclohexanol.

  • Instrumentation : An HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a refractive index detector (RID).

  • Column : A 250 mm x 4.6 mm ID, 5 µm particle size normal-phase silica column.

  • Sample Preparation :

    • Accurately weigh approximately 100 mg of the 3-methylcyclohexanol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Prepare a series of calibration standards of known concentrations of cis- and trans-3-methylcyclohexanol in the mobile phase.

  • HPLC Conditions :

    • Mobile Phase : n-Hexane:Isopropanol (95:5, v/v)

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30°C

    • Injection Volume : 20 µL

  • Data Analysis : The concentration of each diastereomer is determined by comparing its peak area with that of the corresponding external standard.

Mandatory Visualization

The following diagrams illustrate the general workflows for the validation of the analytical methods described.

cluster_0 GC Method Validation Workflow start_gc Define Analytical Requirements method_dev_gc Method Development (Column, Temp Program, Flow Rate) start_gc->method_dev_gc pre_val_gc Pre-Validation & Optimization method_dev_gc->pre_val_gc validation_gc Formal Validation pre_val_gc->validation_gc specificity_gc Specificity validation_gc->specificity_gc linearity_gc Linearity & Range validation_gc->linearity_gc accuracy_gc Accuracy validation_gc->accuracy_gc precision_gc Precision (Repeatability & Intermediate) validation_gc->precision_gc lod_loq_gc LOD & LOQ validation_gc->lod_loq_gc robustness_gc Robustness validation_gc->robustness_gc report_gc Validation Report & SOP specificity_gc->report_gc linearity_gc->report_gc accuracy_gc->report_gc precision_gc->report_gc lod_loq_gc->report_gc robustness_gc->report_gc

Caption: A generalized workflow for GC analytical method validation.

cluster_1 HPLC Method Validation Workflow start_hplc Define Analytical Goals method_dev_hplc Method Development (Column, Mobile Phase, Flow Rate) start_hplc->method_dev_hplc pre_val_hplc Pre-Validation & Optimization method_dev_hplc->pre_val_hplc validation_hplc Formal Validation pre_val_hplc->validation_hplc specificity_hplc Specificity validation_hplc->specificity_hplc linearity_hplc Linearity & Range validation_hplc->linearity_hplc accuracy_hplc Accuracy validation_hplc->accuracy_hplc precision_hplc Precision (Repeatability & Intermediate) validation_hplc->precision_hplc lod_loq_hplc LOD & LOQ validation_hplc->lod_loq_hplc robustness_hplc Robustness validation_hplc->robustness_hplc report_hplc Validation Report & SOP specificity_hplc->report_hplc linearity_hplc->report_hplc accuracy_hplc->report_hplc precision_hplc->report_hplc lod_loq_hplc->report_hplc robustness_hplc->report_hplc

Caption: A generalized workflow for HPLC analytical method validation.

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